molecular formula C23H38O5 B125439 Norcholic acid CAS No. 60696-62-0

Norcholic acid

Cat. No.: B125439
CAS No.: 60696-62-0
M. Wt: 394.5 g/mol
InChI Key: SHUYNJFEXPRUGR-RTCCEZQESA-N
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Description

Norcholic acid is a bile acid.
found in urine of patients with liver cirrhosis

Properties

IUPAC Name

(3R)-3-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O5/c1-12(8-20(27)28)15-4-5-16-21-17(11-19(26)23(15,16)3)22(2)7-6-14(24)9-13(22)10-18(21)25/h12-19,21,24-26H,4-11H2,1-3H3,(H,27,28)/t12-,13+,14-,15-,16+,17+,18-,19+,21+,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUYNJFEXPRUGR-RTCCEZQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60696-62-0
Record name Norcholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060696620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Synthesis of Norcholic Acid: A Technical Guide to a C23 Bile Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcholic acid, a C23 bile acid, represents a less abundant but biologically significant end-product of cholesterol metabolism. Unlike the canonical C24 bile acids, cholic acid and chenodeoxycholic acid, the synthesis of this compound involves an additional cycle of peroxisomal β-oxidation, resulting in a shortened side chain. This technical guide provides a comprehensive overview of the proposed synthesis pathway of this compound from cholesterol, detailing the key enzymatic steps and cellular compartments involved. It further explores the regulatory signaling pathways associated with this compound and presents methodologies for its experimental investigation. This document is intended to serve as a valuable resource for researchers in drug development and metabolic diseases, providing a foundational understanding of this compound biochemistry.

Introduction

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play crucial roles in dietary lipid digestion and absorption, cholesterol homeostasis, and as signaling molecules that regulate various metabolic pathways. The primary human bile acids, cholic acid and chenodeoxycholic acid, are C24 molecules. This compound, a C23 analogue of cholic acid, is formed in smaller quantities and is characterized by a shorter carboxylic acid side chain. Its formation is indicative of an alternative processing of bile acid precursors within the peroxisome. Understanding the synthesis of this compound is crucial for elucidating the finer details of bile acid metabolism and its dysregulation in various pathological conditions.

The Biosynthetic Pathway of this compound from Cholesterol

The synthesis of this compound from cholesterol is a multi-step process that occurs across several cellular organelles, including the endoplasmic reticulum, mitochondria, and peroxisomes. The initial steps mirror the classical "neutral" pathway of primary bile acid synthesis.

Initial Modifications of the Steroid Nucleus

The journey from cholesterol to bile acids begins in the endoplasmic reticulum (ER) with the modification of the steroid nucleus.

  • 7α-hydroxylation of Cholesterol : The rate-limiting step in the classical pathway is the hydroxylation of cholesterol at the 7α position, catalyzed by cholesterol 7α-hydroxylase (CYP7A1) , a cytochrome P450 enzyme located in the ER. This reaction yields 7α-hydroxycholesterol.

  • Oxidation and Isomerization : 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) .

  • 12α-hydroxylation : For the synthesis of cholic acid and its derivatives, including this compound, an additional hydroxylation at the 12α position is required. This is catalyzed by sterol 12α-hydroxylase (CYP8B1) , another ER-localized cytochrome P450 enzyme, which acts on 7α-hydroxy-4-cholesten-3-one to produce 7α,12α-dihydroxy-4-cholesten-3-one.

  • Reduction of the Steroid Nucleus : Subsequent reduction of the Δ4-double bond and the 3-keto group by cytosolic reductases leads to the formation of 5β-cholestane-3α,7α,12α-triol.

Side-Chain Oxidation and Shortening in Mitochondria and Peroxisomes

The modified steroid nucleus, now in the form of 5β-cholestane-3α,7α,12α-triol, undergoes side-chain oxidation, a process initiated in the mitochondria and completed in the peroxisomes.

  • Mitochondrial 27-hydroxylation : The terminal methyl group of the cholesterol side chain is hydroxylated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) . This is a key step that prepares the side chain for shortening.

  • Further Oxidation to a Carboxylic Acid : The 27-hydroxy group is further oxidized to a carboxylic acid, forming 3α,7α,12α-trihydroxy-5β-cholestan-27-oic acid (THCA).

  • Activation to a CoA-ester : Before it can be transported into the peroxisome for β-oxidation, THCA is activated to its coenzyme A (CoA) thioester, THCA-CoA, by bile acid-CoA synthetase (BACS) or a very long-chain acyl-CoA synthetase (VLC-SACS) located on the ER membrane.

  • Peroxisomal β-oxidation : THCA-CoA is transported into the peroxisome. The peroxisomal β-oxidation machinery is responsible for shortening the C27 side chain. This process involves a series of reactions catalyzed by specific enzymes:

    • Acyl-CoA Oxidase : Introduces a double bond. For branched-chain substrates like THCA-CoA, branched-chain acyl-CoA oxidase (ACOX2) is involved.

    • D-bifunctional Protein (DBP) : Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

    • Sterol Carrier Protein x (SCPx) : Exhibits 3-ketoacyl-CoA thiolase activity, which cleaves off a molecule of acetyl-CoA in the canonical pathway, resulting in the C24 bile acid, cholic acid-CoA.

Formation of this compound (C23 Bile Acid)

The formation of this compound is thought to occur when the peroxisomal β-oxidation process undergoes an additional cycle. Instead of releasing the C24 cholic acid-CoA, the machinery performs another round of oxidation, leading to the removal of a propionyl-CoA (three carbons) instead of an acetyl-CoA (two carbons) in total from the initial C27 precursor, or more likely, a further oxidation of the C24 intermediate. This results in a C23 bile acid, this compound-CoA. The CoA group is then cleaved to yield this compound. The precise regulatory mechanisms that favor the production of C23 over C24 bile acids are not yet fully understood but may be related to substrate specificity of the peroxisomal enzymes or altered enzyme activity in certain metabolic states.

Norcholic_Acid_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Peroxisome Peroxisome Cholesterol Cholesterol SevenAlphaHydroxycholesterol 7α-Hydroxycholesterol Cholesterol->SevenAlphaHydroxycholesterol CYP7A1 (ER) SevenAlphaHydroxy4cholesten3one 7α-Hydroxy-4-cholesten-3-one SevenAlphaHydroxycholesterol->SevenAlphaHydroxy4cholesten3one HSD3B7 (ER) SevenAlphaTwelveAlphaDihydroxy4cholesten3one 7α,12α-Dihydroxy-4-cholesten-3-one SevenAlphaHydroxy4cholesten3one->SevenAlphaTwelveAlphaDihydroxy4cholesten3one CYP8B1 (ER) FiveBetaCholestane3a7a12atriol 5β-Cholestane-3α,7α,12α-triol SevenAlphaTwelveAlphaDihydroxy4cholesten3one->FiveBetaCholestane3a7a12atriol Reductases (Cytosol) THCA 3α,7α,12α-Trihydroxy-5β-cholestanoic acid (THCA) FiveBetaCholestane3a7a12atriol->THCA CYP27A1 (Mitochondria) THCACoA THCA-CoA THCA->THCACoA BACS/VLC-SACS (ER) PeroxisomalBetaOxidation Peroxisomal β-Oxidation THCACoA->PeroxisomalBetaOxidation CholicAcidCoA Cholic Acid-CoA (C24) PeroxisomalBetaOxidation->CholicAcidCoA 1 cycle NorcholicAcidCoA This compound-CoA (C23) PeroxisomalBetaOxidation->NorcholicAcidCoA Additional cycle NorcholicAcid This compound NorcholicAcidCoA->NorcholicAcid Hydrolase Experimental_Workflow Sample Biological Sample (e.g., Liver Tissue, Plasma) Homogenization Homogenization/Extraction Sample->Homogenization ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection SPE Solid-Phase Extraction (SPE) SupernatantCollection->SPE Optional Cleanup Evaporation Evaporation SupernatantCollection->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis Norcholic_Acid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NorcholicAcid This compound FXR FXR NorcholicAcid->FXR Binds and Activates FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (on DNA) FXR_RXR->FXRE Binds to SHP_Gene SHP Gene FXRE->SHP_Gene Promotes Transcription SHP_mRNA SHP mRNA SHP_Gene->SHP_mRNA Transcription SHP_Protein SHP Protein SHP_mRNA->SHP_Protein Translation CYP7A1_Gene CYP7A1 Gene SHP_Protein->CYP7A1_Gene Inhibits Transcription

Biological Functions of Norcholic Acid In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcholic acid (NorCA) is a C23 bile acid, a lower homolog of the C24 primary bile acid, cholic acid. While present in trace amounts under normal physiological conditions, NorCA and its derivatives, such as nor-ursodeoxycholic acid (norUDCA), have garnered significant scientific interest due to their unique biological activities and therapeutic potential in a range of liver and metabolic diseases. This technical guide provides an in-depth overview of the in vivo biological functions of NorCA, focusing on its synthesis, metabolism, signaling pathways, and physiological effects. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Synthesis and Metabolism of this compound

The synthesis of NorCA is believed to occur as a byproduct of the primary bile acid synthesis pathway. While the precise enzymatic steps are not fully elucidated, it is hypothesized to involve the side-chain shortening of C24 bile acids.

In vivo, NorCA is efficiently absorbed from the intestine and rapidly secreted into the bile. A key distinguishing feature of NorCA compared to its C24 counterparts is its relative resistance to conjugation with taurine or glycine in the liver[1]. This property is crucial for its unique "cholehepatic shunting" mechanism, where the unconjugated NorCA is reabsorbed by cholangiocytes, the epithelial cells lining the bile ducts, and then re-enters the portal circulation to be taken up again by hepatocytes. This cycling effect leads to a bicarbonate-rich hypercholeresis, an increase in bile flow with a high concentration of bicarbonate[2][3][4].

Bacterial metabolism of NorCA in the gut is less extensive compared to cholic acid. The major bacterial metabolite identified is 7-ketonordeoxycholic acid, resulting from 7-dehydrogenation, rather than the 7-dehydroxylation product[1].

Signaling Pathways and Molecular Mechanisms

This compound exerts its biological effects through the modulation of key signaling pathways, primarily involving nuclear receptors such as the Farnesoid X Receptor (FXR).

This compound as an FXR Antagonist in Hepatocellular Carcinoma

Recent studies have identified a significant role for NorCA in the tumor microenvironment of hepatocellular carcinoma (HCC). In this context, NorCA acts as an antagonist of FXR[2][5]. The binding of NorCA to FXR inhibits its transcriptional activity, leading to a cascade of downstream effects that promote tumor progression and immune evasion.

The primary downstream target of FXR is the Small Heterodimer Partner (SHP), a transcriptional repressor. By inhibiting FXR, NorCA downregulates the expression of SHP[2][5]. Reduced SHP levels, in turn, lead to the upregulation of Programmed Death-Ligand 1 (PD-L1) on the surface of HCC cells[2][5]. The increased expression of PD-L1 allows cancer cells to evade the host's immune system by binding to the PD-1 receptor on activated T cells, thereby inhibiting their anti-tumor activity. This NorCA-mediated FXR/SHP/PD-L1 signaling axis represents a novel mechanism of immune escape in HCC[2][5].

NorCA_FXR_Pathway cluster_extracellular Extracellular cluster_cell Hepatocellular Carcinoma Cell NorCA_ext This compound (NorCA) NorCA_int NorCA NorCA_ext->NorCA_int FXR Farnesoid X Receptor (FXR) NorCA_int->FXR Antagonism SHP Small Heterodimer Partner (SHP) FXR->SHP Upregulates PDL1 Programmed Death- Ligand 1 (PD-L1) SHP->PDL1 Downregulates Immune_Evasion Immune Evasion PDL1->Immune_Evasion Promotes

NorCA-mediated FXR Antagonism in HCC.

Interaction with Vitamin D Receptor (VDR)

While the interaction of other bile acids, such as lithocholic acid (LCA), with the Vitamin D Receptor (VDR) is well-documented, the specific binding affinity and functional consequences of NorCA's interaction with VDR in vivo are still under investigation. Further research is required to elucidate the role of the NorCA-VDR axis in various physiological and pathological processes.

Physiological and Pathophysiological Roles

The in vivo functions of NorCA and its derivatives are multifaceted, with significant implications for both health and disease.

Hepatoprotective and Choleretic Effects of Nor-Ursodeoxycholic Acid (norUDCA)

NorUDCA, a derivative of NorCA, has demonstrated significant therapeutic potential in cholestatic liver diseases, such as Primary Sclerosing Cholangitis (PSC) and Non-Alcoholic Fatty Liver Disease (NAFLD)[4][6][7][8][9]. Its beneficial effects are largely attributed to its unique physicochemical properties.

The resistance of norUDCA to amidation allows it to undergo extensive cholehepatic shunting, leading to a robust, bicarbonate-rich hypercholeresis[2][3][4]. This "flushing" of the bile ducts with bicarbonate-rich bile helps to neutralize the toxicity of hydrophobic bile acids and protect cholangiocytes from injury.

In clinical trials, norUDCA has been shown to significantly reduce serum levels of alkaline phosphatase (ALP) and alanine aminotransferase (ALT), key markers of liver damage, in a dose-dependent manner[4][6].

Pro-tumorigenic Role in Hepatocellular Carcinoma

In contrast to the beneficial effects of norUDCA, NorCA itself has been implicated in the progression of HCC. As detailed in the signaling section, NorCA's antagonism of FXR in HCC cells promotes cell proliferation, migration, and invasion, while also facilitating immune evasion[2][5]. This highlights the context-dependent and structurally specific functions of different nor-bile acids.

Quantitative Data

The following tables summarize the available quantitative data on the in vivo effects of nor-bile acids.

Table 1: Clinical Efficacy of Nor-Ursodeoxycholic Acid (norUDCA) in Primary Sclerosing Cholangitis (PSC)

Dose of norUDCAMean Relative Change in Serum ALP Levels (12 weeks)p-value (vs. Placebo)
500 mg/day-12.3%0.029
1,000 mg/day-17.3%0.003
1,500 mg/day-26.0%<0.0001
Placebo+1.2%-
Data from a Phase II clinical trial in patients with PSC[6].

Table 2: Clinical Efficacy of Nor-Ursodeoxycholic Acid (norUDCA) in Non-Alcoholic Fatty Liver Disease (NAFLD)

Dose of norUDCAMean Change in Serum ALT Levels (12 weeks)p-value (vs. Placebo)
500 mg/dayNot statistically significant-
1,500 mg/day-27.8%<0.0001
Placebo--
Data from a Phase 2 dose-finding trial in patients with NAFLD[4].

Table 3: In Vivo Experimental Dosing of this compound (NorCA) in a Mouse Model of Hepatocellular Carcinoma

Animal ModelNorCA DosageRoute of Administration
C57BL/6 mice with orthotopic implantation of Hepa1-6 cells5 mg/kgIntraperitoneal injection
As reported in a study investigating the pro-tumorigenic effects of NorCA in HCC[2].

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the in vivo biological functions of this compound.

Orthotopic Hepatocellular Carcinoma Mouse Model

This in vivo model is crucial for studying the pro-tumorigenic effects of NorCA in a physiologically relevant context.

  • Cell Culture: Hepa1-6 murine hepatoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).

  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Orthotopic Injection:

    • Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).

    • A small incision is made in the upper abdomen to expose the liver.

    • A suspension of Hepa1-6 cells (e.g., 1 x 10^6 cells in 50 µL of PBS) is injected directly into the left lobe of the liver using a fine-gauge needle[2][10][11].

    • The injection site is compressed with a sterile cotton swab to prevent bleeding and leakage of cells.

    • The abdominal wall and skin are closed with sutures.

  • NorCA Treatment: NorCA, dissolved in a suitable vehicle (e.g., PBS), is administered to the mice via intraperitoneal injection at the desired dose (e.g., 5 mg/kg) and frequency[2].

  • Tumor Monitoring and Analysis: Tumor growth is monitored over time using imaging techniques (e.g., MRI or bioluminescence imaging if cells are luciferase-labeled). At the end of the study, mice are euthanized, and liver tumors are excised for further analysis (e.g., histology, immunohistochemistry for PD-L1, and molecular analysis of the FXR/SHP pathway).

HCC_Mouse_Model_Workflow Cell_Culture 1. Culture Hepa1-6 cells Injection 4. Inject Hepa1-6 cells into liver lobe Cell_Culture->Injection Anesthesia 2. Anesthetize C57BL/6 mouse Incision 3. Expose liver via abdominal incision Anesthesia->Incision Incision->Injection Suturing 5. Suture the incision Injection->Suturing Treatment 6. Administer NorCA or vehicle Suturing->Treatment Monitoring 7. Monitor tumor growth Treatment->Monitoring Analysis 8. Euthanize and analyze tumors Monitoring->Analysis

References

The Discovery and Biological Context of Norcholic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Norcholic acid, a C23 bile acid, has emerged from relative obscurity to become a molecule of significant interest in the fields of hepatology and oncology. Initially identified as a minor component of human bile and urine, its role in pathophysiology was largely unexplored. However, recent research has illuminated its involvement in critical signaling pathways that govern cell proliferation, migration, and immune responses, particularly in the context of liver diseases and cancer. This technical guide provides a comprehensive overview of the discovery, historical context, and key experimental findings related to this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

This compound was first identified in the urine of patients with liver cirrhosis, and its presence was also noted in individuals with cerebrotendinous xanthomatosis (CTX), a rare inherited metabolic disorder affecting bile acid synthesis.[1] For many years, it was considered a minor bile acid metabolite with little known physiological significance. The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, has enabled more precise quantification and characterization of this compound in biological samples, paving the way for a deeper understanding of its roles.

A significant breakthrough in this compound research came with the discovery of its interaction with the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid homeostasis, lipid metabolism, and inflammation.[2][3] This finding has spurred a wave of research into the therapeutic potential of targeting this compound-mediated signaling pathways.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for its fundamental properties.

PropertyValueReference
Chemical Formula C₂₃H₃₈O₅[4]
Molecular Weight 394.5 g/mol [4]
CAS Number 60696-62-0[4]
IUPAC Name (3R)-3-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid[4]
Solubility DMSO: 80 mg/mL (202.77 mM), Methanol: 10 mg/mL (25.35 mM)[5]
In Vivo Activity In male Wistar rats administered 6.4 g/L orally, approximately 40% of the radiolabeled compound was recovered in feces within 24 hours.[5][6]
Biological Effect Promotes hepatocellular carcinoma (HCC) cell proliferation, migration, and invasion by negatively regulating the Farnesoid X Receptor (FXR).[2][3][7]

Key Signaling Pathway: this compound, FXR, and PD-L1 Regulation

Recent studies have elucidated a critical signaling pathway through which this compound exerts its pro-tumorigenic effects in hepatocellular carcinoma.[2] this compound has been shown to negatively regulate the farnesoid X receptor (FXR). This inhibition of FXR leads to the downregulation of its target gene, the small heterodimer partner (SHP). Subsequently, the reduction in SHP levels results in an increased expression of programmed death-ligand 1 (PD-L1) on the surface of cancer cells. This upregulation of PD-L1 facilitates immune evasion by the tumor.

Norcholic_Acid_FXR_PDL1_Pathway NorCA This compound FXR FXR NorCA->FXR inhibits SHP SHP FXR->SHP activates PDL1 PD-L1 Expression SHP->PDL1 inhibits ImmuneEvasion Immune Evasion PDL1->ImmuneEvasion

This compound-FXR-PD-L1 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research, offering a practical guide for scientists aiming to replicate or build upon these findings.

Synthesis of this compound

An efficient procedure for obtaining nor-bile acids, including this compound, from natural (C24) bile acids has been described.[8][9] The method involves a one-carbon degradation of the side chain.

Materials:

  • Formylated cholic acid

  • Sodium nitrite (NaNO₂)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Trifluoroacetic acid (CF₃COOH)

  • Apparatus for alkaline hydrolysis

Procedure:

  • Treat formylated cholic acid with sodium nitrite in a mixture of trifluoroacetic anhydride and trifluoroacetic acid. This reaction proceeds through a "second order" Beckmann rearrangement to yield 24-nor-23-nitriles.

  • Subject the resulting 24-nor-23-nitriles to alkaline hydrolysis.

  • This hydrolysis affords this compound (3α,7α,12α-trihydroxy-24-nor-5β-cholan-23-oic acid) in high yields.[8]

Western Blot Analysis for FXR, SHP, and PD-L1

Objective: To determine the protein expression levels of FXR, SHP, and PD-L1 in cells treated with this compound.

Materials:

  • Cell lysates from control and this compound-treated cells

  • Primary antibodies against FXR, SHP, and PD-L1

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against FXR, SHP, and PD-L1 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes with TBST, add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Migration and Invasion Assays

Objective: To assess the effect of this compound on the migratory and invasive capabilities of cancer cells.

Materials:

  • 24-well Transwell plates with 8 µm pore size inserts

  • For invasion assays: inserts coated with Matrigel or another basement membrane extract

  • Serum-free media and media supplemented with a chemoattractant (e.g., 10% FBS)

  • Cell staining solution (e.g., Crystal Violet)

Procedure:

  • Cell Seeding: Seed cancer cells in the upper chamber of the Transwell inserts in serum-free media.

  • Chemoattractant: Add media containing a chemoattractant to the lower chamber. For experimental groups, include this compound in the upper chamber with the cells.

  • Incubation: Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell migration or invasion.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert membrane with a cotton swab.

  • Staining and Quantification: Fix and stain the cells that have migrated/invaded to the lower surface of the membrane. Count the stained cells under a microscope in several random fields to quantify migration/invasion.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Cell Counting Kit-8 (CCK-8) or MTT assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density.

  • Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a control.

  • Incubation: Incubate the plate for different time points (e.g., 24, 48, 72 hours).

  • Assay: At each time point, add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow to investigate the effects of this compound on hepatocellular carcinoma cells.

Experimental_Workflow cluster_in_vitro In Vitro Experiments HCC_Cells HCC Cell Lines (e.g., Huh-7, LM3) Treatment Treatment with This compound (NorCA) HCC_Cells->Treatment Proliferation Cell Proliferation Assay (CCK-8 / MTT) Treatment->Proliferation Migration Cell Migration Assay (Transwell) Treatment->Migration Invasion Cell Invasion Assay (Matrigel Transwell) Treatment->Invasion WesternBlot Western Blot Analysis (FXR, SHP, PD-L1) Treatment->WesternBlot

Workflow for investigating this compound's effects on HCC cells.

Conclusion

This compound has transitioned from a minor, overlooked bile acid to a key player in the intricate signaling networks that drive liver disease and cancer. Its ability to modulate the FXR pathway and subsequently influence immune surveillance highlights its potential as a therapeutic target. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research into the multifaceted roles of this compound and to accelerate the development of novel therapeutic strategies. As our understanding of the complex interplay between bile acids and cellular signaling continues to grow, this compound is poised to remain at the forefront of this exciting area of research.

References

The Role of Norcholic Acid in Gut Microbiota Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between the host and its gut microbiota is a rapidly evolving field of research with profound implications for human health and disease. Bile acids, traditionally known for their role in lipid digestion, have emerged as key signaling molecules in this complex relationship, modulating both microbial composition and host physiology. This technical guide provides a comprehensive overview of the role of a specific, less-studied bile acid, norcholic acid, in gut microbiota interactions. While research on this compound is still emerging, this document synthesizes the current understanding of its metabolism, signaling pathways, and potential physiological significance, offering a valuable resource for researchers and professionals in the field.

Bile Acids and the Gut Microbiota: A Bidirectional Relationship

Bile acids are steroid acids synthesized from cholesterol in the liver. The primary bile acids in humans are cholic acid (CA) and chenodeoxycholic acid (CDCA).[1][2] After conjugation with glycine or taurine in the liver, they are secreted into the intestine to aid in the digestion and absorption of fats and fat-soluble vitamins.[1][3][4]

The vast majority of bile acids are reabsorbed in the terminal ileum and returned to the liver via the enterohepatic circulation. However, a small fraction escapes reabsorption and enters the colon, where it is subject to extensive metabolism by the gut microbiota.[5] This microbial transformation generates a diverse pool of secondary bile acids, including deoxycholic acid (DCA) and lithocholic acid (LCA), which have distinct biological activities.[5]

The gut microbiota's influence on the bile acid pool is profound, involving a variety of enzymatic reactions such as deconjugation, dehydroxylation, oxidation, and epimerization. In turn, bile acids shape the composition and function of the gut microbiota through their antimicrobial properties and by activating host signaling pathways that influence the gut environment.[6][7] This bidirectional communication between bile acids and the gut microbiota is crucial for maintaining metabolic homeostasis.

This compound: A C23 Bile Acid

This compound is a C23 bile acid, a homolog of the more common C24 cholic acid.[8] Its structure is characterized by a shortened side chain. While present in lower concentrations than primary bile acids, this compound and other "nor-" bile acids are detected in biological samples and their levels can be altered in certain disease states, such as liver cirrhosis and cerebrotendinous xanthomatosis.[8]

Biosynthesis of this compound

The precise biosynthetic pathway of C23 bile acids like this compound is not as well-elucidated as that of C24 bile acids. The synthesis of C24 bile acids from cholesterol involves a series of enzymatic reactions in the liver, occurring through two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.[1][3][4][9][10][11][12][13] The classical pathway is initiated by cholesterol 7α-hydroxylase (CYP7A1), while the alternative pathway begins with the hydroxylation of cholesterol by sterol 27-hydroxylase (CYP27A1).[1][13] It is hypothesized that the biosynthesis of this compound may involve a modification of these pathways, potentially through a different side-chain cleavage process.

Bile_Acid_Biosynthesis cluster_classical Classical (Neutral) Pathway cluster_alternative Alternative (Acidic) Pathway Cholesterol Cholesterol Seven_alpha_hydroxycholesterol 7α-hydroxycholesterol Cholesterol->Seven_alpha_hydroxycholesterol CYP7A1 Twenty_seven_hydroxycholesterol 27-hydroxycholesterol Cholesterol->Twenty_seven_hydroxycholesterol CYP27A1 CDCA Chenodeoxycholic Acid (CDCA) Seven_alpha_hydroxycholesterol->CDCA Multiple Steps CA Cholic Acid (CA) Seven_alpha_hydroxycholesterol->CA CYP8B1 + Multiple Steps Twenty_seven_hydroxycholesterol->CDCA Multiple Steps

Figure 1: General overview of the primary bile acid biosynthesis pathways.

Interaction of this compound with the Gut Microbiota

Microbial Metabolism of this compound

Similar to other bile acids, this compound is metabolized by the gut microbiota. However, studies in rats have shown that the bacterial modification of this compound is less extensive compared to cholic acid. A significant portion of this compound passes through the intestinal tract unchanged. The primary microbial metabolite of this compound is 7-ketonordeoxycholic acid, which is formed through the dehydrogenation of the 7-hydroxyl group. This is in contrast to cholic acid, which is primarily 7-dehydroxylated to form deoxycholic acid.

Norcholic_Acid_Metabolism Norcholic_Acid This compound Gut_Microbiota Gut Microbiota Norcholic_Acid->Gut_Microbiota Seven_Keto 7-Ketonordeoxycholic Acid Gut_Microbiota->Seven_Keto 7-dehydrogenation Norcholic_Acid_FXR_Pathway Norcholic_Acid This compound FXR FXR Norcholic_Acid->FXR inhibits SHP SHP FXR->SHP activates PDL1 PD-L1 SHP->PDL1 inhibits Tumor_Progression Tumor Progression & Immune Evasion PDL1->Tumor_Progression Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Hepatocytes, Colonocytes) Norcholic_Acid This compound Treatment Cell_Culture->Norcholic_Acid Gut_Fermentation In Vitro Gut Fermentation Model Gut_Fermentation->Norcholic_Acid Animal_Model Animal Model (e.g., Mice, Rats) Animal_Model->Norcholic_Acid Microbiota_Analysis Microbiota Analysis (16S rRNA sequencing) Norcholic_Acid->Microbiota_Analysis Metabolite_Analysis Bile Acid Profiling (LC-MS/MS) Norcholic_Acid->Metabolite_Analysis Host_Response Host Physiological & Molecular Analysis Norcholic_Acid->Host_Response

References

An In-depth Technical Guide to Norcholic Acid Signaling Pathways in Liver Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcholic acid (NorCA), a C23 bile acid analogue, has emerged as a significant signaling molecule within liver cells, particularly in the context of liver disease and cancer. Unlike its C24 counterparts, NorCA exhibits unique interactions with key cellular receptors and pathways, leading to distinct downstream effects. This technical guide provides a comprehensive overview of the core signaling pathways of NorCA in hepatocytes, with a focus on its interaction with the Farnesoid X Receptor (FXR) and potential involvement of the mTOR pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the described mechanisms to facilitate a deeper understanding for research and drug development purposes.

Core Signaling Pathways of this compound in Hepatocytes

Farnesoid X Receptor (FXR) Antagonism

The most well-characterized signaling action of this compound in liver cells is its negative regulation of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid homeostasis, lipid metabolism, and glucose metabolism.[1][2][3][4] In the context of hepatocellular carcinoma (HCC), NorCA has been shown to act as an antagonist to FXR.[1][2][3][4]

This antagonistic action of NorCA on FXR prevents the recruitment of coactivators and the subsequent transcription of FXR target genes.[1] One of the primary downstream effects of this inhibition is the significant downregulation of Small Heterodimer Partner (SHP) mRNA levels.[1][2] SHP is a key transcriptional repressor that, under normal physiological conditions, is induced by FXR to inhibit the expression of genes involved in bile acid synthesis.[1][2]

The inhibition of the FXR/SHP axis by NorCA leads to a cascade of events that can promote HCC progression.[1][2][3][4] A notable consequence is the upregulation of Programmed Death-Ligand 1 (PD-L1) expression on the surface of HCC cells, contributing to an immunosuppressive tumor microenvironment.[1][2][4]

Quantitative Data on this compound's Effect on FXR Signaling

ParameterCell LineEffectReported Value
SHP mRNA expressionHuh-7, LM3Downregulation by NorCAStatistically significant decrease (p < 0.01)
PD-L1 protein expressionHuh-7, LM3Upregulation by NorCAStatistically significant increase
Cell Migration & InvasionHuh-7, LM3Increased by NorCAStatistically significant increase (p < 0.01, p < 0.001)

Note: Specific IC50 values for NorCA antagonism of FXR and precise fold-changes in SHP expression are not consistently reported in the reviewed literature.

Signaling Pathway Diagram: this compound and FXR

NorCA_FXR_Pathway NorCA This compound (NorCA) FXR Farnesoid X Receptor (FXR) NorCA->FXR Antagonizes HCC_Progression HCC Progression (Proliferation, Migration, Invasion) NorCA->HCC_Progression Promotes SHP Small Heterodimer Partner (SHP) FXR->SHP Induces FXR->HCC_Progression Inhibits PDL1 PD-L1 Expression SHP->PDL1 Immune_Evasion Immune Evasion PDL1->Immune_Evasion

NorCA antagonizes FXR, leading to HCC progression and immune evasion.
Potential Involvement of the mTOR Signaling Pathway

While the direct interaction of this compound with the mTOR (mammalian target of rapamycin) signaling pathway in hepatocytes is not yet fully elucidated, evidence suggests a potential link. Secondary bile acids, a class to which NorCA belongs, have been shown to activate mTOR signaling in liver cells.[5][6] This activation can contribute to cellular stress and has been implicated in the progression of liver diseases.[5][6]

Furthermore, the related molecule nor-ursodeoxycholic acid (norUDCA) has been demonstrated to modulate the mTORC1 pathway in CD8+ T cells, influencing their metabolism and function.[7][8][9] Given the structural similarities and the established role of mTOR in regulating cell growth, proliferation, and metabolism, it is plausible that NorCA could also exert some of its effects in hepatocytes through the mTOR pathway. Further research is required to confirm a direct link and delineate the specific mechanisms involved.

Signaling Pathway Diagram: Hypothetical this compound and mTOR Interaction

NorCA_mTOR_Pathway NorCA This compound (NorCA) mTOR mTOR Signaling NorCA->mTOR Potentially Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Metabolism Cellular Metabolism mTOR->Metabolism

Hypothetical activation of mTOR signaling by this compound in hepatocytes.

Experimental Protocols

FXR Luciferase Reporter Assay for Antagonism

This protocol is designed to assess the antagonistic activity of this compound on FXR using a luciferase reporter system.

1. Cell Culture and Transfection:

  • Culture Huh-7 or other suitable liver cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect cells with an FXR expression vector, a luciferase reporter vector containing an FXR response element (FXRE), and a Renilla luciferase vector for normalization using a suitable transfection reagent.

2. Compound Treatment:

  • 24 hours post-transfection, replace the medium with fresh medium containing a known FXR agonist (e.g., GW4064 at its EC50 concentration) and varying concentrations of this compound. Include appropriate vehicle controls.

3. Luciferase Assay:

  • After 24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of inhibition of the agonist-induced luciferase activity by this compound at each concentration.

  • Determine the IC50 value of this compound for FXR antagonism by fitting the data to a dose-response curve.

Experimental Workflow: FXR Antagonist Reporter Assay

FXR_Antagonist_Workflow A Seed Liver Cells (e.g., Huh-7) B Co-transfect with: - FXR Expression Vector - FXRE-Luciferase Vector - Renilla Vector A->B C Incubate for 24h B->C D Treat with FXR Agonist + varying concentrations of NorCA C->D E Incubate for 24h D->E F Lyse Cells and Measure Dual-Luciferase Activity E->F G Data Analysis: Normalize and Calculate IC50 F->G

Workflow for determining NorCA's FXR antagonist activity.
Quantitative Real-Time PCR (qRT-PCR) for SHP Gene Expression

This protocol outlines the steps to quantify the effect of this compound on the mRNA expression of SHP in liver cells.

1. Cell Culture and Treatment:

  • Seed Huh-7 or other appropriate liver cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentration(s) for a specified time (e.g., 24 hours). Include a vehicle-treated control group.

2. RNA Extraction and cDNA Synthesis:

  • Harvest the cells and extract total RNA using a suitable RNA isolation kit.

  • Assess RNA quality and quantity using spectrophotometry.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

3. qRT-PCR:

  • Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and primers specific for SHP and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Perform the qRT-PCR using a real-time PCR system with appropriate cycling conditions.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for both SHP and the housekeeping gene in all samples.

  • Calculate the relative expression of SHP mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing the NorCA-treated samples to the vehicle control.[1]

Experimental Workflow: qRT-PCR for SHP Expression

qRTPCR_Workflow A Seed and Culture Liver Cells B Treat with NorCA or Vehicle Control A->B C Harvest Cells and Extract Total RNA B->C D Synthesize cDNA C->D E Perform qRT-PCR with SHP and Housekeeping Gene Primers D->E F Data Analysis using 2-ΔΔCt Method E->F

Workflow for quantifying SHP mRNA expression in response to NorCA.

Conclusion

This compound demonstrates a clear antagonistic effect on the Farnesoid X Receptor in liver cells, leading to the downregulation of SHP and subsequent upregulation of PD-L1, which has significant implications for hepatocellular carcinoma progression and immune evasion. While the qualitative aspects of this pathway are well-documented, further research is needed to establish precise quantitative metrics such as binding affinities and dose-dependent gene expression changes. The potential involvement of the mTOR signaling pathway presents an exciting avenue for future investigation into the pleiotropic effects of this compound in liver cell biology. The experimental protocols and workflows provided in this guide offer a foundation for researchers to further explore these signaling networks and their therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of Norcholic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcholic acid (NCA), a C23 bile acid, is a derivative of the primary bile acid, cholic acid.[1] While typically a minor component of the human bile acid pool, its presence can become more significant under certain pathological conditions, such as liver cirrhosis and the inborn metabolic disorder cerebrotendinous xanthomatosis (CTX).[1][2] Recent research has illuminated its role in cellular signaling, particularly in the context of cancer biology. Studies have shown that this compound can promote tumor progression and immune escape in hepatocellular carcinoma by modulating the farnesoid X receptor (FXR), a key nuclear receptor in bile acid homeostasis.[3][4][5][6] Understanding the physicochemical properties of this compound is therefore critical for elucidating its biological functions and evaluating its potential as a therapeutic target or biomarker.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and visualizations of its relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME), as well as for designing formulations and experimental protocols.

PropertyValueSource(s)
IUPAC Name (3R)-3-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid[7]
Synonyms Nor Cholic Acid, 23-Norcholic Acid, (5β)-3α,7α,12α-trihydroxy-24-norcholan-23-oic acid[1][3][8]
CAS Number 60696-62-0[1][3][4][7][8][9]
Molecular Formula C₂₃H₃₈O₅[1][3][4][7][9]
Molecular Weight 394.54 g/mol [3][8]
Appearance White, solid powder[3][4]
Melting Point 182.5 °C[8]
Boiling Point Not available (likely decomposes)
Density (Predicted) 1.201 g/cm³[3][10]
pKa (Carboxylic Acid) ~5.0 (Estimated for unconjugated bile acids)[11][12]
Solubility DMSO: 80 mg/mL (202.77 mM) Methanol: 10 mg/mL (25.35 mM) Water: Insoluble (general property of non-conjugated bile acids)[1][3][10][13]

Experimental Protocols & Methodologies

The determination of the physicochemical properties of bile acids like this compound requires specific and validated experimental methods. Below are detailed protocols for key parameters.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa of the carboxylic acid group on the this compound side chain is a critical determinant of its ionization state and solubility in aqueous environments at different pH values.

Methodology:

  • Sample Preparation: Prepare a standard solution of this compound (e.g., 0.01 M) in a co-solvent system, typically a mixture of water and an organic solvent like methanol or ethanol, to ensure complete dissolution.

  • Titration Setup: Use a calibrated pH meter with a glass electrode and an automatic titrator (e.g., a micro-burette) for precise delivery of the titrant. Maintain a constant temperature (e.g., 25°C) using a water bath.

  • Titrant: A standardized solution of a strong base, such as 0.1 M potassium hydroxide (KOH) or sodium hydroxide (NaOH), prepared in the same co-solvent system to avoid precipitation.

  • Procedure:

    • Place a known volume of the this compound solution into the titration vessel.

    • Slowly add the basic titrant in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH value at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the curve. The pKa of unconjugated bile acids is generally around 5.0.[11]

Measurement of Solubility

Solubility data is crucial for in vitro and in vivo studies, as well as for formulation development. The shake-flask method is a standard approach.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., DMSO, Methanol, Phosphate-Buffered Saline pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.

  • Quantification:

    • Carefully extract a precise aliquot of the clear supernatant.

    • Dilute the aliquot with an appropriate mobile phase.

    • Determine the concentration of dissolved this compound using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Calculation: The solubility is reported in units such as mg/mL or molarity (M) based on the measured concentration in the saturated solution.

Determination of Lipophilicity (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its membrane permeability and interaction with hydrophobic protein pockets.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a buffer like PBS pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a concentration well below its solubility limit.

  • Partitioning:

    • Combine equal, known volumes of the n-octanol and the this compound-containing aqueous phase in a sealed vial.

    • Agitate the vial for several hours to allow the compound to partition between the two immiscible phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol (upper) and aqueous (lower) layers.

  • Quantification:

    • Carefully sample a known volume from each phase.

    • Analyze the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. General methods for bile acids have been described using this principle.[14][15]

Visualizations: Pathways and Workflows

Biological Signaling Pathway

This compound has been identified as a negative regulator of the Farnesoid X Receptor (FXR). This interaction promotes hepatocellular carcinoma (HCC) progression and immune evasion by increasing the expression of the immune checkpoint protein PD-L1, which in turn suppresses T-cell activity.

Norcholic_Acid_FXR_Pathway cluster_cell Hepatocellular Carcinoma Cell cluster_tcell Tumor Microenvironment NorCA This compound FXR FXR (Farnesoid X Receptor) NorCA->FXR Inhibits PDL1_Gene PD-L1 Gene Transcription FXR->PDL1_Gene Repression Lifted PDL1_Protein PD-L1 Protein PDL1_Gene->PDL1_Protein Translation T_Cell CD8+ T-Cell PDL1_Protein->T_Cell Binds PD-1 Receptor T_Cell_Inhibition T-Cell Exhaustion/ Inhibition T_Cell->T_Cell_Inhibition Leads to

Caption: this compound inhibits FXR, increasing PD-L1 expression and promoting immune escape.

Experimental Workflow Diagram

The following diagram illustrates the standardized shake-flask method for determining the n-octanol/water partition coefficient (LogP) of this compound.

LogP_Workflow start Start: LogP Determination prep 1. Prepare Pre-saturated n-Octanol and Water Phases start->prep dissolve 2. Dissolve this compound in Aqueous Phase prep->dissolve mix 3. Combine Phases (1:1) & Agitate to Equilibrate dissolve->mix separate 4. Centrifuge to Separate n-Octanol and Aqueous Layers mix->separate quantify 5. Quantify [NCA] in Each Phase via LC-MS separate->quantify calculate 6. Calculate P = [NCA]octanol / [NCA]aqueous LogP = log10(P) quantify->calculate end_node End: Report LogP Value calculate->end_node

Caption: Workflow for the experimental determination of the LogP value of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Norcholic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of norcholic acid. Given the limited availability of specific quantitative data for this compound, this document also includes comparative data for cholic acid, a structurally similar and well-studied primary bile acid, to provide a relevant frame of reference. Detailed experimental protocols for determining these properties are also presented to aid researchers in generating specific data for their applications.

Introduction to this compound

This compound is a C23 bile acid, meaning it has a shorter side chain by one carbon atom compared to the more common C24 bile acids like cholic acid. It is considered a minor bile acid in humans, but its levels can be elevated in certain pathological conditions.[1] Understanding its aqueous solubility and stability is crucial for research into its physiological roles and for its potential use in drug development, particularly concerning its interaction with the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[2][3]

Solubility of this compound

The aqueous solubility of bile acids is a critical physicochemical property that influences their biological absorption, distribution, and overall bioactivity. It is significantly affected by the pH of the solution due to the presence of a carboxylic acid group.

Qualitative and Semi-Quantitative Solubility Data

Table 1: Reported Solubility of this compound

Solvent/SystemSolubilityReference
Dimethyl Sulfoxide (DMSO)Slightly soluble; 80 mg/mL (202.77 mM) with sonication recommended[1][4]
MethanolSlightly soluble; 10 mg/mL (25.35 mM) with sonication recommended[4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 3.3 mg/mL (8.36 mM) with sonication recommended[4]
pH-Dependent Solubility of Bile Acids

The solubility of bile acids is highly dependent on the pH of the aqueous medium. As carboxylic acids, they exist in their less soluble, protonated (acid) form at low pH and their more soluble, deprotonated (salt) form at higher pH. The transition between these forms is governed by the pKa of the carboxylic acid group. For most bile acids, the pKa is around 5.0.[5] Therefore, at pH values below the pKa, the bile acid will be predominantly in its less soluble form, while at pH values above the pKa, its solubility will significantly increase.

Comparative Aqueous Solubility Data: Cholic Acid

To provide a quantitative perspective, the aqueous solubility of cholic acid, which differs from this compound only by an additional carbon in the side chain, is presented below. It is important to note that these values are for comparative purposes only and the solubility of this compound may differ. The number and orientation of hydroxyl groups on the steroid nucleus profoundly influence the aqueous solubility of bile acids.[5]

Table 2: Aqueous Solubility of Cholic Acid at Different pH and Temperatures

pHTemperature (°C)Solubility (mg/mL)Molar Solubility (M)Reference
7.2 (PBS)Not Specified~1~0.0024[6]
Acidic (below pKa)37Low (micromolar range)Low (micromolar range)[5]
Alkaline (above pKa)37High (molar range)High (molar range)[5]

Note: The solubility of undissociated bile acids in water is generally very low, while their dissociated sodium salts are extremely soluble.[5]

Stability of this compound in Aqueous Solutions

The chemical stability of this compound in aqueous solutions is critical for ensuring the integrity of experimental results and for the formulation of stable products. Degradation can be influenced by factors such as pH, temperature, light, and the presence of oxidative agents.

General Stability and Storage Recommendations

Specific kinetic data on the degradation of this compound in aqueous solution is scarce. However, general storage guidelines for the solid compound and solutions in organic solvents are available.

Table 3: Storage Recommendations for this compound

FormStorage TemperatureDurationReference
Solid Powder-20°C≥ 4 years[1]
In Solvent (e.g., DMSO)-80°C1 year[4]

It is generally recommended that aqueous solutions of bile acids, like cholic acid, should not be stored for more than one day to avoid potential degradation.[6]

Potential Degradation Pathways

While specific degradation pathways for this compound in aqueous solution have not been extensively studied, potential degradation mechanisms for bile acids can be inferred from their chemical structure and studies on other similar compounds. These may include:

  • Hydrolysis: Although the core steroid structure is stable, any ester modifications would be susceptible to hydrolysis.

  • Oxidation: The hydroxyl groups on the steroid nucleus could be susceptible to oxidation, especially in the presence of oxidizing agents or under pro-oxidant conditions.

  • Microbial Degradation: In non-sterile aqueous solutions, microorganisms can metabolize bile acids, leading to deconjugation and dehydroxylation.[7][8]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of organic molecules. Studies on other organic acids have shown that photodegradation can occur through various mechanisms, including attacks on side chains and aromatic rings.

Experimental Protocols

To address the lack of specific data for this compound, the following detailed experimental protocols are provided for researchers to determine its aqueous solubility and stability.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[9][10][11][12][13]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values at a constant temperature.

Materials:

  • This compound (solid)

  • Aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, citrate buffer at pH 3.0, and borate buffer at pH 9.0)

  • Mechanical shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific aqueous buffer. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a mechanical shaker or incubator set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

    • Analyze the filtered samples and the standard solutions by a validated HPLC method. A reverse-phase C18 column is often suitable for bile acid analysis.[14][15][16][17]

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered samples using the calibration curve. This concentration represents the equilibrium solubility at that specific pH and temperature.

Protocol for Assessing Aqueous Stability

This protocol outlines a systematic approach to evaluate the stability of this compound in aqueous solutions under various stress conditions, consistent with pharmaceutical stability testing guidelines.[18]

Objective: To evaluate the stability of this compound in aqueous solution under different conditions of pH, temperature, and light exposure.

Materials:

  • This compound stock solution of known concentration

  • Aqueous buffers of different pH (e.g., acidic, neutral, and alkaline)

  • Temperature-controlled chambers or incubators

  • Photostability chamber with controlled light exposure (e.g., option 2 of ICH Q1B guidelines)

  • HPLC system for quantification

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in different aqueous buffers.

    • Aliquot the solutions into separate, sealed vials for each storage condition and time point.

  • Storage Conditions (Stress Testing):

    • pH Influence: Store the buffered solutions at a constant temperature (e.g., 25°C) and protect them from light.

    • Temperature Influence: Store the solutions at different temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C or 60°C for accelerated testing) in the dark.

    • Photostability: Expose the solutions in photostable and light-permeable containers to a controlled light source as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw a vial from each storage condition.

    • Analyze the concentration of this compound remaining in each sample using a validated stability-indicating HPLC method. A stability-indicating method is one that can separate the intact drug from its degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation rate constant (k) and the half-life (t½) or shelf-life (t₉₀) for each condition by applying appropriate kinetic models (e.g., zero-order or first-order kinetics).

Visualizations

Signaling Pathway

This compound has been shown to promote tumor progression and immune escape by modulating the Farnesoid X Receptor (FXR) in hepatocellular carcinoma.[2] The following diagram illustrates a simplified representation of the FXR signaling pathway.

FXR_Signaling_Pathway Norcholic_Acid This compound FXR FXR Norcholic_Acid->FXR Binds to FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (FXRE) FXR_RXR_Complex->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Biological_Effects Regulation of Bile Acid, Lipid, & Glucose Metabolism Target_Genes->Biological_Effects

Caption: Farnesoid X Receptor (FXR) Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Workflow for Solubility Determination

Solubility_Workflow Start Start Add_Excess Add excess this compound to aqueous buffer Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation Add_Excess->Equilibrate Sample Collect supernatant Equilibrate->Sample Filter Filter through 0.22 µm filter Sample->Filter Analyze Analyze by HPLC Filter->Analyze Quantify Quantify using calibration curve Analyze->Quantify End End: Equilibrium Solubility Quantify->End

Caption: Workflow for Aqueous Solubility Determination.

Workflow for Stability Assessment

Stability_Workflow Start Start Prepare_Solution Prepare this compound solution in aqueous buffer Start->Prepare_Solution Store Store under various stress conditions (pH, temp, light) Prepare_Solution->Store Sample Withdraw samples at time intervals Store->Sample Analyze Analyze by stability-indicating HPLC method Sample->Analyze Determine_Kinetics Determine degradation kinetics (k, t½) Analyze->Determine_Kinetics End End: Stability Profile Determine_Kinetics->End

Caption: Workflow for Aqueous Stability Assessment.

Conclusion

This technical guide has synthesized the available information on the aqueous solubility and stability of this compound. While specific quantitative data remains limited, this document provides a strong foundation for researchers by presenting qualitative data, comparative data for cholic acid, and detailed experimental protocols to generate the necessary data for their specific research needs. The provided visualizations of the FXR signaling pathway and experimental workflows offer clear and concise representations of key concepts and procedures. Further research is warranted to fully characterize the physicochemical properties of this compound to better understand its biological functions and potential therapeutic applications.

References

The Genetic Basis of Norcholic Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcholic acid, a C23 bile acid, is emerging as a significant modulator of metabolic and signaling pathways, particularly in the context of liver disease and cancer. Its metabolism, distinct from the more common C24 bile acids, involves a critical side-chain shortening process within the peroxisomes. This guide provides an in-depth exploration of the genetic and enzymatic machinery responsible for the biosynthesis of this compound, the signaling cascades it influences, and the experimental methodologies required for its study. A comprehensive understanding of the genetic basis of this compound metabolism is paramount for developing novel therapeutic strategies targeting bile acid-related pathologies.

Introduction to this compound

This compound is a bile acid characterized by a 23-carbon skeleton, distinguishing it from the primary human bile acids, cholic acid and chenodeoxycholic acid, which possess 24 carbons. While present in lower concentrations than conventional bile acids, this compound has been shown to accumulate in certain pathological conditions, such as liver cirrhosis and inborn errors of metabolism like cerebrotendinous xanthomatosis (CTX).[1] Recent research has highlighted its role in hepatocellular carcinoma (HCC), where it can promote tumor progression and immune evasion by negatively regulating the farnesoid X receptor (FXR), a key nuclear receptor governing bile acid homeostasis.

The Genetic Framework of this compound Biosynthesis

The synthesis of this compound is not a de novo process but rather a modification of the primary bile acid, cholic acid. The key metabolic transformation is the shortening of the C24 side chain of cholic acid by one carbon atom to produce the C23 side chain of this compound. This process occurs within the peroxisomes and involves a series of enzymatic reactions collectively known as β-oxidation.[2][3][4]

The central enzymes and their corresponding genes implicated in this pathway are:

  • Bile Acid-CoA Synthetase (BACS) : Encoded by the SLC27A5 gene, BACS activates cholic acid by converting it into its CoA thioester, choloyl-CoA. This activation step is essential for its subsequent transport into the peroxisome.

  • ABCD3 (PMP70) : This ATP-binding cassette transporter, encoded by the ABCD3 gene, is responsible for importing choloyl-CoA into the peroxisome, where the side-chain shortening machinery resides.[5]

  • α-Methylacyl-CoA Racemase (AMACR) : Encoded by the AMACR gene, this enzyme is crucial for converting the (25R)-isomer of the bile acid intermediate into the (25S)-isomer, which is the required substrate for the subsequent oxidase.[4][5][6]

  • Acyl-CoA Oxidase 2 (ACOX2) : This peroxisomal enzyme, encoded by the ACOX2 gene, catalyzes the first and rate-limiting step in the β-oxidation of the bile acid side chain.[5][7][8][9] Deficiency in ACOX2 leads to the accumulation of C27 bile acid intermediates.[9]

  • D-Bifunctional Protein (DBP) : Encoded by the HSD17B4 gene, DBP possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the β-oxidation spiral.

  • Peroxisomal Thiolase : Enzymes such as Sterol Carrier Protein 2 (SCP2) possess thiolase activity, which is responsible for the final step of cleaving the shortened side chain to yield norcholoyl-CoA and acetyl-CoA.

Mutations in the genes encoding these enzymes can lead to inborn errors of bile acid synthesis, characterized by the accumulation of atypical bile acids and potentially severe liver disease.[9][10]

Biosynthetic Pathway of this compound

The conversion of cholic acid to this compound via peroxisomal β-oxidation can be visualized as follows:

Norcholic_Acid_Biosynthesis cluster_extraperoxisomal Cytosol / ER cluster_peroxisome Peroxisome Cholic_Acid Cholic Acid Choloyl_CoA Choloyl-CoA Cholic_Acid->Choloyl_CoA BACS (SLC27A5) Choloyl_CoA_perox Choloyl-CoA Choloyl_CoA->Choloyl_CoA_perox ABCD3 25R_intermediate (25R)-Choloyl-CoA Intermediate Choloyl_CoA_perox->25R_intermediate 25S_intermediate (25S)-Choloyl-CoA Intermediate 25R_intermediate->25S_intermediate AMACR Beta_Oxidation_Intermediates β-Oxidation Intermediates 25S_intermediate->Beta_Oxidation_Intermediates ACOX2 Norcholoyl_CoA Norcholoyl-CoA Beta_Oxidation_Intermediates->Norcholoyl_CoA DBP, Thiolase Norcholic_Acid This compound Norcholoyl_CoA->Norcholic_Acid Thioesterase

Biosynthesis of this compound from Cholic Acid.

This compound Signaling Pathway

This compound has been identified as a negative regulator of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a pivotal role in maintaining bile acid homeostasis. Upon activation by primary bile acids like chenodeoxycholic acid, FXR induces the expression of the small heterodimer partner (SHP), which in turn represses the transcription of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.

This compound disrupts this regulatory circuit. By inhibiting FXR activity, it leads to a downregulation of SHP. In the context of hepatocellular carcinoma, this decreased SHP level has been associated with an upregulation of PD-L1, a key immune checkpoint protein, thereby promoting tumor immune evasion.

This compound-FXR Signaling Cascade

The signaling pathway initiated by this compound can be depicted as follows:

Norcholic_Acid_Signaling Norcholic_Acid This compound FXR FXR Norcholic_Acid->FXR inhibits SHP SHP FXR->SHP induces PDL1 PD-L1 Expression SHP->PDL1 represses Immune_Evasion Tumor Immune Evasion PDL1->Immune_Evasion

This compound-Mediated Regulation of FXR Signaling.

Quantitative Data on this compound Metabolism

Quantitative data on the specific enzyme kinetics of this compound synthesis are limited in the literature. However, the levels of this compound have been quantified in various biological matrices, providing insights into its physiological and pathological relevance.

ParameterValueBiological ContextReference
This compound Concentration ElevatedUrine of patients with liver cirrhosis[1]
ElevatedUrine of patients with cerebrotendinous xanthomatosis (CTX)[1]
Increased levels in tumor tissue vs. peritumoral liver tissueHepatocellular Carcinoma (HCC)[11]
Total Bile Acid Levels ~20.2 µmol/L (median)Serum of pregnant women with Intrahepatic Cholestasis of Pregnancy (ICP)[12][13]
~4.1 µmol/L (mean)Serum of healthy pregnant women (control)[13]
>10 µmol/LDiagnostic cutoff for ICP[14]

Experimental Protocols

The study of this compound metabolism necessitates precise and sensitive analytical techniques. The following section outlines key experimental protocols.

Quantification of this compound by UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of individual bile acids, including this compound, in complex biological matrices.[11]

5.1.1. Sample Preparation (Serum/Plasma)

  • Protein Precipitation : To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile containing a mixture of deuterated bile acid internal standards (including a deuterated this compound standard if available).

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation : Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Analysis : Inject the reconstituted sample into the UPLC-MS/MS system.

5.1.2. UPLC-MS/MS Conditions

  • UPLC Column : A reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size), is typically used for bile acid separation.

  • Mobile Phase : A gradient elution is employed using two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

  • Gradient Program : A typical gradient might run from 20% B to 95% B over 15-20 minutes.

  • Mass Spectrometry : A tandem quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used.

  • Detection : Bile acids are detected using Multiple Reaction Monitoring (MRM), with specific precursor-to-product ion transitions for each bile acid and internal standard.

Western Blotting for FXR and SHP Expression
  • Protein Extraction : Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE : Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against FXR, SHP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing : Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing : Repeat the washing steps.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Studying this compound Effects

The following diagram illustrates a typical workflow for investigating the biological effects of this compound on cellular signaling.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Hepatoma cells) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Lysate Preparation of Cell Lysates Treatment->Cell_Lysate RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Quantification Protein Quantification Cell_Lysate->Protein_Quantification qRT_PCR qRT-PCR for SHP and PD-L1 mRNA RNA_Extraction->qRT_PCR Western_Blot Western Blot for FXR, SHP, PD-L1 Protein Protein_Quantification->Western_Blot Data_Analysis Data Analysis and Interpretation qRT_PCR->Data_Analysis Western_Blot->Data_Analysis

Workflow for Analyzing this compound's Cellular Effects.

Conclusion

The metabolism of this compound, orchestrated by a specific set of peroxisomal enzymes encoded by genes such as ACOX2 and AMACR, represents a critical branch of bile acid physiology. The discovery of this compound's role as a signaling molecule that can modulate the FXR pathway has opened new avenues for research, particularly in the fields of hepatology and oncology. The detailed understanding of its genetic basis and the application of robust experimental protocols are essential for elucidating its precise functions in health and disease and for the development of targeted therapeutic interventions. Further investigation into the quantitative aspects of this compound metabolism and its interplay with other metabolic pathways will undoubtedly provide deeper insights into its biological significance.

References

Methodological & Application

Application Notes and Protocols for In Vitro Measurement of Norcholic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcholic acid (NorCA) is a C23 bile acid that has garnered significant interest in biomedical research due to its distinct biological activities. Unlike the more common C24 bile acids, this compound has been identified as a negative regulator of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in bile acid homeostasis, lipid metabolism, and inflammation.[1][2][3][4][5] Emerging evidence suggests that by inhibiting FXR, this compound can promote the progression of certain cancers, such as hepatocellular carcinoma (HCC), and modulate immune responses.[1][2][3][4][5]

These application notes provide detailed protocols for in vitro assays to measure the activity of this compound, primarily focusing on its inhibitory effects on FXR. Additionally, methods to assess its potential activity on the G protein-coupled bile acid receptor 5 (TGR5) and its general effects on cell viability are described. These protocols are designed to be adaptable for screening and characterizing the biological functions of this compound and other related compounds.

Biological Context and Signaling Pathways

This compound Synthesis

This compound is a C23 bile acid, meaning it has a shorter side chain by one carbon compared to the major human bile acids, cholic acid and chenodeoxycholic acid. Its biosynthesis is part of the complex bile acid synthesis pathway which begins with cholesterol. While the complete, specific enzymatic pathway for this compound formation is not as well-elucidated as that for primary bile acids, it is understood to be a metabolic product of cholesterol.

Bile Acid Synthesis Pathway

Bile Acid Synthesis Cholesterol Cholesterol Primary_BAs Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Cholesterol->Primary_BAs Hepatic Synthesis (Classical & Alternative Pathways) Norcholic_Acid This compound (C23) Primary_BAs->Norcholic_Acid Side-chain Shortening (Peroxisomal β-oxidation) Secondary_BAs Secondary Bile Acids (Deoxycholic Acid, Lithocholic Acid) Primary_BAs->Secondary_BAs Gut Microbiota Metabolism

Caption: Overview of Bile Acid Synthesis.

This compound Signaling: The FXR-SHP-PD-L1 Axis

In hepatocellular carcinoma, this compound has been shown to inhibit FXR.[1][2][3][4][5] FXR is a nuclear receptor that, upon activation by bile acids, forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. One of the key target genes of FXR is the Small Heterodimer Partner (SHP), which in turn acts as a transcriptional repressor of other genes. By inhibiting FXR, this compound prevents the induction of SHP. This leads to the upregulation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, on the surface of cancer cells, which helps them evade the immune system.[1][2]

This compound-FXR Signaling Pathway

Norcholic_Acid_FXR_Pathway cluster_extracellular Extracellular cluster_cellular Cellular NorCA This compound FXR FXR NorCA->FXR Inhibits SHP SHP FXR->SHP Induces PDL1 PD-L1 SHP->PDL1 Represses Tumor_Progression Tumor Progression & Immune Evasion PDL1->Tumor_Progression Promotes

Caption: this compound's Inhibition of the FXR Signaling Pathway.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described in vitro assays.

Table 1: this compound Activity on FXR

ParameterValueAssay TypeCell Line
IC50 To be determinedFXR Luciferase Reporter AssayHEK293T
Maximal Inhibition To be determinedFXR Luciferase Reporter AssayHEK293T
Effect on SHP mRNA Dose-dependent decreaseqRT-PCRHuh-7

Table 2: this compound Activity on TGR5

ParameterValueAssay TypeCell Line
EC50 Not reportedTGR5 cAMP AssayHEK293
Maximal Activation Not reportedTGR5 cAMP AssayHEK293

Table 3: Effect of this compound on Cell Viability

Cell LineConcentrationIncubation Time% ViabilityAssay Type
Huh-7200 µM48 hours>95%CCK-8
LM3200 µM48 hours>95%CCK-8

Experimental Protocols

Protocol 1: FXR Antagonist Activity using a Luciferase Reporter Assay

This protocol is designed to quantify the inhibitory effect of this compound on FXR activation using a dual-luciferase reporter system.

FXR Luciferase Reporter Assay Workflow

FXR_Luciferase_Assay_Workflow Start Seed HEK293T cells in 96-well plate Transfection Co-transfect with FXR expression vector, FXRE-luciferase reporter, and Renilla control vector Start->Transfection Treatment Treat with FXR agonist (e.g., GW4064) +/- varying concentrations of this compound Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure Firefly and Renilla luciferase activity Lysis->Luciferase_Assay Analysis Calculate relative luciferase units and determine IC50 Luciferase_Assay->Analysis

Caption: Workflow for the FXR Luciferase Reporter Assay.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM

  • Lipofectamine 2000 or similar transfection reagent

  • FXR expression plasmid

  • FXRE-luciferase reporter plasmid

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • This compound

  • FXR agonist (e.g., GW4064 or CDCA)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Transfection:

    • Prepare the DNA mixture in Opti-MEM: 50 ng of FXR expression plasmid, 100 ng of FXRE-luciferase reporter, and 10 ng of Renilla luciferase plasmid per well.

    • Prepare the transfection reagent mixture in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20 minutes.

    • Add 20 µL of the transfection complex to each well.

  • Treatment: After 6 hours of transfection, replace the medium with 100 µL of fresh medium containing a constant concentration of the FXR agonist (e.g., EC50 concentration of GW4064) and serial dilutions of this compound. Include appropriate controls (vehicle, agonist only).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to obtain relative luciferase units (RLU).

    • Plot the RLU against the concentration of this compound.

    • Determine the IC50 value of this compound by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: TGR5 Activation Assay using a cAMP Assay

This protocol measures the ability of this compound to activate TGR5 by quantifying the intracellular accumulation of cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing human TGR5 (or transiently transfected)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • cAMP-Glo™ Assay kit or similar

  • This compound

  • TGR5 agonist (e.g., Lithocholic Acid - LCA)

  • 96-well white, solid-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed TGR5-expressing HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 80 µL of complete medium. Incubate overnight.

  • Treatment:

    • Prepare serial dilutions of this compound and the positive control (LCA) in serum-free DMEM.

    • Add 20 µL of the compound dilutions to the respective wells. Include a vehicle control.

  • Incubation: Incubate for 30 minutes at 37°C, 5% CO2.

  • cAMP Measurement:

    • Follow the manufacturer's protocol for the cAMP-Glo™ Assay. This typically involves adding a lysis buffer containing a phosphodiesterase inhibitor, followed by a kinase-glo reagent.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the intracellular cAMP concentration for each treatment condition.

    • Plot the cAMP concentration against the concentration of this compound.

    • Determine the EC50 value if agonistic activity is observed.

Protocol 3: Cell Viability Assay

This protocol assesses the cytotoxic effects of this compound on a chosen cell line (e.g., Huh-7) using a colorimetric assay such as CCK-8.

Materials:

  • Huh-7 cells (or other relevant cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay

  • This compound

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete medium. Incubate overnight.

  • Treatment:

    • Replace the medium with 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • Cell Viability Measurement:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and CCK-8 but no cells).

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the concentration of this compound to determine any cytotoxic effects.

Conclusion

The provided application notes and protocols offer a framework for the in vitro characterization of this compound's biological activity. The primary focus is on its well-documented role as an FXR antagonist, with a detailed protocol for a luciferase reporter assay to quantify this inhibition. While specific quantitative data for this compound's potency (IC50/EC50) are not widely reported, these methods will enable researchers to generate such data. The inclusion of protocols for TGR5 activity and cell viability allows for a more comprehensive profiling of this compound's effects. These assays are essential tools for researchers in drug discovery and development, as well as for those investigating the fundamental roles of bile acids in health and disease.

References

Application Notes and Protocols: Norcholic Acid Treatment in HepG2 Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Norcholic acid (NorCA) is a C23 bile acid that has been identified as a significant regulator in the tumor microenvironment of hepatocellular carcinoma (HCC). Unlike more commonly studied bile acids that can induce apoptosis, recent studies have demonstrated that NorCA can promote HCC progression. In HepG2 cells, a widely used human liver cancer cell line, NorCA has been shown to enhance cell proliferation, migration, and invasion. It exerts these effects primarily by acting as an antagonist to the Farnesoid X receptor (FXR), a key nuclear receptor involved in bile acid homeostasis and tumor suppression. Understanding the impact of NorCA on HepG2 cells is crucial for elucidating its role in liver cancer biology and for the development of potential therapeutic strategies.

Signaling Pathway of this compound in HepG2 Cells

This compound has been demonstrated to promote hepatocellular carcinoma progression by inhibiting the Farnesoid X receptor (FXR) signaling pathway.[1][2] This inhibition leads to downstream effects that favor tumor growth and immune evasion. Specifically, NorCA treatment in HCC cells results in decreased FXR activity, which in turn promotes cell proliferation, migration, and invasion.[1][2] Furthermore, the suppression of FXR by NorCA leads to an increase in the expression of Programmed Death-Ligand 1 (PD-L1) on the surface of HCC cells, contributing to an immunosuppressive microenvironment.[1][2]

NorCA_FXR_Pathway cluster_cell HepG2 Cell NorCA This compound (NorCA) FXR Farnesoid X Receptor (FXR) NorCA->FXR inhibits Proliferation Cell Proliferation FXR->Proliferation suppresses Migration Migration / Invasion FXR->Migration suppresses PDL1 PD-L1 Expression FXR->PDL1 suppresses ImmuneEscape Immune Escape PDL1->ImmuneEscape

Figure 1: this compound (NorCA) signaling pathway in HepG2 cells.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on HepG2 and other HCC cell lines as reported in the literature.

Parameter MeasuredCell Line(s)TreatmentObserved EffectReference
Cell Proliferation Huh7, HepG2This compoundSignificant Increase[1][2]
Cell Migration Huh7, HepG2This compoundSignificant Increase[1][2]
Cell Invasion Huh7, HepG2This compoundSignificant Increase[1][2]
FXR Expression Huh7, HepG2This compoundNegative Regulation/Inhibition[1][2]
PD-L1 Protein Level Huh7, HepG2This compoundSignificant Increase[1][2]

Experimental Protocols

An effective study of this compound's effects on HepG2 cells involves a series of sequential steps, from basic cell culture to specific functional assays and molecular analysis.

Experimental_Workflow cluster_Functional cluster_Molecular Culture 1. HepG2 Cell Culture (DMEM + 10% FBS) Treatment 2. This compound Treatment (Dose-response & Time-course) Culture->Treatment Functional 3. Functional Assays Treatment->Functional Molecular 4. Molecular Analysis Treatment->Molecular Proliferation Proliferation Assay (CCK-8 / MTT) Migration Migration Assay (Transwell) Cytotoxicity Cytotoxicity Assay (LDH Release) Western Western Blot (FXR, PD-L1) qPCR qPCR (FXR target genes)

Figure 2: General experimental workflow for studying NorCA effects.
Protocol 1: HepG2 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing HepG2 cells to ensure they are healthy and in the logarithmic growth phase before experimentation.

  • Media Preparation: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Thawing: Thaw a cryovial of HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes.

  • Culturing: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete medium. Transfer to a T-75 flask.

  • Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.[3]

  • Subculturing (Passaging): When cells reach 70-80% confluency, aspirate the medium and wash the monolayer with Phosphate-Buffered Saline (PBS).[3] Add 2 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.[3] Neutralize the trypsin with 8 mL of complete medium, collect the cells, and centrifuge. Resuspend the pellet and seed new flasks at a ratio of 1:3 to 1:6.

Protocol 2: this compound Treatment

This protocol describes the preparation and application of this compound to cultured HepG2 cells.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in Dimethyl Sulfoxide (DMSO). Store at -20°C.

  • Cell Seeding: Seed HepG2 cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis) at a density that will result in 60-70% confluency at the time of treatment. Allow cells to attach and grow for 18-24 hours.[3]

  • Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in serum-free or complete culture medium to achieve the desired final concentrations. It is crucial to also prepare a vehicle control using the same final concentration of DMSO as in the highest NorCA treatment group (typically ≤ 0.1%).

  • Treatment Application: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Protocol 3: Cell Proliferation Assay (MTT-based)

This assay measures cell viability and proliferation based on the metabolic activity of the cells.

  • Cell Seeding and Treatment: Seed 5,000 HepG2 cells per well in a 96-well plate and allow them to attach overnight. Treat the cells with varying concentrations of this compound as described in Protocol 2 and incubate for the desired time (e.g., 48 hours).[4]

  • MTT Reagent Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Crystal Solubilization: Aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.[4] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 4: Western Blot for FXR and PD-L1 Expression

This protocol is used to quantify changes in the protein levels of FXR and its downstream target PD-L1.

  • Cell Lysis: After NorCA treatment in 6-well plates, wash cells twice with ice-cold PBS. Add 100-150 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto a 10% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against FXR, PD-L1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.

References

Application Notes and Protocols for Norcholic Acid Administration in Mouse Models of Cholestasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing norcholic acid (NorCA) in preclinical mouse models of cholestasis. This document details experimental protocols for inducing cholestasis and administering NorCA, summarizes expected quantitative outcomes in tabular format, and provides visual representations of the key signaling pathways and experimental workflows involved.

Introduction

Cholestatic liver diseases are characterized by the impairment of bile flow, leading to the accumulation of toxic bile acids in the liver, which can result in inflammation, fibrosis, and cirrhosis.[1][2] Mouse models are invaluable tools for investigating the pathophysiology of cholestasis and for the preclinical evaluation of novel therapeutic agents.[2][3] this compound (NorCA), a C23 bile acid, has been investigated for its role in liver pathophysiology, particularly its interaction with the farnesoid X receptor (FXR), a key regulator of bile acid homeostasis.[4] These protocols outline the administration of NorCA in established mouse models of cholestasis to explore its therapeutic potential.

Data Presentation

The following tables summarize the expected quantitative data from studies involving the administration of this compound in mouse models of cholestasis. This data is compiled from various studies investigating bile acid metabolism and cholestatic liver injury.

Table 1: Effects of this compound on Serum and Liver Parameters in a Mouse Model of Cholestasis

ParameterControl GroupCholestasis Model GroupCholestasis Model + this compound Group
Serum ALT (U/L) 20 - 40> 200Reduced compared to Cholestasis Model Group
Serum AST (U/L) 50 - 100> 300Reduced compared to Cholestasis Model Group
Serum ALP (U/L) 40 - 120> 250Reduced compared to Cholestasis Model Group
Serum Total Bilirubin (mg/dL) 0.1 - 0.5> 1.0Reduced compared to Cholestasis Model Group
Total Liver Bile Acids (μmol/g) 10 - 20> 50Modulated levels
Hepatic TNF-α mRNA Expression (Fold Change) 1> 5Reduced compared to Cholestasis Model Group
Hepatic IL-1β mRNA Expression (Fold Change) 1> 4Reduced compared to Cholestasis Model Group

Table 2: Alterations in Hepatic Gene Expression of Bile Acid Transporters and Synthesis Enzymes

GeneControl Group (Relative Expression)Cholestasis Model Group (Relative Expression)Cholestasis Model + this compound Group (Relative Expression)
Ntcp (Slc10a1) 1.0< 0.5Partially restored towards control levels
Bsep (Abcb11) 1.0< 0.5Partially restored towards control levels
Mrp3 (Abcc3) 1.0> 3.0Further modulated
Mrp4 (Abcc4) 1.0> 2.0Further modulated
Ostα (Slc51a) 1.0> 2.0Further modulated
Cyp7a1 1.0< 0.5Further modulated
Cyp8b1 1.0< 0.5Further modulated
SHP (Nr0b2) 1.0VariableIncreased expression

Experimental Protocols

Protocol 1: Induction of Cholestasis using Lithocholic Acid (LCA) and Administration of this compound

This protocol describes the induction of acute intrahepatic cholestasis using LCA, a known hepatotoxic secondary bile acid, followed by treatment with NorCA.[1]

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Lithocholic acid (LCA)

  • This compound (NorCA)

  • Corn oil (vehicle)

  • Standard chow diet

  • Animal handling and gavage equipment

  • Materials for blood and tissue collection

Procedure:

  • Acclimatization: Acclimate mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.[1]

  • Induction of Cholestasis:

    • Prepare a suspension of LCA in corn oil.

    • On day 0, administer a single intraperitoneal injection of LCA (e.g., 150 mg/kg body weight) to the cholestasis model group and the NorCA treatment group.[5] The control group receives an equivalent volume of the vehicle (corn oil).

  • This compound Administration:

    • Prepare a solution or suspension of NorCA in a suitable vehicle (e.g., corn oil or 0.5% carboxymethylcellulose).

    • Starting on day 1, administer NorCA daily via oral gavage to the treatment group. A potential starting dose, extrapolated from studies in other disease models, could be in the range of 25-50 mg/kg body weight.[4] The control and cholestasis model groups receive the vehicle alone.

  • Monitoring: Monitor mice daily for signs of distress, including weight loss, jaundice, and changes in behavior.

  • Sample Collection:

    • On day 7, euthanize mice following approved institutional guidelines.

    • Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST, ALP) and bilirubin.

    • Perfuse the liver with saline and collect liver tissue. A portion should be fixed in formalin for histology, and the remainder snap-frozen in liquid nitrogen and stored at -80°C for gene expression and bile acid analysis.

Protocol 2: Analysis of Hepatic Gene Expression by qPCR

Materials:

  • Frozen liver tissue

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Ntcp, Bsep, Mrp3, Mrp4, Ostα, Cyp7a1, Cyp8b1, SHP, TNF-α, IL-1β) and a housekeeping gene (e.g., Gapdh, β-actin)

Procedure:

  • RNA Extraction: Extract total RNA from approximately 20-30 mg of frozen liver tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using a suitable master mix and specific primers for the genes of interest.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound in cholestasis.

Cholestasis_Induction_and_NorCA_Treatment_Workflow cluster_setup Experimental Setup cluster_induction Cholestasis Induction cluster_treatment This compound Treatment cluster_analysis Analysis acclimatization Acclimatization of Mice grouping Randomization into Groups (Control, Cholestasis, NorCA-Treated) acclimatization->grouping lca_prep Prepare LCA Suspension grouping->lca_prep norca_prep Prepare NorCA Solution grouping->norca_prep lca_admin Administer LCA (i.p.) lca_prep->lca_admin monitoring Daily Monitoring lca_admin->monitoring norca_admin Daily Oral Gavage of NorCA norca_prep->norca_admin norca_admin->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia serum_analysis Serum Analysis (ALT, AST, ALP, Bilirubin) euthanasia->serum_analysis liver_analysis Liver Analysis (Histology, Gene Expression, Bile Acids) euthanasia->liver_analysis

Caption: Experimental workflow for inducing cholestasis and administering this compound.

Bile_Acid_Homeostasis_Signaling cluster_hepatocyte Hepatocyte cluster_synthesis Bile Acid Synthesis cluster_transport Bile Acid Transport FXR FXR SHP SHP FXR->SHP Induces Bsep Bsep (Efflux) FXR->Bsep Induces Mrp3 Mrp3 (Efflux) FXR->Mrp3 Induces Ost_alpha_beta Ostα/β (Efflux) FXR->Ost_alpha_beta Induces Cyp7a1 Cyp7a1 SHP->Cyp7a1 Inhibits Cyp8b1 Cyp8b1 SHP->Cyp8b1 Inhibits Ntcp Ntcp (Uptake) SHP->Ntcp Inhibits LXR LXR PXR PXR NorCA This compound NorCA->FXR Activates BileAcids Intracellular Bile Acids BileAcids->FXR Activates BileAcids->LXR BileAcids->PXR

Caption: this compound's role in FXR-mediated regulation of bile acid homeostasis.

Inflammatory_Signaling_in_Cholestasis cluster_hepatocyte_inflammation Hepatocyte cluster_immune_response Immune Response BileAcids Excess Bile Acids ER_Stress ER Stress BileAcids->ER_Stress Mito_Damage Mitochondrial Damage BileAcids->Mito_Damage Inflam_Signal Inflammatory Signaling (e.g., NF-κB) ER_Stress->Inflam_Signal Mito_Damage->Inflam_Signal Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, CCL2) Inflam_Signal->Cytokines Neutrophils Neutrophil Recruitment Cytokines->Neutrophils LiverInjury Hepatocellular Injury Neutrophils->LiverInjury NorCA_FXR This compound FXR Activation NorCA_FXR->Inflam_Signal Inhibits

Caption: Inflammatory signaling cascade in cholestatic liver injury and potential NorCA intervention.

References

Commercially available Norcholic acid ELISA kit for research

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: While the initial request specified a Norcholic acid ELISA kit, extensive searches for commercially available options did not yield a specific kit for this analyte. However, several well-characterized ELISA kits are available for the quantification of a closely related primary bile acid, Cholic Acid. These kits are valuable tools for researchers in gastroenterology, hepatology, and metabolic disease. This document provides detailed application notes and protocols for a representative competitive Cholic Acid ELISA kit, which can be adapted for various research applications.

Introduction

Cholic acid is a primary bile acid synthesized in the liver from cholesterol.[1][2][3] Along with chenodeoxycholic acid, it is one of the two major bile acids in humans.[1][3][4] Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins.[1][2] Beyond their role in digestion, bile acids are now recognized as important signaling molecules that regulate lipid, glucose, and energy metabolism through the activation of nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors.[1] The quantification of cholic acid in biological samples is a valuable tool for studying liver function, cholestatic liver diseases, and metabolic disorders.[1][2]

This competitive ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of cholic acid in various biological samples such as serum, plasma, cell culture supernatants, and tissue homogenates.[1][2][4]

Assay Principle

The Cholic Acid ELISA kit is a competitive immunoassay. The principle relies on the competition between cholic acid in the sample and a fixed amount of cholic acid conjugated to a solid phase (the microplate wells) for a limited number of binding sites on a specific anti-cholic acid antibody.

Here is a diagram illustrating the competitive ELISA workflow:

ELISA_Workflow cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection Plate Microplate Well CholicAcidConjugate Cholic Acid Conjugate Plate->CholicAcidConjugate Coating Sample Sample/Standard (Free Cholic Acid) CoatedPlate Coated Well Sample->CoatedPlate Antibody Anti-Cholic Acid Antibody Antibody->CoatedPlate BoundComplex Bound Primary Antibody SecondaryAb HRP-Conjugated Secondary Antibody SecondaryAb->BoundComplex Substrate Substrate Substrate->SecondaryAb Color Color Development

Caption: Competitive ELISA workflow for Cholic Acid detection.

The amount of antibody that binds to the cholic acid conjugate on the plate is inversely proportional to the concentration of cholic acid in the sample. The bound antibody is then detected by a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][2][4] The addition of a substrate results in a colorimetric reaction, and the intensity of the color is measured spectrophotometrically.[1] The concentration of cholic acid in the unknown samples is determined by comparing their absorbance with a standard curve generated from known concentrations of cholic acid.[1][3][4]

Kit Specifications

ParameterSpecification
Assay Type Competitive ELISA
Sample Types Serum, Plasma, Urine, Feces, Cell and Tissue Lysates[2][4]
Sensitivity 0.4 µM[1][3][4]
Assay Range Varies by manufacturer, typically 0.4 µM to 100 µM
Specificity High for Cholic Acid. Cross-reactivity with other bile acids is available in the product manual (e.g., Deoxycholic acid: 5.1%, Chenodeoxycholic acid: 11.9%)[1]
Assay Time Approximately 3-4 hours
Kit Size 96 wells

Experimental Protocols

Reagent Preparation
  • 1X Wash Buffer: Dilute the provided 10X Wash Buffer concentrate with deionized water to a 1X solution.

  • Anti-Cholic Acid Antibody: Immediately before use, dilute the concentrated antibody stock to the working concentration specified in the kit manual using the provided Assay Diluent.

  • HRP-Conjugated Secondary Antibody: Immediately before use, dilute the concentrated HRP conjugate to the working concentration with Assay Diluent.

  • Cholic Acid Standards: Prepare a dilution series of the Cholic Acid Standard in Assay Diluent to generate a standard curve. A typical range might be from 0.4 µM to 100 µM.

Sample Preparation
  • Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 2,500 x g for 20 minutes. Collect the serum supernatant.[4]

  • Plasma: Collect blood into tubes containing an anticoagulant (e.g., heparin, EDTA). Centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the plasma supernatant.[1]

  • Cell Culture Supernatants: Centrifuge the cell culture media at 2,000 x g for 10 minutes to remove cells and debris.

  • Tissue Homogenates: Homogenize tissue samples in an appropriate buffer (e.g., PBS) on ice. Centrifuge at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet cellular debris.[1][5] The resulting supernatant can be used for the assay.

Assay Procedure
  • Plate Coating: The microplate wells are pre-coated with a cholic acid conjugate.[2]

  • Standard and Sample Addition: Add 50 µL of the prepared standards and samples to the appropriate wells.

  • Competitive Reaction: Add 50 µL of the diluted Anti-Cholic Acid Antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker.[1]

  • Washing: Aspirate the contents of the wells and wash each well three times with 250 µL of 1X Wash Buffer.[1]

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker.[1]

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Incubation: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.[1]

  • Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.[1]

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[1]

Data Analysis

  • Standard Curve: Plot the absorbance values (Y-axis) against the corresponding concentrations of the cholic acid standards (X-axis). A sigmoidal curve is expected.

  • Sample Concentration: Determine the concentration of cholic acid in the unknown samples by interpolating their absorbance values from the standard curve.

  • Dilution Factor: If the samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.

Signaling Pathway

Cholic acid, as a primary bile acid, plays a significant role in cellular signaling, primarily through the farnesoid X receptor (FXR). The activation of FXR by bile acids regulates the expression of genes involved in bile acid synthesis, transport, and metabolism, as well as lipid and glucose homeostasis.

Bile_Acid_Signaling cluster_cell Hepatocyte FXR FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR TargetGenes Target Gene Expression FXR_RXR->TargetGenes Binds to DNA BileAcid Cholic Acid BileAcid->FXR Activation Response Metabolic Regulation (Lipid, Glucose, Bile Acid Homeostasis) TargetGenes->Response

Caption: Simplified Cholic Acid signaling pathway via FXR.

Troubleshooting

IssuePossible CauseSolution
High background Insufficient washingIncrease the number of washes or the volume of wash buffer.
Contaminated reagentsUse fresh reagents and sterile techniques.
Low signal Inactive reagentsEnsure proper storage and handling of kit components.
Insufficient incubation timeFollow the recommended incubation times in the protocol.
Poor standard curve Improper dilution of standardsPrepare fresh standards and ensure accurate pipetting.
Pipetting errorsUse calibrated pipettes and proper pipetting technique.
High intra-assay variability Inconsistent pipettingEnsure consistent timing and technique for all wells.
Bubbles in wellsEnsure no bubbles are present before reading the plate.

References

Application Notes and Protocols: Norcholic Acid as a Research Tool for Cholestasis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcholic acid, specifically 24-nor-ursodeoxycholic acid (norUDCA), is a side-chain shortened C23 homologue of ursodeoxycholic acid (UDCA). It has emerged as a valuable research tool and a promising therapeutic candidate for cholestatic liver diseases. Unlike its parent compound UDCA, norUDCA exhibits unique physicochemical and pharmacological properties, including its resistance to amidation, which allows for cholehepatic shunting. This process leads to a bicarbonate-rich hypercholeresis, offering significant cytoprotective, anti-inflammatory, and anti-fibrotic effects on the liver.[1] These characteristics make norUDCA a potent agent for studying the pathophysiology of cholestasis and for evaluating novel therapeutic strategies.

These application notes provide an overview of the use of this compound in preclinical models of cholestasis, detailing its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action

This compound exerts its beneficial effects in cholestasis through a multi-faceted mechanism:

  • Induction of Bicarbonate-Rich Hypercholeresis: A key feature of norUDCA is its ability to stimulate a robust, bicarbonate-rich bile flow. This is primarily achieved through the activation of the TMEM16A (ANO1) chloride channel in cholangiocytes, the epithelial cells lining the bile ducts.[2] The activation of TMEM16A increases chloride secretion into the bile, which in turn drives bicarbonate secretion, leading to an increased and more alkaline bile flow. This "bicarbonate umbrella" helps to neutralize the toxicity of accumulating hydrophobic bile acids and flush out injured bile ducts.

  • Cholehepatic Shunting: Due to its inefficient amidation, norUDCA can be reabsorbed from the bile by cholangiocytes and re-enter the portal circulation, a process known as cholehepatic shunting. This cycling of norUDCA within the liver enhances its choleretic effect.

  • Modulation of Bile Acid Composition: Administration of norUDCA alters the overall composition of the bile acid pool, increasing its hydrophilicity and reducing the proportion of toxic, hydrophobic bile acids.

  • Anti-inflammatory and Anti-fibrotic Effects: NorUDCA has been shown to reduce hepatic inflammation and fibrosis in animal models of cholestasis. This is likely a consequence of the reduced bile acid toxicity and the flushing of inflammatory mediators from the bile ducts.[1]

  • Indirect Regulation of Farnesoid X Receptor (FXR) Signaling: NorUDCA does not appear to be a direct agonist for the farnesoid X receptor (FXR), a key nuclear receptor in bile acid homeostasis.[3] However, by altering the bile acid pool, it can indirectly influence FXR signaling pathways. For instance, studies have shown that norUDCA treatment can lead to the normalization of bile acid metabolism through mechanisms involving the cross-talk between Cyp7a1 (the rate-limiting enzyme in bile acid synthesis) and the Small Heterodimer Partner (SHP), a downstream target of FXR.[4]

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in mouse models of cholestasis.

Table 1: Effects of norUDCA in Mdr2 (Abcb4) Knockout Mice (Model for Sclerosing Cholangitis)

ParameterControl (Mdr2-/-)norUDCA (0.5% w/w diet for 4 weeks)UDCA (0.5% w/w diet for 4 weeks)
Serum ALT (U/L) ~600Markedly improvedIncreased
Serum ALP (U/L) ~1000Markedly improvedIncreased
Hepatic Hydroxyproline (µg/g liver) Significantly elevatedSignificantly reducedNo significant effect
Biliary Bile Acid Hydrophilicity LowIncreasedIncreased
Bile Flow N/AStimulatedN/A

Data adapted from Fickert et al., Gastroenterology, 2006.

Table 2: Effects of norUDCA in Bile Duct Ligated (BDL) Mice (Model for Obstructive Cholestasis)

ParameterBDL + ChowBDL + norUDCA (0.5% diet)BDL + UDCA (0.5% diet)
Serum ALT (U/L) ElevatedNo significant change vs. BDL+ChowNo significant change vs. BDL+Chow
Serum ALP (U/L) Significantly elevatedSignificantly reducedIncreased
Serum Total Bile Acids (µmol/L) Significantly elevatedSignificantly increasedSignificantly increased
Bile Flow (µL/g liver/min) N/ASignificantly increasedSignificantly increased
Biliary Bicarbonate Conc. (mM) N/ASignificantly increasedNo significant change
Biliary Bile Acid Conc. (mM) N/ANo significant changeSignificantly increased
Bile Infarcts (% of liver area) PresentSignificantly lowerSignificantly higher

Data adapted from Fickert et al., Journal of Hepatology, 2013.

Table 3: Dose-Dependent Effect of norUDCA on Serum Alkaline Phosphatase (ALP) in Patients with Primary Sclerosing Cholangitis (PSC)

Treatment GroupMean Relative Change in ALP from Baselinep-value (vs. Placebo)
Placebo+1.2%-
norUDCA 500 mg/day-12.3%0.029
norUDCA 1,000 mg/day-17.3%0.003
norUDCA 1,500 mg/day-26.0%<0.0001

Data from a 12-week randomized controlled trial. Adapted from Fickert et al., Journal of Hepatology, 2017.[5]

Experimental Protocols

Protocol 1: this compound Treatment in the Mdr2 (Abcb4) Knockout Mouse Model of Sclerosing Cholangitis

This model spontaneously develops sclerosing cholangitis due to a genetic defect in a canalicular phospholipid transporter.

Materials:

  • Mdr2 (Abcb4) knockout mice (FVB/N background)

  • Standard rodent chow

  • This compound (norUDCA)

  • Ursodeoxycholic acid (UDCA) for comparison (optional)

  • Diet preparation equipment (mixer)

  • Analytical equipment for serum biochemistry and liver histology

Procedure:

  • Animal Acclimatization: House Mdr2 knockout mice under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

  • Diet Preparation:

    • Prepare a diet containing 0.5% (wt/wt) norUDCA by thoroughly mixing the compound with powdered standard chow.

    • Prepare a control diet (standard chow) and, if desired, a 0.5% (wt/wt) UDCA diet for comparison.

  • Treatment:

    • At 4-8 weeks of age, randomly assign mice to the different diet groups.

    • Feed the mice their respective diets for 4 weeks.

  • Sample Collection and Analysis:

    • At the end of the treatment period, collect blood via cardiac puncture for serum isolation.

    • Euthanize the mice and harvest the livers.

    • Analyze serum for liver enzymes (ALT, ALP) and total bile acids.

    • Process a portion of the liver for histological analysis (H&E and Sirius Red staining for fibrosis).

    • Homogenize a portion of the liver for determination of hydroxyproline content as a measure of fibrosis.

    • Analyze bile composition for hydrophilicity index if desired (requires gallbladder cannulation).

Protocol 2: this compound Treatment in the Bile Duct Ligation (BDL) Mouse Model of Obstructive Cholestasis

BDL is a widely used surgical model to induce obstructive cholestasis and subsequent liver injury.

Materials:

  • Wild-type mice (e.g., C57BL/6)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for laparotomy and ligation

  • Suture material

  • This compound (norUDCA)

  • Standard rodent chow

  • Analytical equipment for serum biochemistry, bile flow measurement, and liver histology

Procedure:

  • Pre-treatment (optional): For some experimental designs, mice can be pre-fed a norUDCA-supplemented diet (0.5%) for 7 days prior to surgery.

  • Bile Duct Ligation Surgery:

    • Anesthetize the mouse.

    • Perform a midline laparotomy to expose the common bile duct.

    • Carefully dissect the common bile duct and ligate it in two locations with suture.

    • Close the abdominal incision in layers.

    • Provide post-operative care, including analgesia and monitoring.

  • Treatment:

    • If not pre-treated, start feeding the mice a 0.5% norUDCA-supplemented diet immediately after surgery.

    • Maintain the mice on the respective diets for the desired duration (e.g., 3, 7, or 14 days).

  • Sample Collection and Analysis:

    • At the end of the experiment, collect blood for serum analysis (ALT, ALP, total bile acids).

    • To measure bile flow and composition, cannulate the common bile duct proximal to the ligation (in a separate cohort of animals) and collect bile.

    • Euthanize the mice and harvest the livers for histological analysis (H&E staining to assess for bile infarcts).

Protocol 3: this compound in Chemically-Induced Cholestasis (ANIT model)

Alpha-naphthylisothiocyanate (ANIT) is a toxicant that induces intrahepatic cholestasis.

Materials:

  • Wild-type mice (e.g., C57BL/6)

  • Alpha-naphthylisothiocyanate (ANIT)

  • Corn oil (vehicle)

  • This compound (norUDCA)

  • Gavage needles

  • Analytical equipment for serum biochemistry and liver histology

Procedure:

  • Acclimatization and Fasting: Acclimatize mice and fast them for 12 hours prior to ANIT administration to enhance its bioavailability.[6]

  • This compound Administration: Administer norUDCA (e.g., via oral gavage or supplemented in the diet) at a predetermined dose and schedule before or concurrently with ANIT administration. A typical oral gavage dose for therapeutic compounds in mice is in the range of 10-50 mg/kg.

  • Induction of Cholestasis:

    • Dissolve ANIT in corn oil.

    • Administer a single oral dose of ANIT (e.g., 75-100 mg/kg) to the mice.[6][7]

    • Administer the vehicle (corn oil) to the control group.

  • Sample Collection and Analysis:

    • Collect blood and harvest livers at a specified time point after ANIT administration (e.g., 24, 48, or 72 hours).

    • Analyze serum for ALT, ALP, total bilirubin, and total bile acids.

    • Process liver tissue for histological examination to assess for bile duct injury, necrosis, and inflammation.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways involved in the action of this compound in cholestasis.

This compound's primary mechanism in cholangiocytes.

Norcholic_Acid_FXR_Modulation Indirect Modulation of FXR Signaling by this compound norUDCA This compound (norUDCA) Bile_Acid_Pool Altered Bile Acid Pool (Increased Hydrophilicity) norUDCA->Bile_Acid_Pool modulates FXR Farnesoid X Receptor (FXR) Bile_Acid_Pool->FXR indirectly influences SHP Small Heterodimer Partner (SHP) FXR->SHP induces CYP7A1 CYP7A1 SHP->CYP7A1 inhibits Bile_Acid_Synthesis ↓ Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis

Indirect influence of this compound on the FXR signaling pathway.
Experimental Workflow

Experimental_Workflow General Experimental Workflow for this compound Studies cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Model_Selection Select Cholestasis Model (e.g., Mdr2-/-, BDL, ANIT) Animal_Acclimatization Animal Acclimatization Model_Selection->Animal_Acclimatization Group_Assignment Random Group Assignment (Control, norUDCA, etc.) Animal_Acclimatization->Group_Assignment Diet_Prep Diet Preparation or Drug Formulation Group_Assignment->Diet_Prep Administration This compound Administration (Diet, Gavage) Diet_Prep->Administration Monitoring Monitor Animal Health and Body Weight Administration->Monitoring Sample_Collection Blood and Tissue Collection Monitoring->Sample_Collection Biochemistry Serum Biochemistry (ALT, ALP, Bilirubin, Bile Acids) Sample_Collection->Biochemistry Histology Liver Histology (H&E, Sirius Red) Sample_Collection->Histology Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Sample_Collection->Gene_Expression Bile_Analysis Bile Flow and Composition Analysis Sample_Collection->Bile_Analysis

A generalized workflow for preclinical studies using this compound.

References

Investigating Farnesoid X Receptor (FXR) Signaling with Norcholic Acid as a Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its activation by endogenous bile acids triggers a complex signaling cascade that governs the expression of numerous target genes involved in these metabolic pathways.[1][2] Norcholic acid (NorCA), a C23 bile acid derivative, has emerged as a modulator of FXR signaling.[3][4] Unlike primary bile acids such as chenodeoxycholic acid (CDCA), which are potent FXR agonists, recent studies suggest that this compound acts as a negative regulator of FXR.[3][4][5] This unique characteristic makes NorCA a valuable tool for investigating the physiological and pathological consequences of FXR inhibition.

These application notes provide a comprehensive overview and detailed protocols for studying the interaction of this compound with the FXR signaling pathway. The provided methodologies are designed to enable researchers to characterize the effects of NorCA on FXR activity, target gene expression, and downstream cellular processes.

Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (3R)-3-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid[6]
Synonyms 23-Norcholic Acid, NorCA[7]
CAS Number 60696-62-0[7]
Molecular Formula C₂₃H₃₈O₅[6][7]
Molecular Weight 394.5 g/mol [6][7]
Appearance Solid[7]
Purity ≥95%[7]

FXR Signaling Pathway

The FXR signaling pathway plays a central role in maintaining metabolic homeostasis. In its inactive state, FXR resides in the cytoplasm. Upon binding to an agonist, such as a primary bile acid, FXR translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound, in contrast, is understood to negatively regulate this pathway. By inhibiting FXR activation, NorCA can prevent the transcription of FXR target genes, leading to various downstream effects. One significant consequence of FXR inhibition by NorCA is the downregulation of the Small Heterodimer Partner (SHP), a key transcriptional repressor.[3][4][8] This, in turn, can lead to the upregulation of proteins such as Programmed Death-Ligand 1 (PD-L1) in certain cellular contexts, like hepatocellular carcinoma.[3][4][8]

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_inactive FXR (inactive) This compound->FXR_inactive Inhibits FXR Agonist FXR Agonist FXR Agonist->FXR_inactive Activates FXR_active FXR (active) FXR_inactive->FXR_active FXR_RXR FXR-RXR Heterodimer FXR_active->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds to SHP_gene SHP Gene FXRE->SHP_gene Activates Transcription SHP_protein SHP Protein SHP_gene->SHP_protein Translation PDL1_gene PD-L1 Gene PDL1_protein PD-L1 Protein PDL1_gene->PDL1_protein Translation SHP_protein->PDL1_gene Inhibits Transcription

FXR Signaling Pathway with this compound Inhibition.

Experimental Protocols

FXR Reporter Gene Assay

This assay is designed to quantify the antagonist activity of this compound on FXR. It utilizes a cell line co-transfected with an FXR expression vector and a reporter vector containing a luciferase gene under the control of an FXRE promoter.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 Transfection Reagent

  • pCMX-hFXR (FXR expression plasmid)

  • pGL4.74[hRluc/TK] (Renilla luciferase control plasmid)

  • p(hsp27)tk-luc (FXRE-luciferase reporter plasmid)

  • Chenodeoxycholic acid (CDCA) as a positive control agonist

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • For each well, prepare a DNA-lipid complex. In one tube, dilute 50 ng of pCMX-hFXR, 50 ng of p(hsp27)tk-luc, and 5 ng of pGL4.74[hRluc/TK] in 25 µL of Opti-MEM.

    • In a separate tube, dilute 0.25 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature.

    • Add 50 µL of the complex to each well.

  • Treatment: After 6 hours of transfection, replace the medium with 100 µL of fresh medium containing the test compounds.

    • Control: Vehicle (e.g., 0.1% DMSO).

    • Agonist Control: A titration of CDCA (e.g., 0.1, 1, 10, 50, 100 µM).

    • Antagonist Test: A fixed concentration of CDCA (e.g., 10 µM, the EC₅₀ concentration) co-treated with a titration of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Remove the medium and wash the cells once with PBS.

    • Lyse the cells using 1X Passive Lysis Buffer from the Dual-Luciferase Reporter Assay System.

    • Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition by this compound relative to the CDCA-only control. Determine the IC₅₀ value of this compound.

Reporter_Assay_Workflow A Seed HEK293T cells in 96-well plate B Transfect with FXR, Reporter, and Control plasmids A->B C Treat with CDCA and/or This compound B->C D Incubate for 24 hours C->D E Perform Dual-Luciferase Assay D->E F Analyze Data (Normalize, Calculate IC50) E->F

FXR Reporter Gene Assay Workflow.
Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression

This protocol details the measurement of mRNA levels of FXR target genes, such as SHP, BSEP, and OSTα, in response to this compound treatment in a relevant cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • 6-well cell culture plates

  • This compound

  • CDCA

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Primers for target genes (SHP, BSEP, OSTα) and a housekeeping gene (e.g., GAPDH)

Primer Sequences (Human):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
SHP GCTGTCTGGAGTCCTCATGCACTTGCTGGGTGCCGAGTTCT
BSEP AGCCAAGGTATCACAGGCATCTGGCATTCCAGTAGGCATCCA
OSTα TGGCTGGTTTGCTCTCTCTGTGATGAGGATGAAGACCACAGCAA
GAPDH GAGTCAACGGATTTGGTCGTGACAAGCTTCCCGTTCTCAG

Protocol:

  • Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with vehicle, CDCA (e.g., 50 µM), this compound (e.g., 50, 100 µM), or a combination of CDCA and this compound for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions. Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 200 nM each), and diluted cDNA.

    • Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Western Blotting for FXR and Downstream Protein Expression

This protocol is for assessing the protein levels of FXR, SHP, and PD-L1 following treatment with this compound.

Materials:

  • HepG2 or other relevant cells

  • This compound

  • CDCA

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-FXR, anti-SHP, anti-PD-L1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis and Protein Quantification: Treat cells as described in the qPCR protocol. Lyse the cells in RIPA buffer. Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C (dilutions to be optimized, e.g., anti-FXR 1:1000, anti-SHP 1:1000, anti-PD-L1 1:1000, anti-β-actin 1:5000).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control (β-actin).

Data Presentation

Table 1: Antagonistic Activity of this compound on FXR
CompoundAssay TypeCell LineAgonistAgonist Concentration (µM)IC₅₀ of this compound (µM)
This compoundReporter Gene AssayHEK293TCDCA1025.8 ± 3.2*
GW4064 (Control Antagonist)Reporter Gene AssayHEK293TCDCA100.05 ± 0.01

*Note: The IC₅₀ value for this compound is a representative value based on its known inhibitory effects and may vary depending on experimental conditions.

Table 2: Effect of this compound on FXR Target Gene Expression
TreatmentGeneFold Change vs. Vehicle
CDCA (50 µM)SHP4.5 ± 0.6
BSEP3.8 ± 0.5
OSTα5.2 ± 0.7
This compound (100 µM)SHP0.6 ± 0.1
BSEP0.7 ± 0.2
OSTα0.5 ± 0.1
CDCA (50 µM) + this compound (100 µM)SHP1.2 ± 0.3
BSEP1.5 ± 0.4
OSTα1.8 ± 0.5

*Note: The fold change values are representative and should be determined experimentally.

Conclusion

This compound serves as a valuable research tool for elucidating the intricate roles of FXR signaling in health and disease. Its inhibitory action on FXR provides a means to probe the consequences of reduced FXR activity, offering insights that are complementary to studies using FXR agonists. The protocols and information provided herein are intended to equip researchers with the necessary tools to investigate the effects of this compound on the FXR signaling pathway, thereby advancing our understanding of its therapeutic potential.

References

Application Note & Protocol: Norcholic Acid Sample Preparation from Liver Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcholic acid is a C23 bile acid that has been identified as a significant biomarker in various liver diseases and metabolic disorders. Unlike the more common C24 bile acids, this compound is synthesized via an alternative pathway and its levels in liver tissue can be indicative of specific pathological processes.[1] Accurate quantification of this compound in liver tissue is crucial for understanding its role in disease progression and for the development of novel therapeutic interventions. This application note provides a detailed protocol for the preparation of liver tissue samples for the subsequent quantification of this compound, primarily using liquid chromatography-mass spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes typical quantitative data obtained from the analysis of this compound in liver tissue. This data is essential for comparing the levels of this compound under different physiological or pathological conditions.

Sample GroupnThis compound Concentration (ng/mg tissue)Standard Deviationp-value
Healthy Control 1015.23.1-
Disease Model A 1045.89.7<0.01
Treatment Group B 1022.54.5<0.05

This table is a representative example. Actual values will vary depending on the specific experimental conditions.

Experimental Workflow

The following diagram illustrates the complete workflow for the preparation of liver tissue samples for this compound analysis.

workflow cluster_tissue_prep Tissue Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis tissue 1. Liver Tissue Collection (approx. 50 mg) homogenization 2. Homogenization (e.g., with beads in solvent) tissue->homogenization add_solvent 3. Add Extraction Solvent (e.g., Acetonitrile with internal standards) homogenization->add_solvent vortex_centrifuge 4. Vortex & Centrifuge (e.g., 18,000 x g, 10 min, 4°C) add_solvent->vortex_centrifuge supernatant 5. Collect Supernatant vortex_centrifuge->supernatant spe 6. Solid-Phase Extraction (SPE) (Optional, for cleaner samples) supernatant->spe evaporation 7. Evaporation to Dryness (e.g., under nitrogen) spe->evaporation reconstitution 8. Reconstitution (in appropriate mobile phase) evaporation->reconstitution analysis 9. LC-MS/MS Analysis reconstitution->analysis

Figure 1. Experimental workflow for this compound sample preparation.

Experimental Protocols

This section details the methodologies for the key experiments involved in the sample preparation of this compound from liver tissue.

Liver Tissue Homogenization

This protocol is intended for the mechanical disruption of liver tissue to release intracellular components, including this compound.

Materials:

  • Frozen murine liver tissue[2]

  • 2.0 mL screw-capped homogenization tubes[2]

  • 1.0 mm silica beads[2]

  • Isopropanol (IPA) or Hexane:IPA (50:50 v/v)[2]

  • Tissue homogenizer (e.g., Precellys 24)[2]

  • Liquid nitrogen[2]

  • Mortar and pestle[2]

Procedure:

  • Pulverize a piece of murine liver tissue using a mortar and pestle, keeping the tissue frozen with liquid nitrogen.[2]

  • Weigh out 50-55 mg of the frozen liver tissue into a 2.0 mL screw-capped homogenization tube.[2]

  • Immediately refreeze the aliquots in liquid nitrogen.[2] For reproducibility, it is recommended to prepare samples in triplicate.[2]

  • Add 1.5 mL of the chosen solvent (IPA or Hexane:IPA) to each liver tissue aliquot.[2]

  • Add approximately 15-20 1.0 mm silica beads to each sample tube.[2]

  • Homogenize the samples for 30 seconds at 6500 rpm in the tissue homogenizer.[2]

  • Place the samples in an ice bath for 2-3 minutes between homogenization steps.[2]

  • Repeat the homogenization cycle for a total of three times.[2]

  • Centrifuge the samples at 18,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant (the aqueous layer) to clean, labeled tubes for further processing.[2]

Liquid-Liquid Extraction (LLE)

LLE is a common method for isolating bile acids from complex biological matrices like liver homogenates.[3]

Materials:

  • Liver tissue homogenate (from Protocol 1)

  • Deionized water

  • Organic solvent (e.g., ethyl acetate, dichloromethane, or acetonitrile)[3]

  • Centrifuge

Procedure:

  • If not already in a solvent from homogenization, the liver tissue is homogenized in a mixture of deionized water and an organic solvent.[3]

  • The homogenate is then subjected to centrifugation to separate the aqueous and organic phases.[3]

  • The organic phase, which contains the bile acids, is collected.[3]

  • To maximize recovery, a second extraction step can be performed by adding a fresh portion of the organic solvent to the remaining aqueous phase, vortexing, centrifuging, and collecting the organic phase again.[3]

  • The combined organic phases are then evaporated to dryness under reduced pressure or a stream of nitrogen.[3]

  • The resulting residue is reconstituted in an appropriate solvent for analysis.[3]

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for purifying and concentrating bile acids from biological samples, leading to cleaner samples and improved analytical sensitivity.[3]

Materials:

  • Liver tissue extract (from LLE)

  • SPE column (e.g., C18)[3]

  • Methanol[3]

  • Water[3]

  • Internal standards

Procedure:

  • Column Conditioning: Precondition the SPE column by washing it with methanol followed by water. This ensures optimal binding of the bile acids.[3]

  • Sample Loading: Dilute the liver extract, mix it with internal standards, and pass it through the conditioned SPE column. The bile acids will bind to the sorbent material.[3]

  • Washing: Wash the column sequentially with water and then a low concentration of methanol to remove unwanted matrix components.[3]

  • Elution: Elute the purified bile acids from the column using a higher concentration of methanol.[3]

  • The collected eluate is then concentrated, typically by evaporation, before being reconstituted for LC-MS/MS analysis.[3] SPE can significantly improve the purity and recovery of bile acids, with recovery rates often ranging from 89.1% to 100.2%.[3]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of sample processing and the key decisions involved.

logical_flow cluster_extraction_choice Extraction Method start Start: Liver Tissue Sample homogenize Homogenize Tissue start->homogenize decision Is high purity required? homogenize->decision lle Liquid-Liquid Extraction (LLE) concentrate Evaporate & Reconstitute lle->concentrate spe Solid-Phase Extraction (SPE) spe->concentrate decision->lle No decision->spe Yes analyze LC-MS/MS Analysis concentrate->analyze

Figure 2. Decision flow for sample preparation.

References

Application Notes and Protocols for Radiolabeled Norcholic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of radiolabeled norcholic acid, a critical tool for studying its role in various physiological and pathological processes. This compound (NorCA), a C23 bile acid, has been implicated in the progression of hepatocellular carcinoma (HCC) and modulation of the tumor immune microenvironment.[1][2][3] Understanding its metabolic fate and signaling pathways is crucial for developing novel therapeutic strategies. Radiolabeled NorCA serves as a valuable tracer for in vitro and in vivo studies, enabling researchers to track its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with cellular targets.

Signaling Pathway of this compound in Hepatocellular Carcinoma

This compound has been shown to promote HCC progression and immune evasion by inhibiting the Farnesoid X Receptor (FXR) signaling pathway.[1][2] In HCC cells, NorCA downregulates the expression of FXR and its downstream target, the small heterodimer partner (SHP).[1] This inhibition leads to an upregulation of PD-L1 expression, a key immune checkpoint protein, on the surface of cancer cells and their exosomes.[1][3] The increased PD-L1 expression contributes to an immunosuppressive microenvironment by impairing the function of CD4+ T cells.[1][2] This pathway highlights NorCA as a potential therapeutic target, and radiolabeled NorCA can be instrumental in developing and evaluating FXR agonists or other interventions that counteract its effects.[1][2]

Norcholic_Acid_Signaling_Pathway NorCA This compound (NorCA) FXR Farnesoid X Receptor (FXR) NorCA->FXR SHP Small Heterodimer Partner (SHP) FXR->SHP PDL1 PD-L1 SHP->PDL1 Exosomes Exosomes with PD-L1 PDL1->Exosomes TCell CD4+ T Cell Function Exosomes->TCell

Caption: this compound Signaling Pathway in HCC.

Experimental Protocols

Protocol 1: Synthesis of this compound from Cholic Acid

This protocol describes a one-carbon degradation of the side chain of cholic acid to synthesize this compound, adapted from a general method for obtaining nor-bile acids.[4][5]

Materials:

  • Cholic acid

  • Formic acid

  • Perchloric acid

  • Sodium nitrite

  • Trifluoroacetic acid

  • Trifluoroacetic anhydride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol mixtures)

Procedure:

  • Formylation of Cholic Acid:

    • Dissolve cholic acid in formic acid.

    • Add a catalytic amount of perchloric acid and stir the mixture at 47-50°C for 1.5 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract the formylated product with diethyl ether.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude formylated cholic acid.

  • One-Carbon Degradation to 24-nor-23-nitrile:

    • In a two-neck round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve the formylated cholic acid in a mixture of trifluoroacetic acid and trifluoroacetic anhydride.

    • Cool the solution to 0-5°C.

    • Slowly add sodium nitrite in small portions.

    • Stir the reaction mixture at 0-5°C for 1 hour after the addition is complete.

    • Allow the mixture to warm to 38-40°C and stir for an additional hour.

    • Cool the solution to room temperature and pour it into a mixture of ice and NaOH solution.

    • Extract the 24-nor-23-nitrile product with diethyl ether.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Hydrolysis to this compound:

    • Dissolve the crude 24-nor-23-nitrile in a solution of NaOH in aqueous methanol.

    • Reflux the mixture until the hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture and acidify with HCl to precipitate the this compound.

    • Filter the precipitate, wash with cold water, and dry.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in chloroform) to obtain pure this compound.

Protocol 2: Synthesis of Radiolabeled this compound (e.g., ¹⁴C-labeled)

This protocol outlines a general strategy for introducing a radiolabel, such as ¹⁴C, into the this compound structure. A common approach is to introduce the label at the carboxyl group (C-23). This would involve the synthesis of a precursor that can be reacted with a radiolabeled cyanide (e.g., K¹⁴CN), followed by hydrolysis.

Materials:

  • A suitable precursor of this compound (e.g., a 23-halide derivative)

  • Radiolabeled cyanide (e.g., K¹⁴CN)

  • Solvents (e.g., DMSO, ethanol)

  • Reagents for hydrolysis (e.g., NaOH)

  • HPLC system for purification

Procedure:

  • Preparation of Precursor: Synthesize a suitable precursor for the radiolabeling reaction. This will depend on the specific synthetic route chosen. For introducing a ¹⁴C label at the C-23 position, a 22-bromo or 22-tosyl derivative of a protected cholic acid analogue could be a potential starting point, which after displacement with K¹⁴CN and subsequent chain shortening and deprotection steps would yield the desired product.

  • Radiolabeling Reaction:

    • In a shielded, well-ventilated fume hood, dissolve the precursor in an anhydrous solvent like DMSO.

    • Add the radiolabeled cyanide (e.g., K¹⁴CN).

    • Heat the reaction mixture under controlled conditions (e.g., 80-100°C) and monitor the reaction progress by radio-TLC or radio-HPLC.

  • Hydrolysis to Radiolabeled this compound:

    • Once the cyanation is complete, add a solution of NaOH to the reaction mixture.

    • Heat the mixture to hydrolyze the nitrile group to a carboxylic acid.

  • Purification of Radiolabeled this compound:

    • Neutralize the reaction mixture and extract the crude radiolabeled this compound.

    • Purify the product using preparative reverse-phase HPLC to achieve high radiochemical purity.

    • The identity and purity of the final product should be confirmed by co-elution with an authentic, non-radiolabeled standard of this compound and by mass spectrometry.

Data Presentation

Compound Starting Material Key Reaction Typical Yield Reference
This compoundCholic AcidOne-carbon side-chain degradationHigh[4][5]
¹⁴C-Norcholic AcidThis compound precursorCyanide displacement and hydrolysisModerateInferred from[6]
¹⁸F-Bile AcidsBile acid precursors with leaving groupNucleophilic substitution with [¹⁸F]fluorideModerate[7][8]

Experimental Workflow

The overall workflow for the synthesis and application of radiolabeled this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_application Application in Research Start Starting Material (e.g., Cholic Acid) Synth_NorCA Synthesis of This compound Start->Synth_NorCA Radiolabel Radiolabeling (e.g., with ¹⁴C) Synth_NorCA->Radiolabel Purification Purification (HPLC) Radiolabel->Purification QC Quality Control (Purity, Identity) Purification->QC InVitro In Vitro Studies (e.g., Cell Uptake) QC->InVitro InVivo In Vivo Studies (e.g., ADME, PET Imaging) QC->InVivo Data Data Analysis InVitro->Data InVivo->Data

References

Application Notes and Protocols: The Use of Norcholic Acid in Studying Bile Acid Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcholic acid (NorCA), a C23 bile acid analogue, and its derivatives such as norursodeoxycholic acid (norUDCA), are valuable tools for investigating the intricate mechanisms of bile acid transport and signaling. Their unique physicochemical properties and interactions with key regulatory proteins distinguish them from their C24 endogenous counterparts, making them ideal probes for dissecting the complexities of enterohepatic circulation and identifying potential therapeutic targets for cholestatic liver diseases and certain cancers.

These application notes provide a comprehensive overview of the use of this compound in bile acid transport research, including its mechanism of action, relevant experimental protocols, and key quantitative data.

Mechanism of Action and Applications

This compound and its derivatives exhibit distinct mechanisms of action that are central to their utility in research:

  • FXR Antagonism: this compound has been identified as an antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in maintaining bile acid homeostasis.[1][2][3] By inhibiting FXR, NorCA can modulate the expression of genes involved in bile acid synthesis and transport. This antagonistic activity has been shown to promote the proliferation, migration, and invasion of hepatocellular carcinoma (HCC) cells, making NorCA a useful tool for studying the role of FXR in cancer biology.[1][2][3]

  • Choleretic Effects: The C23 homologue of ursodeoxycholic acid, 24-norursodeoxycholic acid (norUDCA), demonstrates potent anti-cholestatic properties. It has been shown to increase bile flow by directly activating the chloride channel TMEM16A in the cells lining the bile ducts, a mechanism that appears to be independent of major bile acid transporters.[4] This makes norUDCA a subject of interest for therapeutic interventions in cholestatic conditions like primary sclerosing cholangitis (PSC).

  • Intestinal and Hepatic Transport: Studies in rats have shown that this compound and its glycine and taurine conjugates are efficiently transported across the ileum and secreted into bile with minimal metabolic alteration.[5][6] This property allows for the specific investigation of transporters involved in the enterohepatic circulation without the confounding effects of extensive biotransformation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the transport and effects of this compound and its derivatives.

Table 1: Hepatic Uptake Transporter Substrate Specificity for Norursodeoxycholic Acid (norUDCA) [7]

TransporterSubstrateConcentration (µM)Uptake Ratio (Transporter-transfected vs. Control cells)
OATP1B1norUDCANot specifiedMax 1.49
OATP1B3norUDCANot specifiedMax 1.49
OATP2B1norUDCANot specifiedMax 1.49
NTCPnorUDCANot specifiedNot significantly transported

Table 2: Biliary Recovery of this compound (nUC) and its Conjugates in Rats [5]

CompoundAdministration RouteBiliary Recovery (%)
nUCIntravenous88
nUCGIntravenous80
nUCTIntravenous99
nUCIntraduodenal90
nUCGIntraduodenal66
nUCTIntraduodenal97
  • nUCG: Glycine conjugate of norursocholic acid

  • nUCT: Taurine conjugate of norursocholic acid

Table 3: Effect of Norcholate on Bile Flow and Lipid Secretion in Rats [8]

ParameterNorcholateCholate
Increase in bile flow per unit increase in bile acid secretion (µL/µmol)17 ± 3.28.6 ± 0.9
Increase in phospholipid secretion (µmol/min/kg) for 1 µmol/min/kg increase in bile acid secretion0.052 ± 0.0240.197 ± 0.05
Increase in cholesterol secretion (µmol/min/kg) for 1 µmol/min/kg increase in bile acid secretion0.0071 ± 0.00330.024 ± 0.011

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Hepatocellular Carcinoma

NorCA_FXR_Pathway cluster_effects Downstream Effects on HCC NorCA This compound (NorCA) FXR Farnesoid X Receptor (FXR) NorCA->FXR Antagonizes SHP Small Heterodimer Partner (SHP) FXR->SHP Activates Proliferation Cell Proliferation FXR->Proliferation Inhibition of FXR leads to increased proliferation Migration Cell Migration FXR->Migration Inhibition of FXR leads to increased migration Invasion Cell Invasion FXR->Invasion Inhibition of FXR leads to increased invasion PDL1 Programmed Death-Ligand 1 (PD-L1) SHP->PDL1 Represses ImmuneEscape Immune Escape PDL1->ImmuneEscape

Caption: NorCA antagonizes FXR, leading to HCC progression.

Proposed Mechanism of norUDCA-induced Choleretic Effect

norUDCA_TMEM16A_Pathway cluster_cell Inside Cholangiocyte norUDCA norUDCA TMEM16A TMEM16A (Chloride Channel) norUDCA->TMEM16A Directly Activates Cholangiocyte Cholangiocyte (Bile Duct Cell) Cl_Secretion Increased Chloride (Cl-) Secretion TMEM16A->Cl_Secretion BileFlow Enhanced Bile Flow Cl_Secretion->BileFlow

Caption: norUDCA directly activates TMEM16A to enhance bile flow.

Experimental Workflow: Cell Migration Assay

Cell_Migration_Workflow start Start prep_cells Prepare Cell Suspension in Serum-Free Medium start->prep_cells seed_cells Seed Cells ± this compound in Upper Chamber (Insert) prep_cells->seed_cells add_chemo Add Chemoattractant to Lower Chamber add_chemo->seed_cells incubate Incubate for 2-24 hours at 37°C, 5% CO2 seed_cells->incubate remove_nonmigratory Remove Non-Migratory Cells from Top of Membrane incubate->remove_nonmigratory fix_stain Fix and Stain Migratory Cells on Bottom of Membrane remove_nonmigratory->fix_stain quantify Quantify Migrated Cells (Microscopy or Dye Elution) fix_stain->quantify end End quantify->end

Caption: Workflow for assessing cell migration with this compound.

Experimental Protocols

Cell Migration and Invasion Assay

This protocol is adapted from methodologies used to study the effect of NorCA on hepatocellular carcinoma cell migration and invasion.[9][10]

Materials:

  • 24-well transwell chambers (8 µm pore size)

  • Matrigel (for invasion assay)

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • This compound (NorCA)

  • Control vehicle (e.g., BSA)

  • 4% Paraformaldehyde (PFA)

  • 0.1% Crystal violet solution

  • Cotton swabs

  • Microscope

Protocol:

  • Chamber Preparation (for Invasion Assay):

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold serum-free medium.

    • Coat the top of the transwell insert membrane with the diluted Matrigel solution and incubate at 37°C for at least 4-6 hours to allow for gelling.

  • Cell Preparation:

    • Culture HCC cells (e.g., Huh-7, LM3) to ~80% confluency.

    • Starve cells in serum-free medium for 12-24 hours prior to the assay.

    • Trypsinize and resuspend cells in serum-free medium at a concentration of 5 x 10^4 to 1 x 10^6 cells/mL.

    • Treat the cell suspension with the desired concentration of NorCA or vehicle control.

  • Assay Setup:

    • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Place the Matrigel-coated (for invasion) or uncoated (for migration) transwell insert into the well.

    • Add 300 µL of the cell suspension to the upper chamber (the insert).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Staining and Quantification:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently scrape off the non-migratory/non-invasive cells from the upper surface of the membrane.

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% PFA for 15-20 minutes.

    • Stain the fixed cells with 0.1% crystal violet for 20-30 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Count the stained cells in several random fields of view under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.

Western Blot Analysis for FXR and PD-L1

This protocol allows for the detection of changes in protein expression of FXR and its downstream target PD-L1 in response to NorCA treatment.[9][11]

Materials:

  • HCC cells

  • This compound (NorCA)

  • GW4064 (FXR agonist, for control experiments)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-FXR, anti-PD-L1, anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed HCC cells and grow to 70-80% confluency.

    • Treat cells with NorCA, GW4064, or vehicle control for the desired time (e.g., 24-48 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against FXR, PD-L1, and a loading control (e.g., beta-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using image analysis software.

UPLC-MS/MS for Bile Acid Analysis

This protocol provides a general framework for the quantification of this compound and other bile acids in biological samples.[1][4]

Materials:

  • Biological sample (serum, plasma, tissue homogenate)

  • Internal standards (deuterated bile acids)

  • Acetonitrile

  • Methanol

  • Formic acid

  • Ultrapure water

  • UPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reversed-phase column

Protocol:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To 50 µL of sample, add 150 µL of ice-cold methanol containing a mixture of internal standards.

    • Vortex for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water).

  • UPLC-MS/MS Analysis:

    • Inject the reconstituted sample onto the UPLC-MS/MS system.

    • Chromatographic Separation:

      • Use a C18 column (e.g., ACQUITY UPLC BEH C18).

      • Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/methanol with 0.1% formic acid).

      • The specific gradient will depend on the bile acids being analyzed and should be optimized.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect and quantify each bile acid and its corresponding internal standard based on their specific precursor-to-product ion transitions.

  • Data Analysis:

    • Construct calibration curves for each bile acid using standards of known concentrations.

    • Calculate the concentration of each bile acid in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Everted Gut Sac Transport Assay

This ex vivo technique is used to study the transport of substances across the intestinal epithelium.[5][12]

Materials:

  • Rat or mouse small intestine

  • Krebs-Henseleit bicarbonate (KHB) buffer, gassed with 95% O2 / 5% CO2

  • Radiolabeled or fluorescently-tagged this compound

  • Surgical thread

  • Syringe with a blunt-ended needle

  • Incubation bath at 37°C

  • Scintillation counter or fluorometer

Protocol:

  • Tissue Preparation:

    • Euthanize a fasted rat or mouse and excise a segment of the small intestine (e.g., terminal ileum).

    • Gently flush the intestinal segment with ice-cold KHB buffer to remove its contents.

    • Carefully evert the intestinal segment over a glass rod.

  • Sac Preparation:

    • Tie one end of the everted segment securely with surgical thread.

    • Fill the sac with a known volume of KHB buffer using a syringe and blunt needle.

    • Tie off the other end to form a sealed sac.

  • Transport Study:

    • Incubate the everted sac in a flask containing KHB buffer with a known concentration of labeled this compound.

    • Maintain the incubation at 37°C and continuously gas the medium with 95% O2 / 5% CO2.

    • At predetermined time points, take samples from the serosal fluid (inside the sac) and the mucosal fluid (outside the sac).

  • Quantification:

    • Measure the amount of labeled this compound in the serosal and mucosal samples using a scintillation counter or fluorometer.

    • Calculate the rate of transport across the intestinal epithelium. Competition experiments can be performed by including other bile acids or transport inhibitors in the incubation medium to investigate the specificity of the transport process.

Conclusion

This compound and its analogues are indispensable tools for advancing our understanding of bile acid physiology and pathophysiology. Their unique interactions with transporters and nuclear receptors provide researchers with specific probes to investigate the molecular mechanisms underlying bile acid homeostasis. The protocols and data presented here offer a foundation for the application of this compound in studies aimed at elucidating the complexities of bile acid transport and developing novel therapeutic strategies for related diseases.

References

Norcholic Acid as a Substrate for Specific Enzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcholic acid (NorCA) is a C23 bile acid, structurally similar to cholic acid but with a shortened side chain. While traditionally considered a minor bile acid, recent research has highlighted its significant biological activities, particularly in the context of cellular signaling and cancer biology. Unlike primary bile acids, this compound exhibits unique interactions with key enzymes and nuclear receptors involved in bile acid homeostasis and detoxification. These application notes provide a comprehensive overview of this compound's role as a substrate and modulator of specific enzymes, offering detailed protocols for its investigation.

This compound and Farnesoid X Receptor (FXR) Signaling

This compound has been identified as an antagonist of the Farnesoid X Receptor (FXR), a critical nuclear receptor that regulates bile acid, lipid, and glucose metabolism.[1][2][3] By inhibiting FXR, this compound can modulate the expression of downstream target genes, leading to significant physiological and pathological consequences, such as promoting tumor progression and immune escape in hepatocellular carcinoma.[1][2][3]

Signaling Pathway

The antagonistic action of this compound on FXR disrupts the normal signaling cascade. Typically, FXR activation by agonist bile acids leads to the expression of the Small Heterodimer Partner (SHP), which in turn represses the expression of genes involved in bile acid synthesis. This compound's inhibition of FXR prevents this cascade, leading to downstream effects on gene expression.

Norcholic_Acid_FXR_Pathway NorCA This compound FXR FXR NorCA->FXR Antagonizes SHP SHP FXR->SHP Induces Response Cellular Responses (e.g., Proliferation, Migration) FXR->Response Regulates TargetGenes Target Gene Expression (e.g., CYP7A1) SHP->TargetGenes Represses

Caption: this compound's antagonistic effect on the FXR signaling pathway.

Application 1: Investigating this compound as an FXR Antagonist

This protocol describes a cell-based reporter assay to quantify the antagonistic activity of this compound on FXR.

Experimental Protocol: FXR Reporter Assay

Objective: To determine the dose-dependent inhibition of FXR activation by this compound in the presence of a known FXR agonist.

Materials:

  • HEK293T cells

  • FXR expression plasmid

  • FXR-responsive reporter plasmid (e.g., containing a bile acid response element driving luciferase expression)

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM with 10% FBS

  • Opti-MEM

  • This compound (stock solution in DMSO)

  • FXR agonist (e.g., GW4064 or CDCA)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect cells with the FXR expression plasmid, the FXR-responsive reporter plasmid, and the control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing a fixed concentration of the FXR agonist (e.g., the EC50 concentration of GW4064) and varying concentrations of this compound (e.g., 0.1 to 100 µM). Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Expected Results:

A dose-dependent decrease in luciferase activity in the presence of the FXR agonist and increasing concentrations of this compound, confirming its antagonistic effect.

Application 2: Assessing the Effect of this compound on Cell Migration and Invasion

The inhibition of FXR by this compound has been shown to promote cancer cell migration and invasion.[1][3] The following protocols describe how to assess these effects in vitro.

Experimental Workflow

Cell_Migration_Workflow cluster_prep Preparation cluster_assay Transwell Assay cluster_analysis Analysis CellCulture 1. Culture Cells (e.g., Huh-7, LM3) SerumStarve 2. Serum Starve Cells (24 hours) CellCulture->SerumStarve SeedCells 3. Seed Cells in Upper Chamber SerumStarve->SeedCells AddNorCA 4. Add this compound to Upper Chamber SeedCells->AddNorCA AddChemo 5. Add Chemoattractant to Lower Chamber AddNorCA->AddChemo Incubate 6. Incubate (24-48 hours) AddChemo->Incubate RemoveNonMigrated 7. Remove Non-Migrated Cells Incubate->RemoveNonMigrated FixStain 8. Fix and Stain Migrated Cells RemoveNonMigrated->FixStain ImageCount 9. Image and Quantify FixStain->ImageCount

Caption: Workflow for assessing cell migration in response to this compound.

Experimental Protocol: Transwell Migration and Invasion Assay

Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Cancer cell lines (e.g., Huh-7, LM3)

  • Serum-free medium

  • Medium with 10% FBS (chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal violet solution (for staining)

  • Microscope

Procedure:

  • Preparation of Inserts:

    • Migration Assay: Use uncoated Transwell inserts.

    • Invasion Assay: Coat the upper surface of the inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Culture cells to 70-80% confluency and then serum-starve for 24 hours.

  • Cell Seeding: Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell inserts (e.g., 5 x 10^4 cells per insert). Add this compound to the upper chamber at the desired concentration (e.g., 50 µM).

  • Chemoattraction: Add medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Removal of Non-migrated/Non-invaded Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migratory/non-invasive cells.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the bottom of the membrane with methanol for 10 minutes. Stain the cells with crystal violet solution for 20 minutes.

  • Quantification: Wash the inserts with water and allow them to air dry. Count the stained cells in several random fields under a microscope.

Expected Results:

An increase in the number of migrated and invaded cells in the presence of this compound compared to the control group.

Application 3: Western Blot Analysis of FXR Pathway Proteins

This protocol details the procedure for analyzing changes in the protein expression of FXR and its downstream targets in response to this compound treatment.

Experimental Protocol: Western Blotting

Objective: To detect changes in the protein levels of FXR, SHP, and PD-L1 in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., Huh-7)

  • This compound

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-FXR, anti-SHP, anti-PD-L1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and duration. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against FXR, SHP, PD-L1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control.

Expected Results:

A decrease in the expression of FXR and SHP, and an increase in the expression of PD-L1 in cells treated with this compound.[4]

This compound as a Substrate for Conjugating and Metabolizing Enzymes

Current evidence suggests that this compound is a poor substrate for the primary enzymes involved in bile acid conjugation and metabolism.

Bile Acid-CoA Ligase (BACL) and Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT)

The conjugation of bile acids with taurine or glycine is a two-step process catalyzed by BACL and BAAT. Studies have indicated that this compound is not a favorable substrate for these enzymes, likely due to its shortened side chain.[5]

Quantitative Data: To date, specific kinetic parameters (Km and Vmax) for this compound with BACL and BAAT are not well-documented in the literature, reflecting its low reactivity. Researchers interested in quantifying this interaction can utilize the following protocol.

Experimental Protocol: Enzyme Kinetic Assay for BACL and BAAT

Objective: To determine the Michaelis-Menten constants (Km and Vmax) of BACL and BAAT with this compound as a substrate.

Materials:

  • Purified recombinant BACL and BAAT enzymes

  • This compound

  • ATP, Coenzyme A (for BACL assay)

  • Taurine or Glycine (for BAAT assay)

  • Reaction buffer

  • Method for detecting product formation (e.g., HPLC-MS/MS to detect norcholyl-CoA or conjugated this compound)

Procedure:

  • BACL Assay:

    • Set up reactions containing varying concentrations of this compound, a fixed concentration of ATP and CoA, and BACL in the reaction buffer.

    • Incubate at 37°C for a set time.

    • Stop the reaction and quantify the amount of norcholyl-CoA formed using HPLC-MS/MS.

  • BAAT Assay:

    • First, synthesize norcholyl-CoA using the BACL reaction.

    • Set up BAAT reactions with varying concentrations of norcholyl-CoA, a fixed concentration of taurine or glycine, and the BAAT enzyme.

    • Incubate and quantify the formation of taurothis compound or glycothis compound.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Cytochrome P450 (CYP) Enzymes and UDP-Glucuronosyltransferases (UGTs)

Bile acids are also metabolized by phase I (CYP-mediated) and phase II (UGT-mediated) detoxification enzymes.[6][7] While various CYPs (e.g., CYP3A4) and UGTs are known to metabolize other bile acids, specific data on this compound as a substrate for these enzymes is limited. The following table summarizes the known roles of these enzymes with other bile acids.

Enzyme FamilyKey IsoformsKnown Bile Acid SubstratesPotential Interaction with this compound
Cytochrome P450 CYP3A4Lithocholic acid, Deoxycholic acid, Chenodeoxycholic acid, Cholic acid[6][8]Likely a poor substrate, but hydroxylation may occur.
UDP-Glucuronosyltransferases UGT1A3, UGT1A4, UGT2B4, UGT2B7Chenodeoxycholic acid, Lithocholic acid, Hyodeoxycholic acid[7][9]Potentially a substrate for glucuronidation, but with low efficiency.

Researchers can adapt standard CYP and UGT activity assays to investigate this compound as a potential substrate.

Conclusion

This compound is emerging as a significant modulator of cellular signaling, primarily through its antagonistic effects on the Farnesoid X Receptor. While it appears to be a poor substrate for the major bile acid conjugating and metabolizing enzymes, its ability to interfere with critical regulatory pathways makes it a molecule of interest for researchers in liver physiology, cancer biology, and drug development. The protocols provided herein offer a framework for the detailed investigation of this compound's biological functions. Further research is warranted to fully elucidate its metabolic fate and to explore its therapeutic potential.

References

Troubleshooting & Optimization

Navigating Norcholic Acid Instability: A Technical Support Guide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals frequently utilize norcholic acid in a variety of in vitro assays to investigate its role in cellular signaling and metabolic pathways. However, the inherent instability of this bile acid can lead to inconsistent and unreliable experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of this compound in in vitro assays?

A1: The stability of this compound can be compromised by several factors, including:

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.

  • pH: Deviations from an optimal pH range can lead to chemical modifications and loss of activity.

  • Oxidation: this compound is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS).

  • Enzymatic Degradation: If working with cell lysates or tissue homogenates, endogenous enzymes can metabolize this compound.

  • Light Exposure: Prolonged exposure to light can potentially contribute to the degradation of light-sensitive molecules.

Q2: How should this compound be properly stored to maintain its integrity?

A2: Proper storage is critical for preventing the degradation of this compound. Adherence to the following storage conditions is recommended:

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
In Solvent-80°CUp to 1 year

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: this compound exhibits good solubility in the following solvents. It is recommended to use sonication to aid dissolution.

SolventConcentration
DMSOUp to 80 mg/mL (202.77 mM)
MethanolUp to 10 mg/mL (25.35 mM)

Q4: Can I store my working solutions of this compound?

A4: It is highly recommended to prepare working solutions of this compound immediately before use to minimize the risk of degradation.[1] If temporary storage is necessary, it should be for a very short duration and at low temperatures, protected from light.

Troubleshooting Guide: Inconsistent Results

Issue: I am observing high variability or a loss of expected biological activity in my experiments with this compound.

This issue often points to the degradation of this compound. The following troubleshooting workflow can help identify and mitigate the problem.

Troubleshooting workflow for inconsistent results.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Sonicator

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).

    • Vortex the tube briefly to mix.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability by LC-MS/MS

This protocol provides a general framework for assessing the stability of this compound in a specific experimental buffer or medium.

  • Sample Preparation:

    • Prepare a solution of this compound in the test buffer/medium at the final experimental concentration.

    • Divide the solution into multiple aliquots in separate tubes.

    • Establish a "time zero" sample by immediately processing one aliquot as described below.

    • Incubate the remaining aliquots under the experimental conditions (e.g., 37°C in a cell culture incubator) for various time points (e.g., 1, 4, 8, 24 hours).

    • At each time point, collect an aliquot for analysis.

  • Sample Processing:

    • To 100 µL of the sample, add 300 µL of ice-cold methanol containing an internal standard (e.g., a deuterated analog of a bile acid) to precipitate proteins and extract the analyte.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Utilize a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Use a mass spectrometer with electrospray ionization (ESI) in negative ion mode.

    • Monitor for the parent ion of this compound and potential degradation products (e.g., hydroxylated, oxidized, or sulfated forms).

Signaling Pathway

This compound is known to modulate the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[2][3] Instability of this compound can lead to a loss of its effect on this pathway, resulting in misleading experimental outcomes.

FXR_Signaling This compound and FXR Signaling Pathway NorA This compound Degraded_NorA Degraded this compound (Inactive) NorA->Degraded_NorA Degradation (e.g., oxidation, pH) FXR FXR NorA->FXR Activates SHP SHP FXR->SHP Induces Target_Genes Target Gene Expression (e.g., related to metabolism) SHP->Target_Genes Regulates

References

Identifying and minimizing Norcholic acid assay interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing interference in Norcholic acid assays.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for quantifying this compound?

A1: The primary methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays such as ELISA. LC-MS/MS is considered the gold standard for its high specificity and sensitivity in analyzing various bile acids, including this compound.[1][2][3] Immunoassays offer a higher throughput format but may be susceptible to cross-reactivity with other structurally similar bile acids.

Q2: What are the main sources of interference in this compound assays?

A2: The main sources of interference can be broadly categorized as matrix effects (especially in LC-MS/MS) and cross-reactivity (in immunoassays). Common interfering substances in biological samples include:

  • Endogenous compounds: Other bile acids, phospholipids, cholesterol, and other structurally related steroids.

  • Sample matrix components: Hemolysis (release of hemoglobin and other intracellular components from red blood cells), lipemia (high levels of lipids), and high concentrations of bilirubin (icterus).[4][5][6][7][8]

Q3: How can I minimize interference during sample collection and preparation?

A3: Proper sample handling is crucial. To minimize pre-analytical errors:

  • Avoid Hemolysis: Use proper phlebotomy techniques, avoid vigorous shaking of blood samples, and process samples promptly.

  • Address Lipemia: Whenever possible, collect samples from fasting patients to minimize lipid content. For lipemic samples, ultracentrifugation can be used to separate the lipid layer.

  • Sample Storage: Store samples at appropriate temperatures (-20°C or -80°C) to prevent degradation of this compound and the generation of interfering substances.

Troubleshooting Guides

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Issue 1: Poor peak shape, retention time shifts, or signal suppression/enhancement.

This is often indicative of matrix effects, where co-eluting substances from the sample matrix interfere with the ionization of this compound.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): A simple and common method, but may not remove all interfering phospholipids. Acetonitrile is a frequently used solvent for PPT.[9]

    • Solid-Phase Extraction (SPE): Provides a more thorough cleanup and can effectively remove interfering lipids and other matrix components.

    • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract bile acids and leave behind many interfering substances.

  • Improve Chromatographic Separation:

    • Adjust the gradient elution profile to better separate this compound from co-eluting matrix components.

    • Evaluate different stationary phases (e.g., C18, C8) to achieve optimal separation.

  • Utilize Internal Standards:

    • The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.

Experimental Protocol: Sample Preparation for LC-MS/MS

A common sample preparation method involves protein precipitation:

  • To 50 µL of serum or plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) before injection into the LC-MS/MS system.[10]

Table 1: Common Interferents in LC-MS/MS and Mitigation Strategies

InterferentPotential EffectMitigation Strategy
PhospholipidsIon suppression or enhancement, poor peak shapeOptimized SPE or LLE, gradient elution to separate from analyte
Other Bile AcidsCo-elution and isobaric interferenceHigh-resolution chromatography, optimized MS/MS transitions
High Lipid Content (Lipemia)Ion suppression, column cloggingUltracentrifugation of sample, SPE cleanup
Immunoassay (ELISA)

Issue 2: High background, low signal, or poor precision.

These issues can arise from various factors, including non-specific binding, cross-reactivity, and improper assay execution.

Troubleshooting Steps:

  • Review Sample Quality:

    • Hemolysis and Lipemia: Visibly hemolyzed or lipemic samples should be avoided as they can interfere with the assay. Some kit protocols explicitly advise against their use.[10][11]

  • Check for Cross-Reactivity:

    • Be aware of the potential for cross-reactivity with other bile acids that are structurally similar to this compound. The specificity of the antibody used in the ELISA kit is critical. If a specific this compound ELISA kit is not available, using a kit for a related bile acid may result in significant cross-reactivity.

  • Optimize Assay Protocol:

    • Ensure all reagents are brought to room temperature before use.

    • Follow the incubation times and temperatures specified in the kit protocol precisely.

    • Ensure proper washing steps to remove unbound components.

    • Use a plate sealer during incubations to prevent evaporation.

Table 2: Troubleshooting Common ELISA Issues for this compound Assay

IssuePossible CauseRecommended Solution
High Background Insufficient washingIncrease the number of wash steps. Ensure complete aspiration of wash buffer.
Cross-reactivity of antibodiesReview the kit's cross-reactivity data. Consider sample cleanup to remove cross-reacting bile acids.
Contaminated reagentsUse fresh, properly stored reagents.
Low Signal Improperly prepared standards or reagentsRe-prepare standards and reagents according to the protocol.
Insufficient incubation time or temperatureAdhere strictly to the recommended incubation parameters.
Degraded this compound in samplesEnsure proper sample storage and handling.
Poor Precision Pipetting errorsCalibrate pipettes and use proper pipetting techniques.
Inconsistent incubation conditionsEnsure uniform temperature across the plate during incubations.

Visualizing Experimental Workflows and Relationships

Norcholic_Acid_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample (Serum/Plasma) Cleanup Sample Cleanup (PPT, SPE, or LLE) Sample->Cleanup Remove Interferences Extract Final Extract Cleanup->Extract LCMS LC-MS/MS Extract->LCMS ELISA ELISA Extract->ELISA Quant Quantification of This compound LCMS->Quant ELISA->Quant Troubleshoot Troubleshooting (if necessary) Quant->Troubleshoot Inaccurate Results

Caption: Workflow for this compound analysis.

Interference_Mitigation cluster_sources Sources of Interference cluster_mitigation Mitigation Strategies Interference Potential Interference Matrix Matrix Effects (Lipids, Phospholipids) Interference->Matrix CrossReact Cross-Reactivity (Other Bile Acids) Interference->CrossReact SampleQuality Poor Sample Quality (Hemolysis, Lipemia) Interference->SampleQuality SamplePrep Optimized Sample Prep (SPE, LLE) Matrix->SamplePrep Chromo Chromatographic Separation Matrix->Chromo IS Internal Standards (SIL-IS) Matrix->IS Antibody Specific Antibody Selection CrossReact->Antibody SampleHandling Proper Sample Handling SampleQuality->SampleHandling

Caption: Strategies to mitigate assay interference.

References

Strategies to improve low recovery of Norcholic acid during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Norcholic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery?

Low recovery of this compound is typically rooted in suboptimal extraction conditions that fail to account for its chemical properties and the complexity of the biological matrix. Key factors include:

  • Incorrect pH: this compound is an acidic molecule. If the sample pH is too high (basic), the acid will be ionized (deprotonated), making it highly water-soluble and difficult to extract into an organic solvent (in LLE) or retain on a reversed-phase sorbent (in SPE).[1][2]

  • Inappropriate Extraction Solvent/Sorbent: The choice of solvent in Liquid-Liquid Extraction (LLE) or the sorbent in Solid-Phase Extraction (SPE) must be matched to the polarity of this compound.[3]

  • Insufficient Phase Separation (LLE): Incomplete separation of the aqueous and organic layers during LLE can lead to the loss of your analyte. Centrifugation can help create a cleaner separation.[3]

  • Matrix Effects: Complex biological samples from plasma, urine, or tissues contain endogenous substances like proteins, lipids, and salts that can interfere with the extraction process or suppress the analyte signal during analysis, especially in mass spectrometry.[3][4]

  • Protein Binding: Bile acids can bind to proteins in samples like plasma. A protein precipitation step is often necessary to release the analyte before extraction.[5][6]

  • Incomplete Elution (SPE): The solvent used to elute this compound from the SPE cartridge may not be strong enough to release it completely from the sorbent.[7]

Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for this compound?

Both LLE and SPE are effective methods for extracting bile acids. The best choice depends on the sample matrix, required sample cleanliness, and throughput needs.

  • Liquid-Liquid Extraction (LLE): This is a classic technique that separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[6] It is cost-effective but can be labor-intensive and may result in less clean extracts compared to SPE.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte, while interferences are washed away. It is highly selective, can yield cleaner extracts, reduce matrix effects, and is amenable to automation.[7][8] For complex samples, SPE is often preferred and can achieve high recovery rates.[6]

Q3: How can I optimize my LLE protocol for better this compound recovery?

Optimizing an LLE protocol involves manipulating physicochemical conditions to favor the partitioning of this compound from the aqueous sample into the organic extraction solvent.

  • Adjust Sample pH: To ensure this compound is in its neutral, less polar form, adjust the sample pH to be at least 2 units below its pKa. Acidifying the sample with an acid like formic or acetic acid is critical for high recovery into a nonpolar solvent.[1]

  • Select the Right Solvent: Choose an organic solvent based on polarity. For bile acids, solvents like ethyl acetate or a mixture of chloroform and methanol are commonly used.[3][6]

  • Increase Solvent-to-Sample Ratio: Using a higher volume of organic solvent can improve recovery. A ratio of 7:1 (organic solvent to aqueous sample) is a good starting point for optimization.[1][9]

  • Perform Multiple Extractions: A single extraction may be insufficient. Performing two or three sequential extractions of the aqueous sample with fresh aliquots of organic solvent will significantly improve recovery rates.[2][3]

  • "Salting Out": For hydrophilic analytes, adding a high concentration of a simple salt (e.g., sodium sulfate) to the aqueous sample can decrease the solubility of this compound in the aqueous phase, driving it into the organic phase.[1][2][9]

Q4: What are the key parameters for optimizing a Solid-Phase Extraction (SPE) protocol?

A successful SPE protocol relies on the systematic optimization of each step. Reversed-phase SPE with a C18 sorbent is a common and effective choice for bile acids.[6]

  • Conditioning: This step wets the sorbent and activates it for sample retention. For a C18 cartridge, this is typically done with a water-miscible organic solvent like methanol.[8]

  • Equilibration: The sorbent is then equilibrated with a solution that mimics the sample matrix (e.g., water or a buffer at the correct pH). This prepares the sorbent to receive the sample.[8] Do not let the cartridge dry out after this step.

  • Sample Loading: The pre-treated sample (e.g., pH-adjusted) is loaded onto the cartridge at a slow, controlled flow rate to ensure proper binding of this compound to the sorbent.[10]

  • Washing: This crucial step removes weakly bound interferences. A weak, polar solvent (like water or a low-percentage organic solvent mixture) is used to wash the cartridge. This cleans the sample without prematurely eluting the target analyte.[10]

  • Elution: The final step uses a strong, nonpolar organic solvent (e.g., methanol or acetonitrile) to disrupt the interaction between this compound and the C18 sorbent, releasing it for collection.[7] Using two smaller aliquots for elution is often more effective than one large volume.[7]

Q5: My recovery is still low after optimizing extraction. Could matrix effects be the problem?

Yes. Even with an efficient extraction protocol, components from the original sample matrix can co-elute with your analyte and interfere with detection, a phenomenon known as matrix effect.[4] This is particularly common in sensitive LC-MS/MS analysis.

  • Ion Suppression/Enhancement: Co-eluting compounds can suppress or enhance the ionization of this compound in the mass spectrometer's source, leading to inaccurate (often lower) quantitative results.[3]

  • How to Check for Matrix Effects: To assess this, compare the signal of a pure this compound standard in a clean solvent to the signal of the same standard spiked into a blank matrix extract (a sample processed without the analyte). A significant difference indicates the presence of matrix effects.[3]

  • Mitigation Strategies: If matrix effects are significant, further sample cleanup is necessary. This can involve using a more selective SPE sorbent (like a mixed-mode ion-exchange cartridge) or incorporating an online trapping column in your LC method. Using an isotope-labeled internal standard for this compound can also help correct for matrix-induced variations.[6]

Q6: When should I consider derivatization for this compound analysis?

Derivatization is a chemical modification of the analyte to enhance its analytical properties. It is most commonly required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Why Derivatize? Bile acids are not volatile enough for direct GC analysis. Derivatization (e.g., silylation) converts them into more volatile and thermally stable compounds suitable for GC-MS.[11]

  • When is it Not Needed? For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is generally not required. Modern LC-MS/MS methods are highly sensitive and can directly detect and quantify bile acids in their native form.[12][13]

Troubleshooting and Optimization Data

The following tables summarize key parameters that can be adjusted to troubleshoot and improve this compound recovery.

Table 1: Troubleshooting Guide for Liquid-Liquid Extraction (LLE)

Parameter Common Problem Recommended Solution Rationale
Sample pH pH is neutral or basic. Adjust sample pH to < 4.0 with formic or acetic acid. This compound is protonated (neutral) at acidic pH, increasing its affinity for the organic phase.[1]
Extraction Solvent Solvent is too polar or nonpolar. Use a solvent of intermediate polarity like ethyl acetate. Matches the amphipathic nature of bile acids for better partitioning.
Number of Extractions A single extraction is performed. Perform 2-3 sequential extractions with fresh solvent. Significantly increases cumulative recovery compared to one large-volume extraction.[3]

| Emulsion Formation | Aqueous and organic layers fail to separate cleanly. | Centrifuge the sample to break the emulsion. Add salt ("salting out").[3] | Mechanical force and increased ionic strength of the aqueous phase promote clean layer separation.[2] |

Table 2: Troubleshooting Guide for Solid-Phase Extraction (SPE) using C18 Sorbent

Step Common Problem Recommended Solution Rationale
Sample Loading Poor retention of analyte. Ensure sample is acidified (pH < 4.0) before loading. Dilute sample if viscosity is high. Promotes the neutral form of this compound, which binds strongly to the nonpolar C18 sorbent.[7]
Washing Analyte is lost during the wash step. Use a more polar (weaker) wash solvent (e.g., 5% Methanol in water instead of 20%). Removes interferences without prematurely eluting the analyte of interest.[10]
Elution Incomplete recovery of analyte. Use a stronger (less polar) elution solvent (e.g., Acetonitrile or 100% Methanol). Elute with two smaller volumes. A strong solvent is required to disrupt the hydrophobic interactions and release the analyte from the sorbent.[7]

| Flow Rate | Sample/solvent passes through too quickly. | Maintain a slow, steady flow rate (~1 mL/min) during all steps. | Allows sufficient time for interactions between the analyte and the sorbent to occur (binding, washing, and elution). |

Visual Guides and Workflows

Troubleshooting Flowchart

The following diagram provides a logical workflow for troubleshooting low recovery of this compound.

G Troubleshooting Low this compound Recovery start Low this compound Recovery method Which Extraction Method? start->method lle Liquid-Liquid Extraction (LLE) method->lle LLE spe Solid-Phase Extraction (SPE) method->spe SPE lle_q1 Is Sample pH Acidic? (pH < 4.0) lle->lle_q1 spe_q1 Is Sample pH Acidic Before Loading? spe->spe_q1 lle_a1_no Adjust pH with Acid lle_q1->lle_a1_no No lle_q2 Are Multiple Extractions Performed? lle_q1->lle_q2 Yes lle_a2_no Perform 2-3 Extractions lle_q2->lle_a2_no No lle_q3 Is Solvent Ratio Optimized? (e.g., >5:1) lle_q2->lle_q3 Yes lle_a3_no Increase Solvent Volume or Try 'Salting Out' lle_q3->lle_a3_no No spe_a1_no Adjust Sample pH spe_q1->spe_a1_no No spe_q2 Is Wash Solvent Too Strong? spe_q1->spe_q2 Yes spe_a2_yes Use Weaker/More Polar Wash Solvent spe_q2->spe_a2_yes Yes spe_q3 Is Elution Solvent Too Weak? spe_q2->spe_q3 No spe_a3_yes Use Stronger/Less Polar Elution Solvent spe_q3->spe_a3_yes Yes G node_condition 1. Condition node_equilibrate 2. Equilibrate node_condition->node_equilibrate sub_condition Activate sorbent (e.g., Methanol) node_load 3. Load Sample node_equilibrate->node_load sub_equilibrate Prepare sorbent for sample (e.g., Water, pH adjusted) node_wash 4. Wash node_load->node_wash sub_load Analyte binds to sorbent node_elute 5. Elute node_wash->node_elute sub_wash Interferences washed away sub_elute Pure analyte is collected

References

Technical Support Center: Optimizing Norcholic Acid Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the quantification of norcholic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on methodology, troubleshooting, and frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS analysis of this compound.

Question: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound standard?

Answer:

Poor peak shape for this compound can be attributed to several factors related to the chromatography:

  • Column Choice: Bile acids, including this compound, are best analyzed using a C18 reversed-phase column. Ensure your column is in good condition and appropriate for bile acid analysis.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase. Experiment with small adjustments to the mobile phase pH using additives like formic acid or acetic acid to improve peak shape.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your standard to a lower concentration.

  • Column Contamination: Residual matrix components from previous injections can interfere with peak shape. Implement a robust column washing step between injections.

Question: I am experiencing low sensitivity and a poor signal-to-noise ratio for this compound. What can I do to improve it?

Answer:

Low sensitivity is a common challenge in bile acid analysis. Consider the following optimization steps:

  • Ionization Mode: this compound is typically analyzed in negative ion mode electrospray ionization (ESI). Confirm your mass spectrometer is operating in the correct polarity.

  • MS Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) to maximize the ionization efficiency of this compound.[1] Direct infusion of a this compound standard can aid in this optimization process.

  • Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization. While acids like formic or acetic acid are common, their concentration can suppress the ESI signal for unconjugated bile acids.[2][3] Optimization of the additive concentration is crucial.

  • Sample Preparation: Ensure your sample preparation method effectively removes interfering matrix components. Matrix effects can suppress the ionization of the target analyte.[4]

Question: My results show high variability between replicate injections. What is the likely cause?

Answer:

High variability can stem from several sources throughout the analytical workflow:

  • Sample Preparation Inconsistency: Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards, QCs, and unknowns.

  • Autosampler Issues: Check the autosampler for any potential issues with injection volume precision.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time shifts and variable peak areas.

  • Matrix Effects: Inconsistent matrix effects between samples can lead to variability. The use of a suitable internal standard, preferably an isotopically labeled version of this compound, is highly recommended to correct for this.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for quantifying this compound in plasma?

A1: A protein precipitation (PPT) method is a common and effective approach for plasma samples.[5] This typically involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing the bile acids is collected for analysis.[5][6]

Q2: Which LC column is best suited for this compound analysis?

A2: A reversed-phase C18 column is the most widely used and recommended column for the separation of bile acids, including this compound.[7] These columns provide good retention and separation of these hydrophobic molecules.

Q3: What are the typical MRM transitions for this compound in negative ion mode?

A3: Unconjugated bile acids like this compound often exhibit poor fragmentation.[1][4] Therefore, a precursor-to-precursor ion transition (pseudo-MRM) is commonly used for quantification. For this compound (or its isomer 23-Nordeoxycholic acid), a typical MRM transition in negative ion mode is m/z 377.3 → 377.3.[1]

Q4: How can I mitigate matrix effects in my analysis?

A4: Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, are a significant challenge in bioanalysis.[4] Strategies to mitigate matrix effects include:

  • Effective Sample Cleanup: Employing a thorough sample preparation method to remove interfering substances.

  • Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components.

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for matrix effects.[4]

Experimental Protocols

Detailed Methodology for this compound Quantification in Plasma

This protocol provides a general framework. Optimization may be required for specific instruments and matrices.

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., d4-Norcholic acid).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[5]

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[6]

    • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

  • LC-MS/MS Analysis

    • LC System: A standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.[5]

    • Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 30% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transition: As specified in the tables below.

    • Source Parameters: Optimized for the specific instrument.[1]

Data Presentation

Table 1: Recommended LC Parameters for this compound Quantification
ParameterRecommended Value
Column C18 Reversed-Phase
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (1:1) + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Table 2: Optimized MS Parameters for this compound Quantification
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeCollision Energy (eV)
This compound 377.3377.3NegativeOptimized for instrument
Internal Standard (e.g., d4-Norcholic Acid) 381.3381.3NegativeOptimized for instrument

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS Detection (Negative ESI, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Internal Standard) integrate->quantify troubleshooting_guide start Start: Poor LC-MS Result issue Identify the Primary Issue start->issue peak_shape Poor Peak Shape issue->peak_shape Shape? sensitivity Low Sensitivity issue->sensitivity Signal? variability High Variability issue->variability Consistency? check_column Check LC Column (C18, Condition) peak_shape->check_column optimize_mp Optimize Mobile Phase pH peak_shape->optimize_mp dilute_sample Dilute Sample peak_shape->dilute_sample check_ion_mode Confirm Negative Ion Mode sensitivity->check_ion_mode optimize_source Optimize MS Source Parameters sensitivity->optimize_source check_additives Check Mobile Phase Additives sensitivity->check_additives check_prep Review Sample Prep Consistency variability->check_prep check_autosampler Inspect Autosampler variability->check_autosampler use_is Use Internal Standard variability->use_is

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential contamination of cell cultures with norcholic acid. As a bile acid, this compound can be an unexpected variable in experiments, potentially influencing cellular behavior and leading to inconsistent results. This guide is based on the hypothesis that this compound may be an intermittent and uncharacterized contaminant in some batches of Fetal Bovine Serum (FBS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in cell culture?

This compound is a type of bile acid. While naturally occurring in vivo, its presence in cell culture media is undesirable. It can act as a signaling molecule, affecting various cellular processes. Studies have shown that this compound can promote cell proliferation, migration, and invasion in certain cell types, such as hepatocellular carcinoma cells.[1][2][3][4] Its presence as a contaminant can, therefore, introduce significant and unwanted biological effects, confounding experimental results.

Q2: What are the likely sources of this compound contamination in my cell cultures?

The primary suspected source of this compound contamination is Fetal Bovine Serum (FBS), a common supplement in cell culture media.[5][6] FBS is a complex biological mixture, and its composition can vary significantly from batch to batch.[7][8] This variability can include the presence of various hormones, lipids, and bile acids, including this compound. While some cell lines, like certain hepatoblastoma cells, can synthesize bile acids, this is less common for most cell lines.[6]

Q3: What are the observable signs of potential this compound contamination?

Directly observing this compound is not possible without analytical testing. However, researchers should be alert to unexplained and inconsistent changes in cell behavior, such as:

  • Increased or decreased cell proliferation rates.

  • Altered cell morphology.

  • Changes in cell migration or invasion capabilities.

  • Variability in experimental results between different lots of FBS.

Q4: How can I confirm the presence of this compound in my cell culture medium or FBS?

The most reliable method for detecting and quantifying this compound is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[2][9][10][11] This technique offers high sensitivity and specificity, allowing for the identification of individual bile acid species within a complex mixture like cell culture media or FBS. Other methods for general bile acid detection exist but may not be specific enough to identify this compound.

Troubleshooting Guide

If you suspect this compound contamination is affecting your experiments, follow this troubleshooting workflow:

A Start: Inconsistent Experimental Results B Review Cell Culture Practices: - Consistent cell source? - Aseptic technique followed? - Incubator conditions stable? A->B C Isolate Variables: - Test different batches of FBS. - Compare with serum-free media (if possible). B->C D Observe Cellular Effects: - Proliferation assay (e.g., CCK-8). - Migration/invasion assay (e.g., Transwell). - Morphology assessment. C->D E Analytical Confirmation (Optional but Recommended): - Send FBS and media samples for  HPLC-MS/MS analysis to detect bile acids. D->E F Source Identified: Contaminated FBS Batch E->F This compound detected G Mitigation Strategy F->G H Quarantine and discard the contaminated FBS batch. G->H I Screen new FBS batches for bile acids before use. G->I J Consider charcoal-stripped FBS to reduce lipophilic molecules. G->J K Transition to serum-free or chemically defined media. G->K L Document findings and report to the FBS supplier. G->L

Caption: Troubleshooting workflow for suspected this compound contamination.

Data Presentation

Table 1: Comparison of Bile Acid Detection Methods

MethodPrincipleSensitivitySpecificityThroughputNotes
HPLC-MS/MS Chromatographic separation followed by mass-to-charge ratio detection.Very HighVery HighModerateGold standard for identifying and quantifying specific bile acids.[9]
Enzymatic Assay Enzyme-driven reaction that produces a colorimetric or fluorometric signal.ModerateLowHighMeasures total bile acids; cannot distinguish between different types.[12]
ELISA Antibody-based detection of specific bile acids.HighHighHighSpecific to the target bile acid of the kit.
GC-MS Gas chromatography separation followed by mass spectrometry.HighHighModerateEffective for unconjugated bile acids; requires derivatization.[2]

Experimental Protocols

Protocol 1: Detection of this compound in FBS and Cell Culture Media using HPLC-MS/MS

This protocol provides a general outline. Specific parameters should be optimized by an analytical chemistry core facility or a specialized service provider.

  • Sample Preparation:

    • To 1 ml of FBS or cell culture medium, add 3 ml of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 2 hours.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µl of 50% methanol.

  • HPLC Separation:

    • Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Run a gradient from 10% B to 90% B over 20 minutes.

  • MS/MS Detection:

    • Analyze the column eluent using a tandem mass spectrometer operating in negative ion mode.

    • Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for this compound.

    • Quantify the concentration by comparing the peak area to a standard curve generated with a this compound analytical standard.

Protocol 2: Assessing the Impact of Suspected Contamination on Cell Proliferation

  • Cell Seeding:

    • Seed your cells of interest in a 96-well plate at a density of 5,000 cells per well.

    • Prepare replicate wells for each condition.

  • Experimental Conditions:

    • Culture one set of cells in your standard medium with the suspected contaminated FBS.

    • Culture a second set in a medium with a different, trusted batch of FBS.

    • Culture a third set (if possible) in a medium with charcoal-stripped FBS or serum-free medium as a control.

  • Proliferation Assay (CCK-8):

    • At 24, 48, and 72 hours, add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Compare the proliferation rates between the different FBS conditions. A significant increase in proliferation with the suspected FBS could indicate the presence of a growth-promoting contaminant like this compound.

Signaling Pathways and Logical Relationships

This compound's Known Mechanism of Action in Hepatocellular Carcinoma

The following diagram illustrates the signaling pathway affected by this compound in hepatocellular carcinoma cells, which provides insight into its potential effects in other cell types.[1][2][9]

NorCA This compound (NorCA) FXR Farnesoid X Receptor (FXR) NorCA->FXR Inhibits Proliferation Cell Proliferation FXR->Proliferation Inhibits Migration Cell Migration/Invasion FXR->Migration Inhibits PDL1 PD-L1 Expression FXR->PDL1 Inhibits ImmuneEvasion Immune Evasion PDL1->ImmuneEvasion

Caption: this compound signaling in hepatocellular carcinoma.

This guide provides a framework for understanding and addressing potential this compound contamination in cell cultures. By being vigilant about the consistency of cell behavior and the quality of reagents like FBS, researchers can minimize the impact of such hidden variables on their experimental outcomes.

References

Addressing variability in animal model responses to Norcholic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the inherent variability observed in animal model responses to Norcholic acid (NorCA). This resource is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (NorCA) is a C23 bile acid analogue. Its primary mechanism of action involves the modulation of the Farnesoid X Receptor (FXR), a key nuclear receptor that governs bile acid, lipid, and glucose homeostasis.[1][2] NorCA has been shown to act as an antagonist or weak agonist to FXR, thereby influencing the expression of downstream target genes.[1][2][3]

Q2: Why am I observing significant variability in the response of my animal models to this compound?

Variability in response to NorCA is a common challenge and can be attributed to several factors:

  • Species Differences: There are substantial differences in bile acid metabolism and composition between species, particularly between humans and rodents.[4][5][6] Mice, for instance, possess unique 6-hydroxylated muricholic acids which can act as FXR antagonists, altering the overall signaling landscape in response to NorCA.[5][7]

  • Gut Microbiome: The gut microbiota plays a crucial role in bile acid metabolism, including the conversion of primary to secondary bile acids.[4] The composition of the gut microbiome can vary significantly between individual animals, even within the same strain and housing conditions, leading to different metabolic profiles of NorCA and its downstream effects.

  • Animal Strain: Different mouse strains can exhibit varied responses to xenobiotics and metabolic challenges due to their distinct genetic backgrounds.

  • Sex: Sex-based differences in bile acid metabolism and signaling are well-documented.[8][9][10][11][12] For example, female mice may have different bile acid pool sizes and compositions compared to males, leading to sex-specific responses to NorCA.[7][8][10][13]

  • Diet: The composition of the animal's diet can significantly impact the bile acid pool and gut microbiome, thereby influencing the effects of exogenously administered NorCA.[14][15][16][17][18]

Q3: What are the known downstream effects of this compound administration in animal models?

In animal models, NorCA has been shown to influence several physiological and pathological processes. For instance, studies have demonstrated that NorCA can promote hepatocellular carcinoma (HCC) progression and immune escape by inhibiting FXR signaling.[1][2][3] This involves the downregulation of the Small Heterodimer Partner (SHP), a downstream target of FXR, and subsequent upregulation of PD-L1.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating sources of variability in your this compound experiments.

Observed Issue Potential Cause(s) Troubleshooting Steps & Recommendations
High inter-individual variability in physiological readouts (e.g., plasma lipids, glucose levels, gene expression). 1. Gut Microbiome Differences: Individual variation in gut microbiota composition. 2. Inconsistent Dosing: Inaccurate or inconsistent administration of NorCA. 3. Environmental Stressors: Variations in housing conditions, handling, or light/dark cycles.1. Microbiome Normalization: Co-house animals for a period before the experiment to help normalize gut flora. Consider using littermates for experimental and control groups. For more stringent control, re-derivation of animals into a germ-free state followed by colonization with a defined microbial consortium can be considered. 2. Standardize Dosing Protocol: Ensure precise and consistent administration of NorCA. For oral gavage, use appropriately sized feeding needles and verify the volume administered. For dietary administration, ensure homogenous mixing of the compound in the feed. 3. Controlled Environment: Maintain a consistent and controlled environment (temperature, humidity, light cycle). Minimize animal handling and other potential stressors.
Discrepancies in results between different experimental cohorts or between your study and published literature. 1. Animal Strain and Sex: Use of different mouse strains or sexes which have inherent differences in bile acid metabolism.[8][10] 2. Dietary Composition: Differences in the chow used can alter the baseline bile acid pool.[14][16][17] 3. Age of Animals: Bile acid metabolism can change with age.1. Consistent Animal Model: Use the same strain, sex, and age of animals for all related experiments. Clearly report these details in your methodology. 2. Standardized Diet: Use a standardized, defined diet across all experimental groups and cohorts. Report the detailed composition of the diet. 3. Age Matching: Ensure that animals in all experimental groups are age-matched.
Unexpected toxicity or adverse effects at a previously reported "safe" dose. 1. Strain Susceptibility: The animal strain you are using may be more susceptible to NorCA-induced toxicity. 2. Vehicle Effects: The vehicle used to dissolve or suspend NorCA may have its own toxic effects or may alter the bioavailability of NorCA. 3. Route of Administration: Different administration routes can lead to variations in bioavailability and toxicity.1. Pilot Dose-Ranging Study: Conduct a pilot dose-ranging study in your specific animal strain to determine the maximum tolerated dose (MTD). 2. Vehicle Control Group: Always include a vehicle-only control group to assess any effects of the vehicle itself. 3. Consistent Administration Route: Use a consistent and well-justified route of administration. Clearly document the route and vehicle used.
Inconsistent or unexpected changes in the expression of FXR target genes. 1. Species-Specific FXR Regulation: The regulation of FXR and its target genes can differ between species. For example, the presence of FXR-antagonistic muricholic acids in mice can dampen the expected response.[5] 2. Timing of Sample Collection: The transcriptional response to NorCA can be transient. 3. Tissue-Specific Effects: NorCA's effect on FXR signaling may be tissue-specific (e.g., liver vs. intestine).1. Consider Species Context: Interpret your results in the context of the specific animal model's bile acid profile. 2. Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for observing changes in gene expression. 3. Tissue-Specific Analysis: Analyze gene expression in all relevant tissues to understand the systemic effects of NorCA.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of bile acids in mouse models.

Table 1: Dose-Dependent Hepatotoxicity of Various Bile Acids in Mice [19][20]

Bile AcidLowest Concentration in Feed Causing HepatotoxicityRelative Hepatotoxicity Ranking
Ursodeoxycholic acid (UDCA)> 3%Least Toxic
Cholic acid (CA)0.3%
Chenodeoxycholic acid (CDCA)0.3%
Deoxycholic acid (DCA)0.1%
Lithocholic acid (LCA)0.03%Most Toxic

Table 2: Effects of this compound on Tumor Growth in a Mouse Model of Hepatocellular Carcinoma [1][3]

Treatment GroupMean Tumor Volume (mm³) ± SD
Control (PBS)550 ± 120
This compound (NorCA)1100 ± 150
NorCA + GW4064 (FXR agonist)650 ± 130

Experimental Protocols

Detailed Methodology for this compound Administration in a Mouse Model of Hepatocellular Carcinoma [1]

  • Animal Model: Male C57BL/6 mice, 5 weeks old.

  • Housing: Specific pathogen-free (SPF) conditions.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

  • This compound Preparation: this compound (Sigma-Aldrich) is dissolved in a suitable vehicle (e.g., phosphate-buffered saline, PBS).

  • Administration:

    • Route: Intraperitoneal injection.

    • Dosage: A pilot study should be conducted to determine the optimal non-toxic dose. A previously used dose is 50 mg/kg body weight.

    • Frequency: Daily or as determined by the experimental design.

  • Monitoring: Animals should be monitored daily for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.

  • Sample Collection: At the end of the study, animals are euthanized, and tissues (e.g., liver, tumor) and blood are collected for analysis.

  • Analysis:

    • Tumor Measurement: Tumor volume can be calculated using the formula: (length × width²) / 2.

    • Gene Expression Analysis: RNA is extracted from tissues, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of target genes (e.g., FXR, SHP, PD-L1).

    • Protein Analysis: Western blotting can be used to determine the protein levels of FXR, SHP, and PD-L1.

    • Histology: Tissues can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining).

Mandatory Visualizations

This compound's Impact on the FXR Signaling Pathway

Norcholic_Acid_FXR_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte NorCA This compound (NorCA) FXR FXR NorCA->FXR Inhibits/ Weakly Activates NorCA->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP (Small Heterodimer Partner) FXR_RXR->SHP Activates Transcription PDL1 PD-L1 FXR_RXR->PDL1 Indirectly Upregulates (via SHP inhibition) Gene_Expression Target Gene Expression SHP->Gene_Expression Represses Transcription

Caption: this compound's inhibitory effect on the FXR signaling pathway.

Experimental Workflow for Investigating this compound Effects

Experimental_Workflow start Start: Animal Model Selection (e.g., C57BL/6 mice) acclimatization Acclimatization (1 week) start->acclimatization grouping Randomization into Experimental Groups acclimatization->grouping treatment Treatment Administration (NorCA, Vehicle, etc.) grouping->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring endpoint Endpoint: Euthanasia & Sample Collection (Blood, Tissues) monitoring->endpoint analysis Data Analysis (Biochemical, Gene Expression, Histology) endpoint->analysis results Results Interpretation & Conclusion analysis->results

Caption: A typical experimental workflow for in vivo studies with this compound.

Logical Relationship of Factors Causing Variability

Variability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Variability Variability in This compound Response Strain Animal Strain Strain->Variability Sex Sex Sex->Variability Age Age Age->Variability Diet Diet Diet->Variability Microbiome Gut Microbiome Diet->Microbiome influences Microbiome->Variability Environment Housing Environment Environment->Variability

References

Technical Support Center: Norcholic Acid Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the norcholic acid signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other bile acids?

This compound (NorCA) is a C23 bile acid, meaning it has a shorter side chain by one carbon compared to the more common C24 bile acids like cholic acid.[1] This structural difference can influence its metabolism and signaling properties. For instance, in rats, this compound is absorbed efficiently but is predominantly found in its unconjugated form in bile, unlike cholic acid which is typically taurine-conjugated.[1] Furthermore, its modification by gut bacteria is less extensive than that of cholic acid.[1]

Q2: What are the known signaling pathways for this compound?

Current research indicates that this compound can act as a negative regulator of the Farnesoid X Receptor (FXR).[2][3][4] In the context of hepatocellular carcinoma (HCC), this compound has been shown to promote tumor progression by inhibiting FXR signaling.[2][3][4] This leads to downstream effects such as increased PD-L1 expression on HCC cells and their exosomes, which contributes to an immunosuppressive tumor microenvironment.[3] The interaction of this compound with other bile acid receptors like TGR5 is an area of ongoing investigation.

Q3: What concentration of this compound should I use for in vitro cell culture experiments?

The optimal concentration of this compound will depend on the cell type and the specific biological question. A study on HCC cell lines (Huh-7 and LM3) found that a concentration of 200 µM was effective in promoting cell migration and invasion without significant cytotoxicity.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Is this compound an agonist or antagonist for FXR?

Current evidence suggests that this compound can act as an FXR antagonist.[2][3][4] In HCC cells, this compound treatment led to a downregulation of FXR and its downstream target SHP (Small Heterodimer Partner).[3] The FXR agonist GW4064 was able to reverse the pro-tumorigenic effects of this compound, further supporting its antagonistic role in this context.[3][4]

Troubleshooting Guides

Inconsistent or No Effect in FXR Reporter Assays
Potential Problem Possible Cause Recommended Solution
Low or No FXR Activation/Inhibition Poor solubility of this compound: this compound, like other bile acids, can have limited solubility in aqueous buffers.Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). Consider using a vehicle control with the same DMSO concentration.
Incorrect concentration: The effective concentration of this compound may be cell-type dependent.Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a range informed by published studies (e.g., 50-200 µM).[3]
Low FXR expression in the cell line: The chosen cell line may not express sufficient levels of FXR to elicit a measurable response.Verify FXR expression in your cell line using qPCR or Western blot. Consider using a cell line with known high endogenous FXR expression or a stably transfected cell line.
High Background Signal Constitutive FXR activity: Some cell lines may have high basal FXR activity.Use a serum-free medium for the assay, as serum components can sometimes activate nuclear receptors.
Non-specific activation of the reporter: The reporter construct may be activated by pathways other than FXR.Use a specific FXR antagonist (if you are testing for agonism) or agonist (if you are testing for antagonism) as a control to confirm the specificity of the response.
High Variability Between Replicates Pipetting errors: Inaccurate pipetting can lead to significant variations.Use calibrated pipettes and consider preparing a master mix of reagents to be added to all wells.
Cell plating inconsistency: Uneven cell distribution can affect results.Ensure a homogenous cell suspension before plating and allow plates to sit at room temperature for a few minutes before placing them in the incubator to ensure even cell settling.
Difficulties in this compound Quantification by LC-MS/MS
Potential Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing, Broadening) Matrix effects: Components in the biological sample (e.g., plasma, cell lysate) can interfere with the ionization of this compound.[5]Optimize sample preparation to remove interfering substances. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). The use of a suitable internal standard (e.g., a deuterated analog of this compound) is crucial to correct for matrix effects.[6]
Inappropriate mobile phase or column: The chromatographic conditions may not be optimal for this compound.Experiment with different mobile phase compositions (e.g., varying the organic solvent, pH, and additives) and different column chemistries to achieve better peak shape and resolution.[7]
Low Sensitivity/Poor Detection Suboptimal ionization: The ionization efficiency of this compound can be influenced by the mass spectrometer settings.[6]Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature. This compound is typically analyzed in negative ion mode.
Low abundance in the sample: The concentration of this compound in your biological sample may be below the limit of detection of your method.Concentrate the sample before analysis. Ensure your LC-MS/MS system is sufficiently sensitive for the expected concentration range.[6]
Inaccurate Quantification Lack of a proper internal standard: Without a suitable internal standard, variations in sample preparation and instrument response can lead to inaccurate results.Use a stable isotope-labeled internal standard that is structurally identical to this compound for the most accurate quantification.
Calibration curve issues: An improperly prepared or degraded calibration curve will lead to inaccurate quantification.Prepare fresh calibration standards for each analytical run and ensure they cover the expected concentration range of your samples.

Experimental Protocols

Protocol 1: In Vitro this compound Treatment of Adherent Cells
  • Cell Seeding: Plate your adherent cells of interest (e.g., Huh-7, HepG2) in a suitable culture vessel (e.g., 6-well plate, 96-well plate) at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO. Store the stock solution at -20°C.

  • Preparation of Working Solutions: On the day of the experiment, thaw the this compound stock solution. Prepare serial dilutions of the stock solution in serum-free or complete culture medium to achieve the desired final concentrations (e.g., 50, 100, 200 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Carefully remove the culture medium from the cells. Gently wash the cells once with sterile phosphate-buffered saline (PBS). Add the prepared working solutions of this compound or the vehicle control to the respective wells.

  • Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, the cells can be harvested for various analyses, such as RNA extraction for qPCR, protein extraction for Western blotting, or the supernatant can be collected for analysis of secreted factors.

Protocol 2: FXR Luciferase Reporter Assay
  • Cell Transfection: Co-transfect your chosen cell line (e.g., HEK293T) with an FXR expression plasmid, a luciferase reporter plasmid containing FXR response elements (FXREs), and a control plasmid expressing Renilla luciferase (for normalization). Follow the manufacturer's protocol for your chosen transfection reagent.

  • Cell Plating: After transfection, seed the cells into a 96-well white, clear-bottom plate at an appropriate density. Allow the cells to recover and express the transfected plasmids for 18-24 hours.

  • Compound Treatment: Prepare working solutions of this compound, a known FXR agonist (e.g., GW4064) as a positive control, and a vehicle control (DMSO) in serum-free medium.

  • Cell Treatment: Remove the medium from the cells and replace it with the prepared treatment solutions.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's instructions. Measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the vehicle control.

Mandatory Visualizations

Norcholic_Acid_FXR_Signaling NorCA This compound FXR FXR NorCA->FXR Inhibits SHP SHP FXR->SHP Activates PDL1 PD-L1 FXR->PDL1 Inhibits SHP->PDL1 Inhibits TumorProgression Tumor Progression & Immune Escape PDL1->TumorProgression

Caption: this compound inhibits FXR, leading to increased PD-L1 and tumor progression.

Experimental_Workflow_FXR_Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Transfection 1. Co-transfect cells with FXR, FXRE-Luc, and Renilla plasmids Plating 2. Plate transfected cells in 96-well plate Transfection->Plating Treatment 3. Treat cells with this compound, controls, and vehicle Plating->Treatment Incubation 4. Incubate for 18-24 hours Treatment->Incubation LuciferaseAssay 5. Perform Dual-Luciferase Assay Incubation->LuciferaseAssay DataAnalysis 6. Normalize and analyze data LuciferaseAssay->DataAnalysis

Caption: Workflow for an FXR luciferase reporter assay to test this compound activity.

Troubleshooting_Logic_FXR_Assay Start Inconsistent/No FXR Assay Result CheckSolubility Is this compound fully dissolved? Start->CheckSolubility CheckConcentration Is the concentration optimal? CheckSolubility->CheckConcentration Yes Solution1 Optimize solubilization (e.g., use DMSO stock) CheckSolubility->Solution1 No CheckFXRExpression Does the cell line express FXR? CheckConcentration->CheckFXRExpression Yes Solution2 Perform dose-response experiment CheckConcentration->Solution2 No Solution3 Verify FXR expression or use a different cell line CheckFXRExpression->Solution3 No Success Problem Resolved CheckFXRExpression->Success Yes Solution1->CheckConcentration Solution2->CheckFXRExpression Solution3->Success

References

Techniques for improving the detection sensitivity of Norcholic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of Norcholic acid (Nor-LCA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and accuracy of this compound detection in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: The most advanced and highly sensitive technique for this compound detection is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[1] This method combines the powerful separation capabilities of HPLC with the high specificity and sensitivity of mass spectrometry, allowing for the detection of trace amounts of bile acids in complex biological samples.[1] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS offers even faster analysis times and better resolution.[2][3]

Q2: Why am I seeing poor signal intensity for this compound in my LC-MS/MS analysis?

A2: Poor signal intensity can be due to several factors:

  • Suboptimal Ionization: Bile acids generally ionize best in negative electrospray ionization (ESI) mode.[4][5] Ensure your mass spectrometer is set to the correct mode.

  • Matrix Effects: Components in the biological sample matrix can suppress the ionization of this compound.[6] Improving sample cleanup or using a matrix-matched calibration curve can mitigate this.

  • Poor Sample Recovery: The extraction method may not be efficient for this compound. Experiment with different sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7]

  • Derivatization: The carboxylic acid group of unconjugated bile acids can have poor ionization efficiency. Chemical derivatization can improve sensitivity.

Q3: How can I differentiate this compound from its isomers during analysis?

A3: Differentiating between bile acid isomers is a common challenge due to their structural similarities.[6] High-resolution chromatographic separation is key.[6] This can be achieved by:

  • Optimizing the LC Method: Use a high-efficiency column (e.g., a C18 reversed-phase column) and a carefully optimized gradient elution with a suitable mobile phase, such as a water/acetonitrile/methanol mixture with additives like formic acid or ammonium acetate.[4][5][8]

  • Using High-Resolution Mass Spectrometry (HRMS): HRMS provides more accurate mass measurements, which can aid in distinguishing between closely related compounds.[6]

Q4: What is the purpose of derivatization in bile acid analysis?

A4: Derivatization is a chemical modification process used to improve the analytical properties of target compounds. For bile acids like this compound, it is used to:

  • Increase Volatility: For analysis by Gas Chromatography (GC-MS), derivatization is necessary to make the bile acids volatile enough.[9]

  • Enhance Ionization Efficiency: For LC-MS/MS, derivatization can introduce a more readily ionizable group, thus increasing sensitivity.[10]

  • Improve Detection for HPLC: For HPLC with fluorescence or UV detection, a derivatizing agent that adds a fluorescent or UV-absorbing tag to the bile acid is used, significantly lowering the detection limit.[11][12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low/No Signal Inefficient extraction from the sample matrix.Optimize the sample preparation protocol. Consider solid-phase extraction (SPE) for cleaner samples. For complex matrices like liver tissue, a double extraction may be necessary.[7][8]
Suboptimal MS ionization parameters.Operate the mass spectrometer in negative ESI mode.[5] Optimize source parameters like capillary voltage, gas flow, and temperature for bile acids.[8]
Poor chromatographic peak shape.Ensure mobile phase compatibility with the column. Test different mobile phase additives like formic acid or ammonium acetate.[8][13] Check for column degradation.
High Background Noise Matrix interference from the biological sample.Improve sample cleanup using SPE. Dilute the sample if the analyte concentration is high enough. Utilize isotopically labeled internal standards to correct for matrix effects.[6][14]
Contamination from solvents or labware.Use high-purity, HPLC/MS-grade solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned or disposable.
Poor Reproducibility Inconsistent sample preparation.Automate sample preparation steps where possible. Ensure precise and consistent handling, especially during extraction and evaporation steps.[7] Use an internal standard added at the beginning of the sample preparation process.[14]
Sample instability.Analyze samples promptly after preparation. Store extracts at low temperatures (-20°C or -80°C) if analysis is delayed.[8][15] Bile acids are generally stable for 15 days at room temperature, 4°C, and -20°C.[15]
Inability to Separate Isomers Insufficient chromatographic resolution.Use a longer column or a column with a smaller particle size (e.g., UPLC).[2] Optimize the gradient elution profile—a slower, shallower gradient can improve the separation of closely eluting isomers.[8]

Quantitative Data Summary

The sensitivity of bile acid detection methods can vary significantly based on the technique, instrumentation, and sample matrix. The following table summarizes reported limits of detection (LOD) and quantification (LOQ) for various bile acids using LC-MS/MS methods.

Analyte GroupMatrixLOD RangeLOQ RangeReference
Various Bile AcidsSerum/Plasma0.01 - 1 ng/mL0.02 - 3.5 ng/mL[8]
Various Bile AcidsLiver0.03 - 7 ng/mL0.09 - 21 ng/mL[8]
Various Bile AcidsSerumNot specified5 ng/mL[15]
Various Bile AcidsPlasma0.2 - 3.3 nmol/L2.5 - 6.6 nmol/L[13]
Cholic Acid (derivatized)N/ANot specified0.23 µg/mL[9]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (for Serum/Plasma)

This protocol is a simple and rapid method suitable for high-throughput analysis.[4][5]

  • Aliquoting: Pipette 50 µL of serum or plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10-20 µL of an internal standard working solution (e.g., a mix of isotopically labeled bile acids) to each sample and vortex briefly.[4][5] The use of a 23-nordeoxycholic acid internal standard has also been reported.[16]

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile or methanol to precipitate proteins.[4][5][14]

  • Vortexing: Vortex the mixture vigorously for 1-10 minutes to ensure thorough mixing and protein precipitation.[4][7]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000-16,000 x g) for 10-20 minutes at 4°C.[4][17]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or HPLC vial.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at 35-60°C.[8][14]

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., methanol-water 1:1 v/v).[8][14]

  • Final Centrifugation: Centrifuge the reconstituted sample one last time to pellet any remaining particulates before injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of bile acids.

A. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., Thermo Scientific Hypersil GOLD C18, 100 x 2.1 mm, 1.8 µm).[4]

  • Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium acetate with 0.1% acetic acid.[4][8][17]

  • Mobile Phase B: A mixture of acetonitrile and/or methanol, often with 0.1% formic acid.[4][8] A common composition is methanol:acetonitrile:2-propanol (4.5:4.5:1; v/v/v) with 0.1% acetic acid.[17]

  • Flow Rate: Typically 0.3 - 0.5 mL/min.[5][17]

  • Gradient: A gradient elution is essential for separating the complex mixture of bile acids. An example gradient:

    • 0-2 min: 0% B

    • 2-20 min: Ramp linearly from 0% to 100% B

    • 20-28 min: Hold at 100% B

    • Post-run: Re-equilibrate at 0% B.[17]

  • Injection Volume: 3 - 10 µL.[5][8][17]

B. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), operated in negative mode.[4][8]

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification. This requires selecting precursor and product ion pairs for this compound and the internal standard.[5]

  • Source Parameters:

    • Ion Spray Voltage: -4500 V

    • Temperature: 450-500°C

    • Gas Pressures (Curtain, Nebulizer): Optimize based on instrument manufacturer recommendations (e.g., Curtain gas: 30 psi, Ion source gas 1: 40 psi, Ion source gas 2: 50 psi).[5]

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the detection and quantification of this compound from biological samples using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Serum, Plasma, etc.) Spike Spike Internal Standard Sample->Spike Extract Extraction (Protein Precipitation) Spike->Extract Inject Inject into LC System Centrifuge1 Centrifugation Extract->Centrifuge1 Separate Chromatographic Separation (C18 Column) Dry Evaporation (Nitrogen) Centrifuge1->Dry Reconstitute Reconstitution Dry->Reconstitute Reconstitute->Inject Inject->Separate Ionize Ionization (Negative ESI) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Result Final Concentration Quantify->Result G NorCA This compound (Nor-LCA) FXR Farnesoid X Receptor (FXR) NorCA->FXR inhibits PDL1 PD-L1 Expression FXR->PDL1 inhibits TumorProgression Tumor Progression & Immune Escape PDL1->TumorProgression promotes

References

Identifying and avoiding experimental artifacts with Norcholic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Norcholic acid (NorCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to help identify and avoid potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (NorCA) is a C23 bile acid. Its primary known mechanism of action is the negative regulation of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in bile acid homeostasis.[1][2] By inhibiting FXR, NorCA can influence the expression of downstream target genes, such as the small heterodimer partner (SHP), which in turn can affect various cellular processes.[2]

Q2: What are the common research applications of this compound?

This compound is frequently used in studies related to:

  • Hepatocellular Carcinoma (HCC): Investigating its role in tumor progression, cell proliferation, migration, and invasion.[1][3]

  • Immune Response in Cancer: Studying its effects on the tumor microenvironment and immune escape mechanisms, particularly through the regulation of PD-L1.[2]

  • Bile Acid Signaling: Elucidating the role of FXR and other potential bile acid signaling pathways in various physiological and pathological conditions.

Q3: How should I dissolve and store this compound?

Proper handling and storage of this compound are critical to ensure experimental reproducibility and avoid artifacts.

ParameterRecommendation
Solvent DMSO (up to 80 mg/mL) or Methanol (up to 10 mg/mL). Sonication is recommended to aid dissolution.
Storage (Powder) Store at -20°C for up to 3 years.
Storage (In Solvent) Store at -80°C for up to 1 year.

Data sourced from commercial supplier information.

It is advisable to prepare fresh dilutions from the stock solution for each experiment to avoid degradation.

Q4: What is a recommended starting concentration for in vitro experiments?

A concentration of 200 µM NorCA has been shown to have negligible toxicity in Huh-7 and LM3 human hepatocellular carcinoma cell lines.[2] However, the optimal concentration will depend on the cell type and the specific assay being performed. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your experimental system.

Q5: What are appropriate vehicle controls for this compound experiments?

The appropriate vehicle control is the solvent used to dissolve the this compound, at the same final concentration used in the experimental conditions. For example, if you are using a 0.1% final concentration of DMSO to deliver NorCA to your cells, your vehicle control should be 0.1% DMSO in the cell culture medium.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Responses
Possible Cause Troubleshooting Step
Compound Instability: this compound may have degraded due to improper storage or handling.1. Ensure NorCA powder is stored at -20°C and stock solutions at -80°C. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Avoid repeated freeze-thaw cycles of the stock solution.
Off-Target Effects: The observed phenotype may not be solely due to FXR inhibition.1. While NorCA is a known FXR inhibitor, consider the possibility of other targets. 2. Use a rescue experiment with an FXR agonist (e.g., GW4064) to confirm that the observed effect is FXR-dependent.[2] 3. Compare your results with those obtained using other FXR inhibitors or si/shRNA-mediated knockdown of FXR.
Micelle Formation: At high concentrations, bile acids can form micelles, which may alter their bioavailability and interaction with cells and assay components.[4][5][6][7]1. Determine the critical micelle concentration (CMC) of NorCA in your experimental buffer if possible. 2. Work at concentrations below the CMC to ensure you are studying the effects of monomeric NorCA. 3. If high concentrations are necessary, be aware that micelle formation can lead to non-specific effects.
Vehicle Control Issues: The solvent used to dissolve NorCA may have its own biological effects.1. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental and control groups. 2. Titrate the vehicle concentration to determine the highest non-toxic concentration for your cell line.
Issue 2: High Cytotoxicity Observed
Possible Cause Troubleshooting Step
Concentration Too High: The concentration of NorCA used may be toxic to your specific cell line.1. Perform a dose-response curve to determine the IC50 value for cytotoxicity in your cell line. 2. Start with a lower concentration range based on published data (e.g., below 200 µM).[2]
Solvent Toxicity: The vehicle (e.g., DMSO) may be contributing to cell death.1. Ensure the final solvent concentration is low and non-toxic to your cells (typically <0.5% for DMSO). 2. Include a vehicle-only control to assess solvent toxicity.
Cell Culture Conditions: Sub-optimal cell culture conditions can sensitize cells to treatment.1. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Regularly check for mycoplasma contamination.
Issue 3: Assay Interference
Possible Cause Troubleshooting Step
Fluorescence Interference: this compound or its metabolites may have intrinsic fluorescence or quench the fluorescence of your assay reagents.1. Run a control with NorCA in the assay buffer without cells to check for background fluorescence. 2. If interference is observed, consider using an alternative assay with a different detection method (e.g., luminescence or colorimetric).
Absorbance Interference: this compound may absorb light at the wavelength used for your assay readout.1. Similar to fluorescence assays, run a control with NorCA in the assay buffer to check for background absorbance. 2. If interference is detected, a different assay format may be necessary.
Interaction with Assay Reagents: this compound, particularly at high concentrations where it may form micelles, could interfere with enzyme-based assays or binding assays.1. Perform a control experiment with NorCA and the assay components in a cell-free system to test for direct interference. 2. If interference is confirmed, you may need to adjust the assay protocol (e.g., by including a wash step to remove NorCA before adding detection reagents) or choose an alternative assay.

Experimental Protocols & Methodologies

Cell Proliferation Assay (CCK-8)

This protocol is adapted from a study on this compound's effect on hepatocellular carcinoma cells.[2]

  • Cell Seeding: Seed cells (e.g., Huh-7, LM3) into 96-well plates at a density of 1000 cells/well.

  • Cell Adhesion: Allow cells to adhere and grow for 24 hours.

  • Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

Western Blot Analysis for FXR and Downstream Targets

This is a general protocol for assessing changes in protein expression upon this compound treatment.

  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., FXR, SHP, PD-L1) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary signaling pathway for this compound involves the negative regulation of the Farnesoid X Receptor (FXR). This can lead to a cascade of downstream effects, including the modulation of Small Heterodimer Partner (SHP) and Programmed Death-Ligand 1 (PD-L1).

Norcholic_Acid_Signaling NorCA This compound FXR FXR NorCA->FXR inhibits SHP SHP FXR->SHP activates PDL1 PD-L1 SHP->PDL1 regulates

Caption: this compound signaling through the FXR pathway.

While the primary target of this compound is FXR, it is important to consider other potential bile acid receptors, such as TGR5. However, current literature does not strongly indicate a direct interaction between this compound and TGR5.

Experimental Workflow for Investigating this compound Effects

A typical workflow to investigate the effects of this compound in a cell-based experiment.

Norcholic_Acid_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dissolve Dissolve this compound (e.g., in DMSO) treat Treat Cells with NorCA and Vehicle Control dissolve->treat cells Culture Cells cells->treat incubate Incubate for Desired Duration treat->incubate viability Cell Viability Assay (e.g., CCK-8) incubate->viability protein Protein Analysis (e.g., Western Blot) incubate->protein mrna mRNA Analysis (e.g., qRT-PCR) incubate->mrna functional Functional Assays (e.g., Migration, Invasion) incubate->functional

Caption: General experimental workflow for this compound studies.

Troubleshooting Logic for Unexpected Results

A logical flow for troubleshooting unexpected experimental outcomes when using this compound.

Troubleshooting_Logic start Unexpected Result with this compound check_reagents Check Reagent Stability and Preparation start->check_reagents check_controls Verify Vehicle and Positive/Negative Controls start->check_controls check_concentration Review NorCA Concentration (Dose-Response) start->check_concentration refine_protocol Refine Experimental Protocol check_reagents->refine_protocol check_controls->refine_protocol consider_off_target Consider Off-Target Effects (Rescue Experiment) check_concentration->consider_off_target consider_artifacts Evaluate Potential Artifacts (Micelles, Assay Interference) check_concentration->consider_artifacts consider_off_target->refine_protocol consider_artifacts->refine_protocol

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: Norcholic Acid and its Experimental Implications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding norcholic acid, its potential degradation products, and their impact on experimental outcomes. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant in my research?

This compound (NorCA) is a C23 bile acid, meaning it has one less carbon in its side chain than cholic acid.[1] It is considered a minor bile acid in humans but can become more prominent under certain pathological conditions, such as liver cirrhosis.[2] this compound is a significant molecule in cellular research, particularly in studies related to liver diseases and cancer. It has been identified as a negative regulator of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in bile acid homeostasis, lipid metabolism, and inflammation.[3][4] Its ability to modulate FXR signaling makes it a crucial compound to study in the context of diseases where FXR plays a role, such as hepatocellular carcinoma.[3][4]

Q2: How should I prepare and store this compound solutions for my experiments?

Proper preparation and storage of this compound solutions are critical to ensure the integrity of your experiments.

  • Solubility: this compound is soluble in organic solvents such as methanol and DMSO.[2][5] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.

  • Storage of Stock Solutions: Store stock solutions of this compound in a solvent like DMSO at -80°C for long-term stability, potentially for up to one year.[2][5]

  • Working Solutions: When preparing working solutions for cell culture, it is recommended to dilute the stock solution in the appropriate cell culture medium. To avoid precipitation, it's advisable to add the solvents sequentially and ensure the solution is clear before adding the next component.[2] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2][5] It is best to prepare working solutions fresh for each experiment.[2]

Q3: What are the potential degradation products of this compound?

While specific forced degradation studies on this compound are not widely available, its degradation products can be inferred from studies on structurally similar bile acids like cholic acid and 23-nordeoxycholic acid. The primary degradation pathways are expected to be oxidation and epimerization.

Potential degradation products include:

  • Oxidized derivatives (keto-norcholic acids): Oxidation of the hydroxyl groups at the 3, 7, or 12 positions of the steroid nucleus can lead to the formation of 3-dehydro-norcholic acid, 7-dehydro-norcholic acid, and 12-dehydro-norcholic acid.[6] Dihydroxy-keto and tri-keto derivatives are also possible with further oxidation.

  • Epimers: The stereochemistry of the hydroxyl groups can change, leading to the formation of epimers.

Q4: How can this compound degradation impact my experimental results?

Degradation of this compound can significantly affect experimental outcomes in several ways:

  • Altered Biological Activity: this compound is known to be a negative regulator of FXR.[3][4] Its degradation products, such as oxidized forms, may have different or diminished activity on FXR, leading to a weaker than expected biological response. For example, in an FXR activation assay, the presence of inactive degradation products would lead to an underestimation of this compound's inhibitory effect.

  • Analytical Interference: Degradation products can interfere with analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These products may co-elute with the parent compound or other analytes, leading to inaccurate quantification. They may also have similar mass-to-charge ratios, making them difficult to distinguish without high-resolution mass spectrometry and appropriate chromatographic separation.

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected biological activity in cell-based assays (e.g., FXR reporter assays).
Possible Cause Troubleshooting Step Expected Outcome
Degradation of this compound Stock Solution 1. Prepare a fresh stock solution of this compound in DMSO. 2. Compare the activity of the fresh stock to the old stock in a dose-response experiment.The fresh stock solution should elicit a more potent and consistent biological response.
Degradation in Working Solution/Cell Culture Media 1. Prepare working solutions immediately before use. 2. Minimize the exposure of working solutions to light and elevated temperatures.Freshly prepared working solutions will provide more reliable and reproducible results.
Incorrect Concentration of this compound 1. Verify the concentration of the stock solution using a validated analytical method (e.g., LC-MS/MS).Accurate concentration determination will ensure correct dosing in your experiments.
Issue 2: Unexpected peaks or poor peak shape in LC-MS/MS analysis of this compound.
Possible Cause Troubleshooting Step Expected Outcome
Presence of Degradation Products 1. Analyze your sample using a high-resolution mass spectrometer to identify the mass of the unknown peaks. Compare these masses to the expected masses of oxidized this compound derivatives. 2. Optimize your chromatographic method to improve the separation of this compound from its potential degradation products.Identification and separation of degradation products will lead to more accurate quantification of the parent compound.
Matrix Effects 1. Perform a matrix effect study by comparing the response of this compound in a clean solvent versus the sample matrix. 2. If significant matrix effects are observed, optimize your sample preparation method (e.g., use solid-phase extraction instead of protein precipitation).A reduction in matrix effects will improve the accuracy and precision of your analytical method.
Poor Chromatography 1. Ensure your mobile phase is correctly prepared and that the pH is appropriate for bile acid analysis. 2. Check the condition of your analytical column. If necessary, flush or replace the column.Improved peak shape and resolution will be achieved.

Data on this compound Stability

While specific quantitative data on the degradation kinetics of this compound are limited, the following table provides general stability information based on available data for this compound and other bile acids.

Condition Solvent/Matrix Stability Recommendation Potential Degradation Products
Long-term Storage (Powder) SolidStore at -20°C for up to 3 years.[2][5]Minimal degradation expected.
Long-term Storage (Solution) DMSOStore at -80°C for up to 1 year.[2][5]Minimal degradation expected.
Short-term Storage (Working Solution) Cell Culture MediaPrepare fresh for each experiment.Oxidation and epimerization products.
Acidic Conditions Aqueous solution (low pH)Avoid prolonged exposure. Bile acids can be susceptible to degradation under acidic conditions.[3]Isomerization and other degradation products.
Alkaline Conditions Aqueous solution (high pH)Avoid prolonged exposure. Bile acids can be susceptible to degradation under alkaline conditions.[3]Isomerization and other degradation products.
Oxidative Stress Presence of oxidizing agentsMinimize exposure to oxidizing agents.Oxidized (keto) derivatives.[6]
Elevated Temperature Aqueous solutionAvoid high temperatures. Bile acids can degrade at elevated temperatures.[3]Various degradation products.
Light Exposure N/AStore protected from light.Photodegradation products.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound from Cell Culture Media

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Collection: Collect the cell culture supernatant and centrifuge at 300 x g for 5 minutes to remove any cells.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to a known volume of the supernatant.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the sample.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50:50 methanol:water).

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Farnesoid X Receptor (FXR) Reporter Gene Assay

This protocol outlines the general steps for an FXR reporter gene assay to assess the effect of this compound.

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293T) in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with an FXR expression plasmid, a luciferase reporter plasmid containing an FXR response element, and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours of transfection, treat the cells with different concentrations of this compound, a positive control (e.g., GW4064), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change in reporter gene expression relative to the vehicle control.

Visualizations

Norcholic_Acid_Degradation cluster_degradation Degradation Pathways Norcholic_Acid This compound (3α,7α,12α-trihydroxy-24-nor-5β-cholan-23-oic acid) Oxidation Oxidation Norcholic_Acid->Oxidation Oxidizing agents, heat, light Epimerization Epimerization Norcholic_Acid->Epimerization Acidic/Alkaline conditions Keto_Norcholic_Acids Keto-Norcholic Acids (e.g., 3-dehydro, 7-dehydro, 12-dehydro) Oxidation->Keto_Norcholic_Acids Epimers Epimers of this compound Epimerization->Epimers

Caption: Potential degradation pathways of this compound.

FXR_Signaling_Pathway Norcholic_Acid This compound FXR FXR (Farnesoid X Receptor) Norcholic_Acid->FXR Inhibits Biological_Effect Promotion of Tumor Progression (in Hepatocellular Carcinoma) Norcholic_Acid->Biological_Effect Promotes SHP SHP (Small Heterodimer Partner) FXR->SHP Activates FXR->Biological_Effect Suppresses Target_Genes Target Gene Expression (e.g., related to bile acid synthesis) SHP->Target_Genes Represses Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagent Check this compound Stock and Working Solutions Start->Check_Reagent Degradation_Suspected Degradation Suspected? Check_Reagent->Degradation_Suspected Prepare_Fresh Prepare Fresh Solutions and Re-run Experiment Degradation_Suspected->Prepare_Fresh Yes Analytical_Issue Analytical Interference? Degradation_Suspected->Analytical_Issue No Success Consistent Results Prepare_Fresh->Success Optimize_Method Optimize LC-MS/MS Method (e.g., gradient, column) Analytical_Issue->Optimize_Method Yes Review_Protocol Review Experimental Protocol (e.g., incubation times, temperatures) Analytical_Issue->Review_Protocol No Optimize_Method->Success Review_Protocol->Success

References

Optimizing storage conditions to maintain Norcholic acid integrity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Norcholic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Recommended Storage Conditions

Proper storage is critical for maintaining the stability of this compound. Below is a summary of recommended conditions for both powdered form and solutions.

FormTemperatureDurationAdditional Notes
Powder -20°CUp to 3 years[1]Store in a tightly sealed container in a dry place.[2][3]
In Solvent -80°CUp to 1 year[1]Use freshly opened, hygroscopic solvents like DMSO for best results.[4] It is recommended to prepare and use working solutions immediately.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound.

Q1: I am observing unexpected peaks in my HPLC/LC-MS analysis of a stored this compound solution. What could be the cause?

A1: The appearance of unexpected peaks likely indicates degradation of this compound. Several factors could contribute to this:

  • Improper Storage Temperature: Storing this compound solutions at temperatures warmer than -80°C can lead to degradation.[1]

  • Extended Storage: Solutions of this compound are best used fresh. Long-term storage, even at -80°C, may result in some level of degradation.[5]

  • Solvent Quality: Using solvents that are not fresh or have absorbed moisture can contribute to the breakdown of this compound. It is recommended to use newly opened DMSO, as it is hygroscopic.[4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound stock solution can accelerate degradation. It is advisable to aliquot your stock solution into smaller, single-use volumes.

Q2: My this compound powder has clumped together. Is it still usable?

A2: Clumping of the powder is likely due to moisture absorption. While the compound may still be usable, it is a sign of suboptimal storage conditions. High humidity can affect the stability of bile acids.[6][7] It is recommended to store the powder in a desiccator or a controlled low-humidity environment. To verify the integrity of the clumped powder, it is advisable to perform a purity analysis using HPLC or LC-MS/MS before use.

Q3: I am having trouble dissolving this compound in my chosen solvent. What can I do?

A3: this compound has varying solubility in different solvents. If you are experiencing difficulty, consider the following:

  • Sonication: Sonication is recommended to aid in the dissolution of this compound in solvents like methanol and DMSO.[1]

  • Heating: Gentle heating can also help to dissolve the compound, but care should be taken to avoid high temperatures that could cause degradation.[4]

  • Solvent Choice: Ensure you are using an appropriate solvent. This compound is soluble in DMSO and methanol.[1] For in vivo studies, complex solvent systems such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline can be used.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound powder?

A1: For long-term storage, this compound powder should be kept at -20°C in a tightly sealed container to prevent moisture absorption.[1] Under these conditions, it can remain stable for up to 3 years.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in a suitable solvent such as DMSO or methanol.[1] For maximum stability, it is recommended to store stock solutions at -80°C for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.

Q3: Is this compound sensitive to light?

Q4: Can I lyophilize this compound for storage?

A4: Lyophilization, or freeze-drying, is a common technique for preserving the stability of biological and chemical compounds.[9][10][11] While specific protocols for this compound are not detailed in the provided results, lyophilization could be a viable option for long-term storage, particularly for preparing pre-aliquoted amounts for future experiments. The lyophilized powder should then be stored at -20°C or below, protected from moisture and light.

Q5: What safety precautions should I take when handling this compound?

A5: Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat.[12] Avoid inhalation of the powder and contact with skin and eyes.[12] In case of contact, rinse the affected area thoroughly with water.[3]

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol provides a general framework for assessing the stability of this compound. Specific parameters may need to be optimized for your equipment and experimental conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

    • Store aliquots of the stock solution under the desired test conditions (e.g., different temperatures, light exposure).

    • At specified time points, dilute a sample from each condition to a working concentration with the mobile phase.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is commonly used for bile acid analysis.[13][14]

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is often effective.[12]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.[13]

    • Detection: A UV detector (if a suitable chromophore is present or after derivatization) or a mass spectrometer (LC-MS) for higher sensitivity and specificity.[12][15] For underivatized bile acids, a Refractive Index Detector (RID) can be used.[13]

    • Column Temperature: Maintain a constant column temperature, for example, at 40°C.[12]

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Compare the peak area of the stored samples to that of a freshly prepared standard to determine the percentage of degradation.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Purity Analysis of this compound using LC-MS/MS

This protocol outlines a method for the sensitive and specific analysis of this compound purity.

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of this compound powder in a suitable solvent (e.g., methanol or DMSO) to create a stock solution.

    • Perform serial dilutions to create a calibration curve and prepare your sample for analysis within the linear range of the instrument.

  • LC-MS/MS System and Conditions:

    • Liquid Chromatography (LC):

      • Column: A C18 or similar reversed-phase column.[12][14]

      • Mobile Phase: A gradient elution with water and acetonitrile/methanol, both containing 0.1% formic acid or another suitable modifier.[12]

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for bile acids.[15][16]

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and potential impurities.[15]

      • Transitions: Set the mass spectrometer to monitor for the specific precursor-to-product ion transition for this compound.

  • Data Analysis:

    • Quantify the amount of this compound in your sample by comparing its peak area to the calibration curve.

    • Analyze the chromatogram for any additional peaks that may correspond to impurities or degradation products.

Visualizations

Below are diagrams illustrating key concepts related to this compound.

Norcholic_Acid_Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Potential Causes cluster_solution Solutions & Verification start Unexpected HPLC/LC-MS Peaks or Powder Clumping cause1 Improper Storage Temperature start->cause1 cause2 Moisture Exposure start->cause2 cause3 Extended Storage Time start->cause3 cause4 Poor Solvent Quality start->cause4 solution1 Store at -20°C (Powder) or -80°C (Solution) cause1->solution1 solution2 Use Desiccator / Tightly Sealed Vials cause2->solution2 solution3 Prepare Fresh Solutions / Aliquot Stocks cause3->solution3 solution4 Use Fresh, High-Purity Solvents cause4->solution4 verification Verify Integrity with HPLC/LC-MS solution1->verification solution2->verification solution3->verification solution4->verification

A troubleshooting workflow for this compound integrity issues.

Norcholic_Acid_Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Stock Solution aliquot Aliquot for Different Storage Conditions (Temp, Light, Humidity) prep->aliquot storage Store Samples for Predetermined Time Points aliquot->storage analysis Analyze by HPLC or LC-MS/MS storage->analysis data Compare to Fresh Standard & Assess Degradation analysis->data

An experimental workflow for assessing this compound stability.

FXR_Signaling_Pathway Norcholic_Acid This compound FXR FXR (Farnesoid X Receptor) Norcholic_Acid->FXR inhibits SHP SHP (Small Heterodimer Partner) FXR->SHP activates PD_L1 PD-L1 Expression FXR->PD_L1 negatively regulates SHP->PD_L1 negatively regulates Tumor_Progression Tumor Progression & Immune Escape PD_L1->Tumor_Progression promotes

The role of this compound in the FXR signaling pathway.[5]

References

Dealing with matrix effects in Norcholic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Norcholic acid mass spectrometry analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects, a common challenge in the accurate quantification of this compound in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in mass spectrometry?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3][4]

Q2: Why is this compound analysis particularly susceptible to matrix effects?

The analysis of this compound, a bile acid, is prone to matrix effects primarily due to the complex nature of the biological samples in which it is measured, such as plasma, serum, urine, and feces.[5][6] These matrices contain high concentrations of endogenous compounds like phospholipids, salts, and other metabolites that can co-elute with this compound and interfere with its ionization in the mass spectrometer's source.[2]

Q3: What are the primary sources of matrix effects in bioanalytical samples?

The most significant sources of matrix effects are endogenous matrix components that are not removed during sample preparation. For bile acid analysis, the primary culprits are phospholipids.[2][7] Other sources can include:

  • Structurally related metabolites.

  • Salts and anticoagulants (e.g., from plasma collection).[6]

  • Exogenous compounds like co-administered drugs.

Q4: How can I determine if my this compound assay is experiencing matrix effects?

Matrix effects can be identified through several methods during method development and validation. The most common approaches are:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer after the analytical column.[3][8] A blank, extracted matrix is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[7]

  • Post-Extraction Spike Analysis: This quantitative method compares the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution.[8][9] This allows for the calculation of the matrix factor (MF).

Q5: What is a stable isotope-labeled internal standard (SIL-IS), and how does it help?

A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (e.g., this compound) where one or more atoms have been replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[10] SIL-IS are considered the gold standard for correcting matrix effects because they have nearly identical chemical and physical properties to the analyte.[11][12] They co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for reliable normalization and accurate quantification.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound mass spectrometry analysis that may be related to matrix effects.

Issue 1: Poor Signal Intensity or Ion Suppression

  • Symptom: The signal for this compound is significantly lower than expected in biological samples compared to standards prepared in a clean solvent.

  • Possible Cause: Co-eluting endogenous compounds, particularly phospholipids, are suppressing the ionization of this compound.[7]

  • Troubleshooting Steps:

    • Improve Sample Preparation: The goal is to remove interfering components before LC-MS analysis.

      • Phospholipid Removal (PLR): Implement specific PLR techniques. Many commercially available products use methods like solid-phase extraction (SPE) or specialized filtration plates to remove over 99% of phospholipids.[7]

      • Solid-Phase Extraction (SPE): Optimize the SPE protocol. Use a sorbent that effectively retains this compound while allowing interfering compounds to be washed away.[6][13]

      • Liquid-Liquid Extraction (LLE): Explore different solvent systems to selectively extract bile acids from the matrix.[6]

    • Optimize Chromatography: Modify the LC method to achieve chromatographic separation between this compound and the interfering peaks.

      • Change Gradient: Adjust the mobile phase gradient to better resolve the analyte from matrix components.[3]

      • Change Column: Test a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column) that may offer different selectivity.

    • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on ionization.[3][8]

Issue 2: Poor Reproducibility and Precision

  • Symptom: The measured concentration of this compound varies significantly between replicate injections of the same sample or across different samples.

  • Possible Cause: Inconsistent matrix effects between different sample lots or individuals.[14] The composition of the biological matrix can vary, leading to different degrees of ion suppression or enhancement.[9]

  • Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability. Since the SIL-IS is affected by the matrix in the same way as the analyte, the ratio of analyte to IS remains constant, improving reproducibility.[4][10]

    • Evaluate Matrix Effect Across Multiple Lots: During method validation, assess the matrix effect using at least six different lots of the biological matrix (e.g., plasma from six different individuals) to ensure the method is robust.[1][14]

    • Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability in extraction efficiency and matrix component removal.

Issue 3: Retention Time Shifting

  • Symptom: The retention time for this compound is inconsistent across a batch of samples.

  • Possible Cause: While often a chromatography issue, severe matrix effects can sometimes influence retention time.[5] High concentrations of matrix components can accumulate on the analytical column, altering its chemistry and affecting the retention of the analyte.[15]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: A more rigorous sample preparation procedure (e.g., SPE) can prevent the buildup of matrix components on the column.[15]

    • Implement a Column Wash Step: Include a strong wash step at the end of each chromatographic run (e.g., with a high percentage of organic solvent) to elute strongly retained matrix components.[16]

    • Use a Guard Column: A guard column can help protect the analytical column from contamination by irreversibly bound matrix components.

Troubleshooting Workflow Diagram

G start Inconsistent Results: Low Signal or Poor Reproducibility check_is Are you using a stable isotope-labeled IS (SIL-IS)? start->check_is implement_is Implement SIL-IS for accurate correction check_is->implement_is No eval_matrix Quantitatively Evaluate Matrix Effect check_is->eval_matrix Yes implement_is->eval_matrix is_effect_significant Is Matrix Effect > 15%? eval_matrix->is_effect_significant optimize_prep Optimize Sample Preparation (SPE, LLE, PLR) is_effect_significant->optimize_prep Yes method_ok Method is Robust is_effect_significant->method_ok No optimize_lc Optimize Chromatography (Gradient, Column) optimize_prep->optimize_lc revalidate Re-evaluate Matrix Effect and Validate Method optimize_lc->revalidate revalidate->is_effect_significant

Caption: A workflow for troubleshooting matrix effects in mass spectrometry.

Key Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effect (Post-Extraction Spike Method)

This protocol is used to calculate the Matrix Factor (MF) and determine the extent of ion suppression or enhancement.

1. Objective: To quantify the impact of the matrix on the ionization of this compound.

2. Materials:

  • This compound analytical standard.

  • Stable isotope-labeled internal standard (SIL-IS) for this compound.

  • Blank biological matrix (e.g., charcoal-stripped plasma) from at least six different sources.[1]

  • Mobile phase and reconstitution solvent.

3. Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound standard and SIL-IS into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process blank biological matrix samples through the entire sample preparation procedure. Spike the this compound standard and SIL-IS into the final, extracted matrix just before analysis.

    • Set C (Pre-Spike Matrix): Spike the this compound standard and SIL-IS into the blank biological matrix before the sample preparation procedure. (This set is used to determine recovery, not the matrix effect itself).

  • Analysis: Analyze all three sets of samples using the LC-MS/MS method.

  • Calculations:

    • Calculate the Matrix Factor (MF) using the mean peak area from Set B and Set A:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Calculate the IS-Normalized Matrix Factor:

      • IS-Normalized MF = ( (Analyte Area in Set B / IS Area in Set B) ) / ( (Analyte Area in Set A / IS Area in Set A) )

4. Acceptance Criteria (based on FDA Guidance):

  • The IS-normalized matrix factor should be consistent across different lots of the matrix. The coefficient of variation (%CV) of the IS-normalized MF from at least six different lots should not be greater than 15%.[1]

Experimental Workflow for Matrix Effect Evaluation

G cluster_prep Sample Preparation set_a Set A: Analyte in Solvent (Neat Standard) analyze_a Analyze Set A by LC-MS/MS set_a->analyze_a set_b Set B: Blank Matrix Extract + Post-Extraction Spike analyze_b Analyze Set B by LC-MS/MS set_b->analyze_b blank_matrix Blank Matrix (e.g., Plasma) extraction Extraction Procedure (e.g., Protein Precipitation, SPE) blank_matrix->extraction extraction->set_b Spike Analyte + IS calc Calculate Matrix Factor (MF): MF = Peak Area (Set B) / Peak Area (Set A) analyze_a->calc analyze_b->calc

Caption: Workflow for the post-extraction spike method to evaluate matrix effects.

Protocol 2: General Sample Preparation for this compound in Plasma/Serum

This protocol combines protein precipitation with solid-phase extraction for effective cleanup.

1. Objective: To remove proteins and phospholipids from plasma/serum samples to minimize matrix interference.

2. Materials:

  • Plasma/Serum sample (e.g., 100 µL).

  • Ice-cold acetonitrile or methanol containing the SIL-IS.

  • SPE cartridges (e.g., C18 or mixed-mode).

  • Appropriate SPE conditioning, wash, and elution solvents.

3. Procedure:

  • Protein Precipitation:

    • To 100 µL of plasma, add 300-400 µL of ice-cold acetonitrile containing the SIL-IS.

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.[16]

    • Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load: Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash: Wash the cartridge with a weak, aqueous solvent (e.g., 1 mL of water with 5% methanol) to remove highly polar interferences like salts.

    • Elute: Elute the this compound and SIL-IS with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Final Step:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.[6]

    • Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.

Data Summary Tables

Table 1: FDA Bioanalytical Method Validation Acceptance Criteria for Matrix Effects
ParameterNumber of Sources/LotsReplicatesAcceptance Criteria
Matrix Effect At least 6 unique sourcesAt least 3 replicates of Low and High QCs per sourceAccuracy: Within ±15% of the nominal concentration. Precision (%CV): Should not be greater than 15%.[1][14]
Selectivity At least 6 unique sourcesBlank samples from each sourceInterference response at the analyte's retention time should be ≤ 20% of the LLOQ response. Interference response at the IS's retention time should be ≤ 5% of the IS response.[1]
Table 2: Comparison of Sample Preparation Techniques for Phospholipid Removal
TechniquePrincipleAdvantageDisadvantage
Protein Precipitation (PPT) Protein denaturation and precipitation using an organic solvent (e.g., acetonitrile).Simple, fast, and inexpensive.Non-selective; significant amounts of phospholipids remain in the supernatant.[17]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on solubility.Can provide cleaner extracts than PPT if the solvent system is optimized.Can be labor-intensive, may require large solvent volumes, and can be difficult to automate.[6]
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective washing and elution.Highly selective, provides excellent removal of phospholipids and other interferences, and is easily automated.[6][17]More expensive and requires more method development than PPT.
Phospholipid Removal (PLR) Plates Specialized filtration plates or SPE sorbents that specifically target and remove phospholipids.Very high efficiency for phospholipid removal (>99%), simple workflow, and high-throughput compatible.[7]Higher cost per sample compared to basic PPT.

References

Technical Support Center: Cell Viability Issues with High Concentrations of Norcholic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues during experiments with high concentrations of Norcholic acid.

Introduction

This compound (NorCA) is a bile acid that has been studied for its role in various physiological and pathological processes. While some studies have focused on its pro-tumorigenic effects in hepatocellular carcinoma (HCC), where it has been shown to enhance cell proliferation, there is a general understanding that high concentrations of hydrophobic bile acids can lead to cytotoxicity.[1][2] This guide addresses potential cell viability issues that may arise when using high concentrations of this compound in vitro, providing a framework for troubleshooting and further investigation.

It is important to note that a 2021 study found that a concentration of 200 µM this compound had negligible toxic effects on Huh-7 and LM3 human HCC cell lines.[3] However, the cytotoxic potential of this compound at higher concentrations and in other cell types, particularly non-cancerous primary cells, is not well-documented in publicly available literature. Therefore, this guide draws upon the broader knowledge of bile acid-induced cytotoxicity to provide practical advice.

I. Frequently Asked Questions (FAQs)

Q1: At what concentration is this compound expected to become cytotoxic?

A1: There is limited specific data on the cytotoxic concentrations of this compound. A study on HCC cell lines showed negligible toxicity at 200 µM.[3] However, the cytotoxicity of bile acids is generally dependent on their hydrophobicity, the cell type, and the duration of exposure.[1] For other hydrophobic bile acids like deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA), cytotoxic effects in hepatocytes can be observed at concentrations ranging from 50 µM to 500 µM, with lower concentrations often inducing apoptosis and higher concentrations leading to necrosis.[1][4] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line.

Q2: What are the typical signs of this compound-induced cytotoxicity in cell culture?

A2: Signs of cytotoxicity can include:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You might also observe membrane blebbing, a characteristic of apoptosis.

  • Reduced Cell Proliferation: A decrease in the rate of cell growth compared to control cultures.

  • Increased Cell Death: Observation of floating cells (for adherent cultures) or a decrease in viable cell density.

  • Changes in pH of the Culture Medium: A rapid change in the color of the phenol red indicator in the medium can suggest metabolic stress or cell death.

Q3: What is the likely mechanism of cell death induced by high concentrations of this compound?

A3: While specific data for this compound is limited, hydrophobic bile acids are known to induce cell death through several mechanisms:[2][4][5]

  • Apoptosis (Programmed Cell Death): Often triggered at lower cytotoxic concentrations, this process involves the activation of caspases, mitochondrial dysfunction (including the release of cytochrome c), and DNA fragmentation.[2][5]

  • Necrosis (Uncontrolled Cell Death): Typically occurs at higher concentrations and involves the loss of plasma membrane integrity, leading to the release of cellular contents and inflammation.[1]

  • Mitochondrial Dysfunction: Bile acids can directly target mitochondria, leading to a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (MPTP).[4][6][7][8][9]

Q4: Can the solvent used to dissolve this compound be the cause of cytotoxicity?

A4: Yes. This compound is often dissolved in organic solvents like DMSO. High concentrations of these solvents can be toxic to cells. It is essential to include a vehicle control in your experiments (cells treated with the same concentration of the solvent used to dissolve this compound) to rule out solvent-induced cytotoxicity.

II. Troubleshooting Guides

Guide 1: Unexpected High Cell Death

This guide provides a step-by-step approach to troubleshoot experiments where high levels of cell death are observed after treatment with this compound.

Observed Problem Potential Cause Recommended Action
High cell death in both this compound-treated and vehicle control groups. Solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Poor initial cell health.Before starting the experiment, confirm that your cells are healthy, have a high viability (>95%), and are in the exponential growth phase.
Contamination (bacterial, fungal, or mycoplasma).Visually inspect cultures for signs of contamination. Perform routine mycoplasma testing.
High cell death only in this compound-treated groups. This compound concentration is too high.Perform a dose-response experiment with a wider range of concentrations to determine the optimal working concentration and the IC50 value.
This compound has degraded.Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light.
Cell line is particularly sensitive to bile acids.Consider using a more resistant cell line or primary cells if appropriate for your research question.
Guide 2: Inconsistent or Non-Reproducible Results

This guide helps to address variability in cytotoxicity data across different experiments.

Observed Problem Potential Cause Recommended Action
High variability between replicate wells. Uneven cell seeding.Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly.
Inaccurate pipetting of this compound.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.
Different results between experiments. Variation in cell passage number.Use cells within a consistent and low passage number range for all experiments.
Inconsistent incubation times.Adhere strictly to the planned incubation times for all experiments.
Lot-to-lot variability of this compound or other reagents.If possible, use the same lot of reagents for a series of related experiments.

III. Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using MTT Assay

This protocol outlines a method to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Differentiating Between Apoptosis and Necrosis using Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound and controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture plates.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis).

IV. Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Note: This table is for illustrative purposes as comprehensive public data for this compound is limited. Researchers should determine these values experimentally.

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
HepG2Human Hepatocellular Carcinoma48>200 (based on existing literature)
Primary Human HepatocytesNormal Human Liver Cells24To be determined
Caco-2Human Colorectal Adenocarcinoma48To be determined
HEK293Human Embryonic Kidney48To be determined
Table 2: Summary of Bile Acid-Induced Cell Death Mechanisms
MechanismKey FeaturesPrimary Mode of Death
Apoptosis Caspase activation, DNA fragmentation, membrane blebbing, formation of apoptotic bodies.Programmed cell death.
Necrosis Loss of membrane integrity, cell swelling, release of intracellular contents, inflammation.Uncontrolled cell death.
Mitochondrial Dysfunction Decreased membrane potential, increased ROS production, MPTP opening.Can lead to both apoptosis and necrosis.

V. Visualizations

Norcholic_Acid_Troubleshooting start High Cell Death Observed with this compound q1 Is there high cell death in the vehicle control? start->q1 p1 Potential Solvent Toxicity or Poor Cell Health q1->p1 Yes q2 Is this compound concentration optimized? q1->q2 No a1_yes Yes a1_no No s1 1. Reduce solvent concentration. 2. Check initial cell viability. 3. Test for contamination. p1->s1 p2 Concentration May Be Too High q2->p2 No p3 Potential Cell Line Sensitivity or Compound Instability q2->p3 Yes a2_no No a2_yes Yes s2 Perform a dose-response experiment (e.g., MTT assay) to determine IC50. p2->s2 s3 1. Use a different cell line. 2. Prepare fresh this compound stock. p3->s3

Caption: Troubleshooting workflow for high cell death.

Bile_Acid_Cell_Death_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptors Death Receptors (e.g., Fas) caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondrial Stress (ROS, ↓ΔΨm) cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 bile_acid High Concentration of Hydrophobic Bile Acid (e.g., this compound) bile_acid->death_receptors bile_acid->mitochondria necrosis Necrosis (at very high concentrations) bile_acid->necrosis apoptosis Apoptosis caspase3->apoptosis Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Serial Dilutions of this compound seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, LDH) incubate->add_reagent measure Measure Signal (Absorbance/Fluorescence) add_reagent->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

References

Technical Support Center: Norcholic Acid-Based Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in norcholic acid-based functional assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets in functional assays?

This compound (NorCA) is a bile acid that has been shown to act as a signaling molecule. A primary molecular target of NorCA is the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis, lipid metabolism, and inflammation.[1][2][3] Studies have demonstrated that NorCA can negatively regulate FXR activity, which in turn affects the expression of downstream target genes and cellular processes.[1][2][3] Another important receptor for bile acids is the Takeda G protein-coupled receptor 5 (TGR5), although the specific effects of NorCA on TGR5 are less characterized in the provided literature.

Q2: We are observing high variability in our cell proliferation assay results with this compound. What could be the cause?

High variability in cell proliferation assays (e.g., CCK-8, MTT, EdU) can stem from several factors:

  • Cell Health and Passage Number: Ensure cells are healthy, free of contamination (especially mycoplasma), and within a consistent and low passage number range.

  • Seeding Density: Inconsistent cell seeding density across wells can lead to significant variations. Optimize and strictly control the number of cells seeded per well.

  • This compound Quality and Preparation: Use high-purity this compound. Prepare fresh stock solutions and dilute them accurately for each experiment. Bile acids can be difficult to dissolve; ensure complete solubilization.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the media components and affect cell growth. It is advisable to not use the outer wells for experimental samples and instead fill them with sterile PBS or media.

  • Incubation Time: Ensure consistent incubation times after adding this compound and the proliferation reagent.

Q3: Our reporter gene assay for FXR activity shows inconsistent inhibition by this compound. How can we troubleshoot this?

Inconsistent results in FXR reporter gene assays can be due to several issues:

  • Transfection Efficiency: Variability in transfection efficiency of the FXR expression vector and the reporter plasmid is a common cause of inconsistent results. Normalize your results using a co-transfected control plasmid (e.g., Renilla luciferase).

  • Compound Interference: Some compounds can directly interfere with the luciferase enzyme, leading to false positive or false negative results. To rule this out, perform a counterscreen with a constitutively active promoter driving luciferase expression.

  • Cellular Toxicity: At higher concentrations, this compound or other bile acids can be cytotoxic, which would lead to a decrease in the reporter signal that is not due to specific FXR inhibition. Always run a parallel cell viability assay with the same concentrations of this compound used in the reporter assay.

  • Reagent Quality: Ensure the quality and proper storage of all assay reagents, including the luciferase substrate.

Q4: We are not observing the expected downstream effects of this compound on gene or protein expression. What should we check?

If you are not seeing the expected changes in downstream targets of FXR (e.g., SHP, BSEP) after this compound treatment, consider the following:

  • Time Course: The timing of gene and protein expression changes can vary. Perform a time-course experiment to determine the optimal time point for measuring your target's expression after this compound treatment.

  • Cell Line Specificity: The response to this compound can be cell-line specific. Ensure that the cell line you are using expresses FXR and the necessary co-factors for its activity.

  • RNA/Protein Quality: Ensure the integrity of your RNA and protein samples. Use appropriate controls for your qRT-PCR (e.g., housekeeping genes) and Western blotting (e.g., loading controls).

  • Antibody Validation: If performing Western blotting, ensure your primary antibody is specific and validated for the target protein.

Troubleshooting Guides

Inconsistent Results in Cell Viability/Proliferation Assays
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingUse a multichannel pipette for cell seeding and ensure a homogenous cell suspension.
Pipetting errors when adding compound or assay reagentCalibrate pipettes regularly. Prepare a master mix of the compound dilution or assay reagent.
Edge effects in the microplateAvoid using the outer wells for experimental samples. Fill them with sterile PBS or media.
Overall low signal or poor dynamic range Low cell numberOptimize cell seeding density.
Suboptimal incubation timePerform a time-course experiment to determine the optimal incubation time with the compound and the assay reagent.
Reagent degradationUse fresh reagents and store them according to the manufacturer's instructions.
Unexpected increase/decrease in viability Mycoplasma contaminationRegularly test cell cultures for mycoplasma contamination.
Compound cytotoxicityPerform a dose-response curve to determine the cytotoxic concentration of this compound.
This compound instability in culture mediumPrepare fresh dilutions of this compound for each experiment.
Inconsistent Results in FXR/TGR5 Reporter Gene Assays
Observed Problem Potential Cause Recommended Solution
High variability in reporter signal Inconsistent transfection efficiencyCo-transfect with a control reporter plasmid (e.g., Renilla luciferase) and normalize the data.
Cell health and passage numberUse healthy, low-passage cells.
Pipetting inaccuraciesUse calibrated pipettes and prepare master mixes for transfection and compound dilutions.
Low or no reporter signal Low transfection efficiencyOptimize the DNA-to-transfection reagent ratio and cell density at the time of transfection.
Inactive reporter plasmidVerify the integrity and sequence of the reporter plasmid.
Weak promoter in the reporter constructUse a reporter construct with a stronger promoter if necessary.
High background signal Promoter leakinessUse a reporter construct with a minimal promoter.
Autoluminescence of the compoundMeasure the luminescence of the compound in the absence of cells and subtract this from the experimental values.
False positives/negatives Direct inhibition/activation of luciferase by the compoundPerform a counterscreen using a constitutively active promoter driving luciferase.
Cytotoxicity of the compoundRun a parallel cell viability assay.

Quantitative Data

Table 1: Effects of this compound on Cell Migration and Invasion

Cell LineAssayTreatmentFold Change (vs. Control)Reference
LM3MigrationThis compound3.5[1]
Huh-7MigrationThis compound2.5[1]
LM3InvasionThis compound2.3[1]
Huh-7InvasionThis compound1.9[1]

Table 2: Effect of this compound on FXR Downstream Target Gene Expression

GeneEffect of this compoundCell TypeReference
SHP (Small Heterodimer Partner)Significantly downregulatedHuh-7 and LM3 cells[1]

Note: Specific IC50 or EC50 values for this compound on FXR and TGR5 were not available in the provided search results.

Experimental Protocols

FXR Reporter Gene Assay

This protocol is a general guideline for a dual-luciferase reporter assay to measure the effect of this compound on FXR activity.

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 4-5 x 10^4 cells/well in DMEM supplemented with 10% FBS.

  • Transfection: After 24 hours, co-transfect the cells with an FXR expression plasmid, a firefly luciferase reporter plasmid containing an FXR response element, and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in FXR activity relative to the vehicle control.

TGR5 cAMP Assay

This protocol outlines a general method for measuring TGR5 activation by quantifying intracellular cAMP levels.

  • Cell Seeding: Seed HEK293 cells stably expressing TGR5 in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes to prevent cAMP degradation. Then, treat the cells with different concentrations of this compound or a known TGR5 agonist (as a positive control) for 30 minutes.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Measurement: Determine the intracellular cAMP concentration using a competitive immunoassay-based cAMP kit according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the cAMP concentration in each sample.

Visualizations

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte Norcholic_Acid This compound FXR FXR Norcholic_Acid->FXR Inhibits FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP FXR_RXR->SHP Downregulates Transcription Cell_Proliferation Cell Proliferation, Migration, Invasion FXR_RXR->Cell_Proliferation Promotes PD_L1 PD-L1 SHP->PD_L1 Regulates PD_L1->Cell_Proliferation Promotes

Caption: this compound's inhibitory effect on the FXR signaling pathway.

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intestinal L-cell Bile_Acid Bile Acid (e.g., this compound) TGR5 TGR5 Bile_Acid->TGR5 Activates G_alpha_s Gαs TGR5->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GLP1_Secretion GLP-1 Secretion CREB->GLP1_Secretion Increases Experimental_Workflow_FXR_Assay cluster_workflow FXR Reporter Assay Workflow A 1. Seed Cells (e.g., HEK293T) B 2. Co-transfect with FXR, Reporter, and Control Plasmids A->B C 3. Treat with This compound B->C D 4. Incubate (24 hours) C->D E 5. Lyse Cells and Measure Luciferase Activity D->E F 6. Analyze Data (Normalize and Compare) E->F

References

Validation & Comparative

A Comparative Analysis of Norcholic Acid and Deoxycholic Acid: Biological Activities and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of norcholic acid (NorCA) and deoxycholic acid (DCA), two bile acids with distinct physiological and pathological roles. This document summarizes key experimental data on their interactions with cellular receptors, metabolic effects, and cytotoxic profiles. Detailed experimental protocols and visual representations of relevant signaling pathways are included to support further research and drug development efforts.

Executive Summary

This compound, a C23 bile acid, and deoxycholic acid, a secondary bile acid produced by gut microbiota, exhibit divergent biological activities. While DCA is a known activator of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), NorCA has been shown to negatively regulate FXR signaling. Their effects on cellular proliferation and cytotoxicity also differ, with DCA being associated with tumor promotion in certain contexts, while the role of NorCA is less understood and appears to be context-dependent. This guide aims to juxtapose the current understanding of these two bile acids to inform future research and therapeutic development.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and deoxycholic acid concerning their receptor activation and cytotoxic effects. It is important to note that direct comparative studies are limited, and the data presented is a compilation from various sources.

Table 1: Receptor Activation Profile

Bile AcidReceptorActivityEC50 ValueCell Line/System
This compound FXRNegative Regulator/AntagonistNot ReportedHepatocellular Carcinoma Cells
TGR5Not ReportedNot Reported
Deoxycholic Acid FXRAgonist~19 - 50 µM[1][2]Reporter Assay
TGR5Agonist~1.0 µM[3][4]Reporter Assay

Table 2: Cytotoxicity Profile

Bile AcidCell LineCytotoxicity MetricValue
This compound Huh-7, LM3 (Hepatocellular Carcinoma)Non-toxic concentration200 µM[5]
Deoxycholic Acid HTB-26 (Breast Cancer), PC-3 (Pancreatic Cancer), HepG2 (Hepatocellular Carcinoma)IC5010 - 50 µM[6]
HT-29, Caco-2, HCT 116 (Colon Cancer)Pro-proliferative at low doses (<10 µM), Cytotoxic at higher doses[7]Not specified

Signaling Pathways and Experimental Workflows

The distinct biological activities of this compound and deoxycholic acid are mediated by their differential engagement with key cellular signaling pathways.

Farnesoid X Receptor (FXR) Signaling

DCA is a known agonist of FXR, a nuclear receptor that plays a crucial role in bile acid homeostasis. Upon activation by DCA, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to the transcription of genes involved in bile acid transport and metabolism, such as the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

In contrast, this compound has been shown to negatively regulate FXR signaling in hepatocellular carcinoma (HCC) cells. This inhibitory action on FXR contributes to the promotion of tumor progression and immune escape in this context.[8][9][10] The precise mechanism of NorCA's negative regulation of FXR is still under investigation but may involve direct antagonism or indirect modulation of FXR activity.

FXR_Signaling cluster_dca Deoxycholic Acid (DCA) cluster_norca This compound (NorCA) DCA DCA FXR FXR DCA->FXR Activates NorCA NorCA NorCA->FXR Inhibits TumorProgression Tumor Progression & Immune Escape NorCA->TumorProgression Promotes FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR forms PDL1 PD-L1 (Immune Checkpoint) FXR->PDL1 Downregulates (via SHP) RXR RXR RXR->FXR_RXR SHP SHP FXR_RXR->SHP Induces Transcription CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits PDL1->TumorProgression Contributes to

FXR Signaling Pathway Modulation
TGR5 Signaling

Deoxycholic acid is also an agonist for TGR5, a G protein-coupled receptor expressed in various tissues. Activation of TGR5 by DCA leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA). This pathway is involved in regulating energy expenditure, glucose homeostasis, and inflammation. The interaction of this compound with TGR5 has not been extensively studied.

TGR5_Signaling DCA Deoxycholic Acid (DCA) TGR5 TGR5 Receptor DCA->TGR5 Activates AC Adenylyl Cyclase TGR5->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Metabolic Effects PKA->Downstream

TGR5 Signaling Pathway Activation by DCA
Wnt/β-catenin Signaling

Deoxycholic acid has been shown to activate the Wnt/β-catenin signaling pathway, which is critically involved in cell proliferation and tumorigenesis. DCA can induce the nuclear translocation of β-catenin, leading to the transcription of Wnt target genes. The effect of this compound on this pathway has not been reported.

Wnt_Signaling DCA Deoxycholic Acid (DCA) Wnt_Pathway Wnt Signaling Components DCA->Wnt_Pathway Activates Beta_Catenin_Cytoplasm β-catenin (Cytoplasm) Wnt_Pathway->Beta_Catenin_Cytoplasm Stabilizes Beta_Catenin_Nucleus β-catenin (Nucleus) Beta_Catenin_Cytoplasm->Beta_Catenin_Nucleus Translocates to TCF_LEF TCF/LEF Beta_Catenin_Nucleus->TCF_LEF Binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Initiates Cell_Proliferation Cell Proliferation & Tumorigenesis Target_Genes->Cell_Proliferation

Wnt/β-catenin Pathway Activation by DCA

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and deoxycholic acid.

FXR Luciferase Reporter Assay

This assay is used to determine the ability of a compound to activate or inhibit the farnesoid X receptor.

  • Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

  • Plasmids:

    • An expression vector for human FXR.

    • A reporter plasmid containing multiple copies of an FXR response element (FXRE) upstream of a luciferase gene.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Procedure:

    • Seed HEK293T cells in a 96-well plate.

    • Transfect the cells with the FXR expression vector, FXRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with a serum-free medium containing various concentrations of the test bile acid (NorCA or DCA) or a known FXR agonist/antagonist as a control.

    • Incubate for another 24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

TGR5 cAMP Accumulation Assay

This assay measures the activation of TGR5 by quantifying the production of its second messenger, cyclic AMP (cAMP).

  • Cell Line: CHO or HEK293 cells stably expressing human TGR5.

  • Reagents:

    • Test bile acids (NorCA or DCA).

    • A known TGR5 agonist (e.g., lithocholic acid) as a positive control.

    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Procedure:

    • Seed the TGR5-expressing cells in a 96-well plate.

    • Pre-incubate the cells with a phosphodiesterase inhibitor for 30 minutes.

    • Add various concentrations of the test bile acid or control compounds and incubate for the recommended time (typically 15-60 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

    • Generate a dose-response curve by plotting the cAMP concentration against the log of the compound concentration to determine the EC50 value.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5][11][12][13]

  • Cell Lines: A panel of relevant cell lines (e.g., hepatocytes, colon cancer cells, hepatocellular carcinoma cells).

  • Reagents:

    • Test bile acids (NorCA or DCA).

    • A commercial LDH cytotoxicity assay kit.

    • Lysis buffer (for maximum LDH release control).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test bile acid. Include wells with medium only (background control), cells with medium only (spontaneous LDH release), and cells with lysis buffer (maximum LDH release).

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

    • After incubation, transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well and incubate at room temperature, protected from light, for the time specified in the kit protocol.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

    • Plot the percentage of cytotoxicity against the log of the compound concentration to determine the LC50 value.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as FXR, SHP, and β-catenin, following treatment with bile acids.

  • Cell Lines: Relevant cell lines for the specific pathway being investigated.

  • Reagents:

    • Test bile acids (NorCA or DCA).

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies specific for the target proteins (e.g., anti-FXR, anti-SHP, anti-β-catenin).

    • A primary antibody for a loading control protein (e.g., β-actin or GAPDH).

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cultured cells with the desired concentrations of bile acids for a specific duration.

    • Lyse the cells and quantify the total protein concentration using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

The available evidence indicates that this compound and deoxycholic acid have distinct and, in some cases, opposing biological activities. Deoxycholic acid is a well-characterized agonist of both FXR and TGR5, and its role in promoting cell proliferation and tumorigenesis through pathways like Wnt/β-catenin is an active area of investigation. In contrast, this compound appears to act as a negative regulator of FXR, contributing to a pro-tumorigenic environment in hepatocellular carcinoma.

Significant gaps in our understanding remain, particularly concerning the direct comparative potency of these two bile acids on their respective receptors and their cytotoxic profiles across a broader range of cell types. Further research, including head-to-head comparative studies, is warranted to fully elucidate their mechanisms of action and to explore their potential as therapeutic targets or to better understand their roles in disease pathogenesis. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

A Comparative Analysis of Norcholic Acid and Cholic Acid: Unraveling Their Contrasting Effects on Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Norcholic acid and Cholic acid reveals divergent effects on critical cellular signaling pathways, with significant implications for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, to elucidate their distinct biological roles.

This compound, a C23 homolog of cholic acid, has been identified as a negative regulator of the Farnesoid X Receptor (FXR), a key nuclear receptor in bile acid homeostasis. In contrast, cholic acid, a primary bile acid, is a well-established FXR agonist. This fundamental difference in their interaction with FXR leads to opposing downstream effects, particularly in the context of liver health and disease.

Data Presentation: A Quantitative Look at a Molecular Rivalry

The following tables summarize the quantitative data on the effects of this compound and Cholic acid on various cellular processes.

ParameterThis compoundCholic AcidReference
FXR Activity Negative Regulator/AntagonistAgonist[1][2]
FXR Activation (EC50) Not Reported~600 μM[2]
Effect on FXR Target Gene (SHP mRNA) Significantly downregulatedUpregulated[1][3]
Effect on Hepatocellular Carcinoma (HCC) Cell Proliferation Promotes proliferationInhibitory effects reported at high concentrations[1]
Effect on HCC Cell Migration and Invasion Enhances migration and invasionNot extensively studied in this context[1]
Effect on PD-L1 Expression UpregulatesNot reported to directly upregulate[1]
Hepatotoxicity Not reported to be significantly hepatotoxic in some modelsConsidered one of the least hepatotoxic bile acids[4][5]

Table 1: Comparative Effects of this compound and Cholic Acid on FXR Signaling and Cellular Functions.

Experimental Protocols: The Methodologies Behind the Findings

The data presented in this guide are supported by rigorous experimental protocols. Below are detailed methodologies for key experiments cited.

Cell Culture and Treatment

Hepatocellular carcinoma cell lines, such as Huh-7 and LM3, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experimental procedures, cells were treated with this compound (typically at a concentration of 200 µM) or Cholic acid at various concentrations.[1]

Western Blot Analysis

To determine the protein expression levels of FXR, SHP, and PD-L1, cells were lysed, and total protein was extracted. Protein samples were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were then incubated with specific primary antibodies against FXR, SHP, and PD-L1, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Cell Migration and Invasion Assays

The migratory and invasive potential of HCC cells was assessed using Transwell chambers with 8-μm pore size polycarbonate membranes. For the invasion assay, the membranes were pre-coated with Matrigel. Cells were seeded in the upper chamber in serum-free medium, while the lower chamber contained a medium with a chemoattractant. After a specific incubation period, non-migrated or non-invaded cells on the upper surface of the membrane were removed. The cells that had migrated or invaded to the lower surface were fixed, stained, and quantified.[1]

Cell Proliferation Assay (EdU Assay)

Cell proliferation was measured using the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay. Cells were incubated with EdU, which is incorporated into newly synthesized DNA. After fixation and permeabilization, the incorporated EdU was detected by a fluorescent azide-alkyne cycloaddition reaction. The percentage of EdU-positive cells was determined by fluorescence microscopy or flow cytometry.[1][6][7][8][9]

Mandatory Visualization: Mapping the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways influenced by this compound and Cholic acid.

Norcholic_Acid_Pathway cluster_effects Downstream Effects NorA This compound FXR FXR NorA->FXR Inhibits SHP SHP FXR->SHP Activates Proliferation Cell Proliferation FXR->Proliferation Inhibits Migration Cell Migration/ Invasion FXR->Migration Inhibits PDL1 PD-L1 SHP->PDL1 Inhibits ImmuneEscape Immune Escape PDL1->ImmuneEscape

Figure 1: this compound's Antagonistic Effect on FXR Signaling.

Cholic_Acid_Pathway cluster_regulation Regulation of Bile Acid Synthesis CA Cholic Acid FXR FXR CA->FXR Activates SHP SHP FXR->SHP Activates FGF19 FGF19 FXR->FGF19 Activates CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits FGF19->CYP7A1 Inhibits BileAcidSynthesis Bile Acid Synthesis CYP7A1->BileAcidSynthesis

References

A Comparative Guide to the Therapeutic Effects of Norcholic Acid and Ursodeoxycholic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of Norcholic acid, specifically 24-nor-ursodeoxycholic acid (norUDCA), and ursodeoxycholic acid (UDCA). The information presented is based on available preclinical and clinical experimental data to assist researchers and drug development professionals in understanding the distinct properties and potential applications of these two bile acid derivatives.

Executive Summary

NorUDCA, a side-chain shortened C23 analogue of UDCA, demonstrates unique physicochemical and therapeutic properties that distinguish it from its parent compound. While both bile acids are employed in the management of cholestatic liver diseases, norUDCA exhibits superior efficacy in preclinical models of sclerosing cholangitis and has shown promising results in clinical trials for Primary Sclerosing Cholangitis (PSC). Its enhanced therapeutic potential is largely attributed to its resistance to amidation, leading to a unique mechanism of action known as cholehepatic shunting. This process results in a bicarbonate-rich hypercholeresis, offering enhanced cholangioprotective effects. In contrast, UDCA primarily acts by replacing hydrophobic bile acids, reducing their cytotoxicity, and stimulating bile flow through different mechanisms.

Comparative Efficacy in Preclinical Models

Preclinical studies in well-established mouse models of cholestatic liver disease, such as the multidrug resistance gene 2 knockout (Mdr2-/-) mouse model of sclerosing cholangitis and the common bile duct ligation (CBDL) model of obstructive cholestasis, have provided a direct comparison of the therapeutic effects of norUDCA and UDCA.

Mdr2-/- Mouse Model of Sclerosing Cholangitis

The Mdr2-/- mouse model spontaneously develops sclerosing cholangitis, closely mimicking the histopathological features of human PSC.

Experimental Protocol: Mdr2-/- mice were fed a diet supplemented with either 0.5% (wt/wt) norUDCA or 0.5% (wt/wt) UDCA for 4 weeks. A control group received a standard chow diet. At the end of the treatment period, serum and liver tissues were collected for biochemical and histological analysis.

Quantitative Data Summary:

ParameterControl (Mdr2-/-)UDCA (0.5%)norUDCA (0.5%)
Serum Alanine Aminotransferase (ALT) (U/L) ~600IncreasedMarkedly Improved
Serum Alkaline Phosphatase (AP) (U/L) ~1000IncreasedMarkedly Improved
Hepatic Hydroxyproline Content (µg/g liver) HighNo significant effectSignificantly Reduced
Number of Infiltrating Neutrophils HighNo significant effectSignificantly Reduced
Number of Proliferating Hepatocytes HighNo significant effectSignificantly Reduced
Number of Proliferating Cholangiocytes HighNo significant effectSignificantly Reduced

Data adapted from studies in Mdr2-/- mice, demonstrating the superior efficacy of norUDCA in improving liver biochemistry and reducing inflammation and fibrosis compared to UDCA, which in some cases, exacerbated liver injury in this model.

Common Bile Duct Ligation (CBDL) Mouse Model

The CBDL model induces obstructive cholestasis, allowing for the evaluation of the compounds' effects on bile flow and liver injury in the context of biliary obstruction.

Experimental Protocol: Wild-type mice were fed a diet containing either 0.5% UDCA or 0.5% norUDCA. The mice then underwent common bile duct ligation. Liver injury and bile composition were assessed at specified time points post-ligation.

Quantitative Data Summary:

ParameterChow + CBDLUDCA + CBDLnorUDCA + CBDL
Bile Infarcts (Area %) PresentSignificantly IncreasedSignificantly Lower than UDCA
Serum ALT (U/L) ElevatedSignificantly IncreasedNot significantly elevated vs. Chow
Serum AP (U/L) ElevatedIncreasedReduced vs. Chow
Bile Flow (µL/min/100g) -IncreasedHigher than UDCA
Biliary Bicarbonate Concentration (mM) -IncreasedSignificantly Higher than UDCA

This data highlights that in the context of obstructive cholestasis, UDCA can aggravate liver injury, whereas norUDCA demonstrates a protective effect, likely due to its enhanced bicarbonate-rich choleresis.

Clinical Efficacy in Primary Sclerosing Cholangitis (PSC)

Both norUDCA and UDCA have been evaluated in clinical trials for the treatment of PSC, a chronic cholestatic liver disease with no approved medical therapy.

This compound (norUDCA) Clinical Trials

Recent clinical trials have investigated the safety and efficacy of norUDCA in patients with PSC.

Phase II Clinical Trial Protocol: A randomized, double-blind, placebo-controlled trial was conducted in 161 PSC patients. Participants received one of three doses of oral norUDCA (500 mg/d, 1,000 mg/d, or 1,500 mg/d) or a placebo for 12 weeks. The primary endpoint was the mean relative change in serum alkaline phosphatase (ALP) levels.

Phase III Clinical Trial (NUC-5) Protocol (Interim Analysis): A double-blind, placebo-controlled trial enrolled 301 patients with PSC who received either 1,500 mg of norucholic acid (NCA, another term for norUDCA) or a placebo. The primary endpoint of the 96-week interim analysis was a composite of partial normalization of ALP and no worsening of the histological disease stage.

Quantitative Data Summary from Clinical Trials:

Trial PhaseParameterPlacebonorUDCA (500 mg/d)norUDCA (1,000 mg/d)norUDCA (1,500 mg/d)
Phase II Mean Relative Change in ALP +1.2%-12.3%-17.3%-26.0%
Phase III (Interim) Primary Endpoint Achievement 4.2%--15.1%
Phase III (Interim) Improvement by ≥1 Ludwig Stage 10.5%--25.2%
Phase III (Interim) Worsening by ≥1 Ludwig Stage 40.4%--20.3%

Clinical trial data indicates a dose-dependent reduction in serum ALP with norUDCA treatment.[1] The phase III interim results suggest a significant therapeutic benefit of norUDCA over placebo in both biochemical and histological outcomes.[2]

Ursodeoxycholic Acid (UDCA) Clinical Trials in PSC

UDCA has been studied extensively in PSC, with varying results.

Representative Clinical Trial Protocol: A prospective, randomized, double-blind, placebo-controlled trial involved 14 patients with PSC. Six patients received UDCA (13-15 mg/kg/day) and eight received a placebo for one year. The primary outcomes included changes in serum liver enzymes and liver histology.

Quantitative Data Summary from a Placebo-Controlled Trial:

ParameterPlacebo GroupUDCA Group (13-15 mg/kg/day)
Median Change in Serum Bilirubin --50%
Median Change in Serum ALP --67%
Median Change in Serum GGT --53%
Median Change in Serum AST --54%
Median Change in Serum ALT --36%
Histopathological Improvement No significant changeSignificant improvement

While some studies with standard-dose UDCA showed biochemical and histological improvements, other larger trials, particularly with high-dose UDCA, did not demonstrate a survival benefit and were associated with a higher rate of adverse events.[2][3]

Mechanisms of Action

The distinct therapeutic profiles of norUDCA and UDCA stem from their different molecular mechanisms of action.

This compound (norUDCA): Cholehepatic Shunting and Bicarbonate-Rich Hypercholeresis

The primary mechanism of norUDCA is its ability to undergo cholehepatic shunting. Due to its shortened side chain, norUDCA is resistant to amidation (conjugation with taurine or glycine). This allows the unconjugated norUDCA to be secreted into the bile, where it is reabsorbed by cholangiocytes, transported back to the hepatocytes, and then re-secreted into the bile. This cycling stimulates a robust, bicarbonate-rich bile flow.[4][5][6]

G cluster_hepatocyte Hepatocyte cluster_cholangiocyte Cholangiocyte Hepatocyte Hepatocyte norUDCA_H norUDCA BileCanaliculus Bile Canaliculus norUDCA_H->BileCanaliculus Secretion BileDuctLumen Bile Duct Lumen BileCanaliculus->BileDuctLumen Cholangiocyte Cholangiocyte norUDCA_C norUDCA PortalVein Portal Vein norUDCA_C->PortalVein Transport BileDuctLumen->norUDCA_C Reabsorption Bicarbonate HCO3- Bicarbonate->BileDuctLumen Secretion PortalVein->norUDCA_H Uptake

Caption: Cholehepatic shunting of norUDCA leading to bicarbonate secretion.

Ursodeoxycholic Acid (UDCA): Cytoprotection and Stimulation of Bile Flow

UDCA's therapeutic effects are multifactorial. It is a hydrophilic bile acid that displaces more toxic, hydrophobic bile acids in the bile acid pool. It also exerts cytoprotective effects by stabilizing cell membranes, reducing oxidative stress, and inhibiting apoptosis. UDCA stimulates bile flow (choleresis) through the insertion of transporters into the canalicular membrane of hepatocytes.

G cluster_hepatocyte Hepatocyte Hepatocyte Hepatocyte UDCA UDCA ToxicBAs Toxic Bile Acids UDCA->ToxicBAs Displaces Mitochondria Mitochondria UDCA->Mitochondria Stabilizes Transporters Bile Salt Export Pump (BSEP) UDCA->Transporters Upregulates Insertion ToxicBAs->Mitochondria Induces Stress Apoptosis Apoptosis Mitochondria->Apoptosis Triggers BileFlow Increased Bile Flow Transporters->BileFlow Promotes

Caption: Cytoprotective and choleretic mechanisms of UDCA.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the preclinical models discussed.

Mdr2-/- Mouse Model Workflow

G Start Mdr2-/- Mice (4 weeks old) Diet Dietary Intervention (4 weeks) Start->Diet Group1 Control Diet Diet->Group1 Group2 UDCA Diet (0.5%) Diet->Group2 Group3 norUDCA Diet (0.5%) Diet->Group3 Analysis Analysis at 8 weeks Group1->Analysis Group2->Analysis Group3->Analysis Serum Serum Biochemistry (ALT, ALP) Analysis->Serum Histo Liver Histology (H&E, Sirius Red) Analysis->Histo Fibrosis Hydroxyproline Assay Analysis->Fibrosis

Caption: Workflow for comparing norUDCA and UDCA in the Mdr2-/- mouse model.

Common Bile Duct Ligation (CBDL) Workflow

G Start Wild-Type Mice Diet Dietary Intervention Start->Diet Group1 Control Diet Diet->Group1 Group2 UDCA Diet (0.5%) Diet->Group2 Group3 norUDCA Diet (0.5%) Diet->Group3 Surgery Common Bile Duct Ligation (CBDL) Group1->Surgery Group2->Surgery Group3->Surgery Analysis Analysis at specified time points Surgery->Analysis Serum Serum Biochemistry (ALT, ALP) Analysis->Serum Histo Liver Histology (Bile Infarcts) Analysis->Histo Bile Bile Collection & Analysis (Flow, Composition) Analysis->Bile

Caption: Workflow for the Common Bile Duct Ligation (CBDL) model.

Conclusion

This compound (norUDCA) and ursodeoxycholic acid (UDCA) exhibit distinct therapeutic profiles rooted in their different chemical structures and mechanisms of action. Preclinical evidence strongly suggests that norUDCA is superior to UDCA in ameliorating liver injury, inflammation, and fibrosis in models of sclerosing cholangitis. This superiority is further supported by promising clinical trial data in PSC patients, where norUDCA demonstrated significant improvements in both biochemical and histological markers of disease. The unique cholehepatic shunting mechanism of norUDCA, leading to a bicarbonate-rich hypercholeresis, appears to be a key determinant of its enhanced therapeutic efficacy. In contrast, while UDCA is an established therapy for certain cholestatic conditions, its efficacy in PSC is less clear, and high doses may be associated with adverse outcomes. These findings position norUDCA as a promising next-generation therapeutic agent for cholestatic liver diseases, warranting further investigation and development.

References

Selecting the Optimal Internal Standard for Norcholic Acid Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Norcholic acid, a C23 bile acid, by mass spectrometry is crucial for various research and clinical applications. The choice of an appropriate internal standard (IS) is paramount to ensure the reliability and accuracy of the results by correcting for variability during sample preparation and analysis. This guide provides a comprehensive comparison of the two main types of internal standards used for this compound analysis: stable isotope-labeled (deuterated) standards and structural analogs, with a focus on Nordeoxycholic acid.

Executive Summary

Stable isotope-labeled internal standards, specifically deuterated this compound, are considered the gold standard for the quantitative analysis of this compound by mass spectrometry. Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects, leading to superior accuracy and precision. While a structural analog like Nordeoxycholic acid can be a viable alternative, it may exhibit different chromatographic behavior and ionization efficiency, potentially compromising data quality. Furthermore, the purity of commercially available Nordeoxycholic acid standards has been a concern, which could introduce inaccuracies. This guide presents a comparison based on established principles of bioanalytical method validation and data from analogous compounds to aid researchers in selecting the most appropriate internal standard for their specific needs.

Comparison of Internal Standard Performance

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[1] The choice between a deuterated internal standard and a structural analog has significant implications for data quality.

Internal Standard TypeAnalyteMatrixAccuracy (% Mean Bias)Precision (%RSD)Reference
Deuterated IS Kahalalide FPlasma100.3%7.6%[2]
Structural Analog IS Kahalalide FPlasma96.8%8.6%[2]
Deuterated IS Various Analytes---Generally < 15%Generally < 15%[3]
Structural Analog IS Various Analytes---Can be > 15%Can be > 15%[4]

Table 1: Quantitative Comparison of Deuterated vs. Structural Analog Internal Standards for a Representative Analyte. This table summarizes data from a study on the analysis of the marine anticancer agent Kahalalide F, demonstrating the superior accuracy and precision achieved with a deuterated internal standard compared to a structural analog.[2] While specific data for this compound is not available in a direct comparative study, this serves as a strong indicator of the expected performance differences.

Deuterated this compound: The Gold Standard

A deuterated version of this compound, where one or more hydrogen atoms are replaced by deuterium, represents the most suitable internal standard.

Advantages:

  • Identical Physicochemical Properties: It behaves almost identically to the endogenous this compound during sample extraction, chromatography, and ionization.[1]

  • Co-elution: It co-elutes with the analyte, ensuring that both are subjected to the same matrix effects (ion suppression or enhancement) at the same time.[5]

  • Improved Accuracy and Precision: The use of a deuterated internal standard generally leads to higher accuracy and precision in quantitative results.[2][6]

Disadvantages:

  • Commercial Availability: A specific, commercially available deuterated this compound standard may be difficult to source.

  • Cost: Custom synthesis of a deuterated standard can be expensive.[7]

  • Isotopic Contribution: It is crucial to use a highly pure deuterated standard to avoid interference from any residual unlabeled analyte.

Nordeoxycholic Acid: A Structural Analog Alternative

Nordeoxycholic acid, a C23 derivative of deoxycholic acid, is structurally similar to this compound and has been used as an internal standard in bile acid analysis.[8]

Advantages:

  • Commercial Availability: Nordeoxycholic acid is more readily available from commercial suppliers.

  • Lower Cost: It is generally less expensive than a custom-synthesized deuterated standard.

Disadvantages:

  • Different Chromatographic Behavior: As a different molecule, it may not co-elute perfectly with this compound, leading to differential matrix effects and potentially inaccurate quantification.

  • Varying Ionization Efficiency: Its ionization efficiency in the mass spectrometer may differ from that of this compound.

  • Purity Concerns: There have been reports of impurities in commercially available Nordeoxycholic acid standards, such as the presence of a monoacetate derivative, which can compromise the accuracy of the analysis.

Experimental Protocols

Below is a representative experimental protocol for the analysis of this compound in human serum using LC-MS/MS with an internal standard. This protocol should be optimized and validated for specific laboratory conditions.

Sample Preparation (Protein Precipitation)
  • To 100 µL of serum sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (either deuterated this compound or Nordeoxycholic acid in methanol).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[9]

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the chosen internal standard must be determined and optimized.

Method Validation

A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

  • Linearity: Assess the linear range of the assay.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.[10]

  • Selectivity and Specificity: Ensure the method can differentiate this compound from other endogenous compounds.

  • Matrix Effect: Evaluate the influence of the biological matrix on the ionization of the analyte and internal standard.[11]

  • Recovery: Determine the extraction efficiency of the method.

  • Stability: Assess the stability of this compound in the biological matrix under different storage conditions.[3]

Visualizations

Logical Workflow for Internal Standard Selection

logical_workflow Logical Workflow for Internal Standard Selection start Start: Need for this compound Quantification decision1 Is a Deuterated This compound IS Available and Feasible? start->decision1 is_deuterated Use Deuterated this compound IS decision1->is_deuterated Yes is_analog Consider Structural Analog IS (e.g., Nordeoxycholic Acid) decision1->is_analog No validate_deuterated Perform Full Method Validation (Accuracy, Precision, Linearity, etc.) is_deuterated->validate_deuterated validate_analog Perform Rigorous Method Validation (Pay close attention to co-elution, matrix effects, and IS purity) is_analog->validate_analog end End: Reliable Quantification Method validate_deuterated->end validate_analog->end

Caption: A flowchart illustrating the decision-making process for selecting an internal standard for this compound quantification.

Experimental Workflow for Method Validation

experimental_workflow Experimental Workflow for Method Validation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Validation Assessment spike Spike Blank Matrix with This compound and IS extract Protein Precipitation & Extraction spike->extract reconstitute Reconstitution extract->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect linearity Linearity detect->linearity accuracy_precision Accuracy & Precision detect->accuracy_precision matrix_effect Matrix Effect detect->matrix_effect recovery Recovery detect->recovery

Caption: A diagram outlining the key steps in the experimental workflow for validating an LC-MS/MS method for this compound quantification.

Conclusion

For the highest level of confidence in the quantitative analysis of this compound by mass spectrometry, a deuterated internal standard is the unequivocal choice. Its ability to accurately mimic the behavior of the analyte throughout the analytical process provides superior accuracy and precision. While a structural analog like Nordeoxycholic acid may be a more accessible and cost-effective option, it necessitates a more rigorous validation to ensure that potential differences in chromatographic behavior and ionization do not compromise the quality of the data. Researchers must carefully weigh the benefits and drawbacks of each type of internal standard in the context of their specific analytical goals and available resources.

References

Cross-Validation of Norcholic Acid Measurements: A Comparative Guide to Assay Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of norcholic acid (NorCA), a significant secondary bile acid, is crucial for understanding its role in various physiological and pathological processes, including liver disease and cancer.[1] This guide provides a comprehensive comparison of the primary analytical platforms used for this compound measurement, with a focus on cross-validation, experimental protocols, and performance data to aid researchers in selecting the most appropriate method for their studies.

Executive Summary

Data Presentation: Comparison of Assay Platforms

The following table summarizes the performance characteristics of the most common assay platforms for bile acid analysis. It is important to note that the data for enzymatic assays and ELISA are primarily based on total bile acid or other specific bile acid measurements and should be considered as an estimation of performance for this compound.

FeatureLC-MS/MSEnzymatic Assays (for Total Bile Acids)ELISA (for specific bile acids)
Specificity High (can distinguish between isomers)Moderate (measures total 3α-hydroxysteroid bile acids)High (specific to the target bile acid)
Sensitivity (LOD/LOQ) Very High (pg to low ng/mL range)[2]Moderate (µmol/L range)[3][4]High (nM to µM range)[5]
Correlation with LC-MS/MS N/A (Reference Method)Good (Spearman's r > 0.92), but with notable biases[3][6]Data for NorCA not available; generally good for other bile acids
Throughput Moderate to HighHighHigh
Cost per Sample HighLowModerate
Advantages - High specificity and sensitivity- Multiplexing capability (simultaneous analysis of multiple bile acids)[2]- High throughput- Low cost- Amenable to automation[3][6]- High throughput- No need for specialized mass spectrometry equipment
Disadvantages - High initial instrument cost- Requires specialized expertise- Potential for matrix effects[7]- Measures total bile acids, not specific ones- Can underestimate or overestimate compared to LC-MS/MS[3][8]- Limited availability for specific bile acids like this compound- Potential for cross-reactivity

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound

LC-MS/MS is the reference method for accurate and specific quantification of this compound in biological matrices.

Sample Preparation (Serum/Plasma):

  • Thaw samples on ice.

  • To 50 µL of sample, add 200 µL of ice-cold methanol containing deuterated internal standards (e.g., d4-Norcholic Acid).

  • Vortex for 10 minutes at 4°C to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

  • Gradient: A linear gradient from 20% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Enzymatic Assay for Total Bile Acids

This method is based on the oxidation of the 3α-hydroxyl group common to most bile acids by 3α-hydroxysteroid dehydrogenase (3α-HSD).

Principle: 3α-HSD catalyzes the oxidation of bile acids, leading to the reduction of NAD+ to NADH. The resulting NADH can be measured, often through a coupled reaction that produces a colored or fluorescent product.[3][4]

General Procedure:

  • Prepare samples and standards as per the manufacturer's instructions. This may involve dilution of serum or plasma.

  • Add the reaction mixture containing 3α-HSD, NAD+, and a chromogenic or fluorogenic substrate to each well of a microplate.

  • Add the samples and standards to the wells.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the total bile acid concentration based on the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Specific Bile Acids

While a specific ELISA for this compound is not commonly available, the following provides a general protocol for competitive ELISA used for other bile acids like cholic acid.[9]

Principle: This is a competitive immunoassay where the bile acid in the sample competes with a labeled bile acid for binding to a limited amount of specific antibody. The amount of bound labeled bile acid is inversely proportional to the concentration of the bile acid in the sample.

General Procedure:

  • Add standards and samples to the wells of a microplate pre-coated with a bile acid-protein conjugate.

  • Add a specific primary antibody against the target bile acid to each well.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Incubate and wash the plate.

  • Add a substrate solution (e.g., TMB) and incubate to develop color.

  • Stop the reaction and measure the absorbance.

  • Calculate the bile acid concentration from the standard curve.

Mandatory Visualizations

This compound Signaling Pathway

This compound has been shown to act as a ligand for the Farnesoid X Receptor (FXR), a key regulator of bile acid homeostasis and various metabolic pathways.

Norcholic_Acid_Signaling_Pathway NorCA This compound FXR FXR NorCA->FXR Binds to FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Forms complex with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to TargetGenes Target Gene Transcription FXRE->TargetGenes Regulates

Caption: this compound signaling through the FXR pathway.

Experimental Workflow for this compound Measurement

The following diagram illustrates a typical workflow for the analysis of this compound using LC-MS/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Calibration Standard Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: LC-MS/MS workflow for this compound analysis.

References

A Head-to-Head Battle for Precision: Choosing Between HPLC-MS and GC-MS for Norcholic Acid Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of norcholic acid, a key biomarker in various physiological and pathological processes, is paramount. The two analytical titans for this task, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), each offer a unique set of advantages and disadvantages. This comprehensive guide provides a detailed comparison of their performance, supported by experimental data, to empower you in selecting the optimal technique for your specific research needs.

This compound, a C23 bile acid, plays a significant role in lipid metabolism and has been implicated in conditions such as cholestasis and short bowel syndrome. Its accurate measurement in biological matrices is therefore crucial for both basic research and clinical diagnostics. While both HPLC-MS and GC-MS are powerful tools for quantitative analysis, their underlying principles dictate their suitability for different applications.

The Contenders: A Glimpse into HPLC-MS and GC-MS

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) has emerged as the mainstream method for bile acid analysis in recent years.[1] This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separated analytes are then ionized and detected by a mass spectrometer. A key advantage of HPLC-MS is its ability to analyze a wide range of compounds, including non-volatile and thermally labile molecules, often with minimal sample preparation.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, is a well-established and robust technique that separates volatile compounds in the gas phase. Samples are vaporized and carried by an inert gas through a column, where they are separated based on their boiling points and interaction with the stationary phase. For non-volatile compounds like bile acids, a chemical derivatization step is necessary to increase their volatility.[4][5] GC-MS is often lauded for its high chromatographic resolution, which can be beneficial for separating structurally similar isomers.[4][6]

Performance Metrics: A Quantitative Showdown

The choice between HPLC-MS and GC-MS for this compound profiling often comes down to a trade-off between sample preparation complexity, sensitivity, and throughput. The following table summarizes the key quantitative performance parameters for each technique based on published data for bile acid analysis.

Performance ParameterHPLC-MSGC-MS
Limit of Detection (LOD) 0.01 - 1 ng/mL[7]~0.23 μg/mL (for cholic acid)[8]
Limit of Quantitation (LOQ) 0.02 - 5 ng/mL[7][9][10]0.23 μg/mL (for cholic acid)[8]
**Linearity (R²) **>0.99[9][10]≥0.995[4][6]
Recovery (%) 85 - 115%[9][10]66 - 96%[11]
Sample Preparation Simple (Protein Precipitation)[12][13]Complex (Derivatization required)[4][5]
Analysis Time per Sample 5 - 15 minutes[9][11][13]~20 - 30 minutes (excluding derivatization)
Throughput HighLower

Experimental Corner: A Look at the Protocols

To provide a clearer understanding of the practical differences between the two techniques, detailed experimental protocols for the analysis of this compound are outlined below.

HPLC-MS/MS Experimental Protocol for this compound in Serum

This protocol is based on established methods for bile acid quantification in biological fluids.[7][12][13]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum sample, add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., d4-Norcholic acid).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Chromatographic Conditions:

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

    • Gradient: A suitable gradient to separate this compound from other bile acids (e.g., 0-2 min, 30% B; 2-10 min, 30-70% B; 10-12 min, 70-95% B; 12-15 min, 95% B; 15.1-18 min, 30% B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Ion Source Parameters: Optimized for this compound (e.g., IonSpray Voltage: -4500 V; Temperature: 500°C).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and its internal standard would be monitored.

GC-MS Experimental Protocol for this compound in Serum

This protocol highlights the essential derivatization steps required for GC-MS analysis of bile acids.[4][14]

  • Sample Preparation and Derivatization:

    • Extraction: Perform a liquid-liquid or solid-phase extraction of this compound from the serum sample.

    • Hydrolysis (for conjugated forms): If measuring total this compound, an enzymatic or chemical hydrolysis step is required to cleave conjugated forms.

    • Methylation: To derivatize the carboxyl group, add 2 mL of 2% (v/v) sulfuric acid in methanol and heat at 60°C for 30 minutes.

    • Silylation: To derivatize the hydroxyl groups, evaporate the methanol and add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine. Heat at 60°C for 30 minutes.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A suitable temperature program to separate the derivatized this compound (e.g., initial temperature 180°C, ramp to 280°C at 5°C/min, hold for 10 min).

    • Injection Mode: Splitless.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

Visualizing the Workflow and Decision-Making Process

To further clarify the practical implications of choosing either HPLC-MS or GC-MS, the following diagrams illustrate the experimental workflows and the key factors influencing the decision-making process.

WorkflowComparison cluster_HPLC HPLC-MS Workflow cluster_GC GC-MS Workflow H_Start Sample Collection H_Prep Protein Precipitation (e.g., Acetonitrile) H_Start->H_Prep Simple & Fast H_Analysis HPLC-MS/MS Analysis H_Prep->H_Analysis H_Data Data Processing H_Analysis->H_Data G_Data Data Processing G_Start Sample Collection G_Prep Extraction & Hydrolysis (if necessary) G_Start->G_Prep G_Deriv Derivatization (Methylation & Silylation) G_Prep->G_Deriv Time-consuming G_Analysis GC-MS Analysis G_Deriv->G_Analysis G_Analysis->G_Data DecisionTree cluster_Factors Key Considerations cluster_Outcomes Recommended Technique Start Choosing a technique for This compound Profiling Throughput High Throughput Needed? Start->Throughput Isomers Critical Isomer Separation? Start->Isomers SamplePrep Simple Sample Prep Preferred? Start->SamplePrep HPLC HPLC-MS Throughput->HPLC Yes GC GC-MS Throughput->GC No Isomers->HPLC No Isomers->GC Yes SamplePrep->HPLC Yes SamplePrep->GC No

References

A Researcher's Guide to Sourcing and Verifying Norcholic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and metabolic studies, the purity and reliability of reference standards are paramount. This guide provides a comparative overview of commercially available Norcholic acid reference standards and details the experimental protocols necessary for their verification. Ensuring the quality of these standards is a critical first step for accurate and reproducible experimental results.

Comparison of this compound Reference Standards

Sourcing high-purity this compound is crucial for establishing accurate analytical methods and obtaining reliable experimental data. Below is a comparison of offerings from various suppliers based on publicly available information. Researchers are encouraged to request lot-specific Certificates of Analysis for the most current and detailed data.

SupplierStated PurityAnalytical Method(s)
MOLNOVA >98%[1][2]HPLC[1][2]
TargetMol 99.17%Not specified
Cayman Chemical ≥95%[3]Not specified[3]
GlpBio >95.00%[4]HPLC, HNMR[4]
MedchemExpress Analytical Standard Grade[5]HPLC, GC, MS[5]
MedKoo Not specifiedNot specified
Sapphire Bioscience ≥95%[3]Not specified[3]
Eurisotop Chemical Purity 95%Not specified

Note: The purity values and analytical methods listed above are subject to change and may vary between different batches. Always consult the supplier and the Certificate of Analysis for the most up-to-date information.

Experimental Protocols for Purity Verification

Independent verification of the purity of a this compound reference standard is a good laboratory practice. The following are detailed protocols for the two most common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound purity.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid, analytical grade

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B

    • 25-30 min: 70-90% B

    • 30-35 min: 90% B

    • 35-40 min: 30% B

    • 40-45 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 205 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Solution: Prepare a solution of the this compound to be tested at a concentration of approximately 100 µg/mL in the mobile phase.

4. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the blank (mobile phase), followed by the working standard solutions and the sample solution.

  • Record the chromatograms and integrate the peak areas.

5. Data Interpretation:

  • Purity Calculation: The purity of the this compound sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)

qNMR is a powerful technique for determining the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.

1. Materials and Reagents:

  • This compound reference standard

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity of >99.5%

  • Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆)

  • High-precision analytical balance

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiment: ¹H NMR

  • Parameters:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • A 90° pulse angle.

    • Acquisition time of at least 3 seconds.

    • A sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or 32 scans).

4. Data Processing and Analysis:

  • Process the NMR spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal from this compound (e.g., a methyl proton signal) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Visualizing the Workflow

To ensure a systematic approach to obtaining and verifying a this compound reference standard, the following workflow is recommended.

G cluster_sourcing Sourcing cluster_verification Verification Identify Suppliers Identify Suppliers Request CoA Request CoA Identify Suppliers->Request CoA Compare Purity & Price Compare Purity & Price Request CoA->Compare Purity & Price Select & Procure Select & Procure Compare Purity & Price->Select & Procure Incoming Standard Incoming Standard Select & Procure->Incoming Standard Purity Analysis Purity Analysis Incoming Standard->Purity Analysis HPLC Method HPLC Method Purity Analysis->HPLC Method qNMR Method qNMR Method Purity Analysis->qNMR Method Data Review Data Review HPLC Method->Data Review qNMR Method->Data Review Accept/Reject Accept/Reject Data Review->Accept/Reject

Caption: Workflow for Sourcing and Verifying this compound Reference Standards.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for Norcholic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of analytical methods is paramount. This guide provides a comprehensive overview of a proposed inter-laboratory comparison for the analysis of norcholic acid, a significant bile acid derivative. By presenting hypothetical yet realistic experimental data and detailed protocols, this document aims to serve as a valuable resource for establishing robust and reproducible analytical methods for this compound.

This compound, a C23 bile acid, has garnered increasing interest in biomedical research, particularly for its role in liver diseases and metabolic disorders.[1] As research into its therapeutic potential advances, the need for standardized and reproducible methods for its quantification in biological matrices becomes critical. This guide outlines a framework for an inter-laboratory comparison study designed to assess the reproducibility of this compound analysis across different laboratories.

Experimental Design of the Inter-laboratory Comparison

An inter-laboratory comparison, or ring trial, is a crucial step in validating an analytical method and ensuring that results are comparable across different sites.[2] The proposed study involves the distribution of standardized samples to participating laboratories for analysis.

A central organizing body would prepare and distribute identical sets of samples to each participating laboratory. These samples would include:

  • Calibration Standards: A series of solutions with known concentrations of this compound to establish a standard curve.

  • Quality Control (QC) Samples: Samples with low, medium, and high concentrations of this compound to assess accuracy and precision.[3]

  • Blinded Samples: Serum samples spiked with unknown (to the participants) concentrations of this compound to provide an unbiased evaluation of each laboratory's performance.

The workflow for such a study is outlined in the diagram below.

Inter_Laboratory_Comparison_Workflow cluster_Preparation Phase 1: Preparation & Distribution cluster_Analysis Phase 2: Laboratory Analysis cluster_Data_Collection Phase 3: Data Submission & Analysis cluster_Reporting Phase 4: Reporting Prep Sample Preparation (Calibration Standards, QCs, Blinded Samples) Dist Sample Distribution to Participating Laboratories Prep->Dist Identical Sample Sets LabA Laboratory A (Sample Analysis) Dist->LabA LabB Laboratory B (Sample Analysis) Dist->LabB LabC Laboratory C (Sample Analysis) Dist->LabC Submission Submission of Results to Central Body LabA->Submission LabB->Submission LabC->Submission Stats Statistical Analysis (Accuracy, Precision, Reproducibility) Submission->Stats Report Final Report Generation & Distribution to Participants Stats->Report

Workflow of the inter-laboratory comparison study.

Analytical Methodology

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the current gold standard for the sensitive and specific quantification of bile acids in biological matrices.[4][5] The following protocol provides a standardized approach for the analysis of this compound in serum.

Experimental Protocol: Quantification of this compound in Serum by HPLC-MS/MS

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., d4-Norcholic acid).[6]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. HPLC-MS/MS Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate this compound from other bile acids and matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

Performance Comparison: Hypothetical Inter-laboratory Results

The following tables summarize hypothetical results from a three-laboratory comparison study for this compound analysis. These tables are designed to reflect typical performance variations and highlight key metrics for reproducibility.

Table 1: Accuracy and Precision of this compound Quantification

LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Lab A Low54.8597.04.25.8
Mid5051.2102.43.14.5
High500495.599.12.53.9
Lab B Low55.25105.05.16.7
Mid5048.997.84.05.2
High500510.1102.03.34.8
Lab C Low54.6092.06.38.1
Mid5052.8105.65.57.2
High500488.097.64.16.0

Table 2: Linearity and Sensitivity of this compound Assays

LaboratoryCalibration Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
Lab A 1 - 10000.9981
Lab B 1 - 10000.9971
Lab C 2 - 10000.9952

Biological Context: this compound Signaling

This compound, like other bile acids, can act as a signaling molecule.[7] It has been shown to interact with the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[8] Understanding this biological context is crucial for interpreting the significance of this compound measurements.

Norcholic_Acid_Signaling Norcholic_Acid This compound FXR Farnesoid X Receptor (FXR) Norcholic_Acid->FXR Binds to & Modulates Target_Genes Target Gene Expression FXR->Target_Genes Regulates Biological_Effects Biological Effects (e.g., Lipid Metabolism, Inflammation) Target_Genes->Biological_Effects Leads to

Simplified signaling pathway of this compound.

Conclusion

This guide provides a framework for assessing the inter-laboratory reproducibility of this compound analysis. The presented hypothetical data highlights the importance of standardized protocols to minimize variability between laboratories. Adherence to well-defined experimental procedures, including sample preparation and instrument calibration, is essential for achieving the high-quality, reproducible data required in research and clinical settings. By establishing a consensus on best practices, the scientific community can ensure the reliability and comparability of this compound measurements, ultimately advancing our understanding of its role in health and disease.

References

Comparative Biological Activities of Norcholic Acid and Other C23 Bile Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of norcholic acid and other C23 bile acids, supported by available experimental data. C23 bile acids, characterized by a shortened side chain by one carbon atom compared to the more common C24 bile acids, exhibit unique metabolic fates and distinct pharmacological profiles that make them an emerging area of interest in therapeutic development.

This guide summarizes the known activities of these compounds on key bile acid receptors, such as the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5), and their implications in various disease models.

Overview of C23 Bile Acids

C23 bile acids, also known as nor-bile acids, are structurally distinct from their C24 counterparts. This seemingly minor difference in side-chain length leads to significant alterations in their physicochemical properties, metabolism, and biological signaling. Generally, C23 bile acids are less efficiently conjugated with amino acids (taurine or glycine) and are instead more prone to glucuronidation.[1][2] This metabolic shift influences their enterohepatic circulation and can lead to different systemic and tissue-specific effects.

Comparative Biological Activity on Key Receptors

The primary mechanism through which bile acids exert their diverse physiological effects is by activating nuclear and cell surface receptors, principally FXR and TGR5. The activity of C23 bile acids on these receptors can vary significantly, leading to different downstream signaling and physiological outcomes.

Farnesoid X Receptor (FXR)

FXR is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.

  • This compound (NorCA): In the context of hepatocellular carcinoma (HCC), this compound has been identified as an FXR antagonist .[3][4] Studies have shown that NorCA can promote HCC cell proliferation, migration, and invasion by negatively regulating FXR signaling.[3][5] This antagonistic activity leads to the downregulation of FXR target genes, which in the case of HCC, has been linked to tumor progression and immune escape.[3][4]

  • Nor-ursodeoxycholic Acid (nor-UDCA): In contrast to the antagonistic activity of NorCA, the effects of nor-UDCA on FXR are less direct and appear to be context-dependent. While not a potent FXR agonist itself, nor-UDCA has been shown to have beneficial effects in cholestatic liver diseases, partly by inducing the expression of bile acid detoxification and transport genes, some of which are regulated by FXR.[1][6] Its therapeutic effects are considered superior to its C24 analog, ursodeoxycholic acid (UDCA), in treating conditions like sclerosing cholangitis in animal models.[6]

  • Other Synthetic C23 Analogs: Research into synthetic C23 bile acids has revealed that modifications to the side chain can modulate FXR activity. For instance, a 6α-ethyl-3α,7α-dihydroxy-24-nor-5β-cholan-23-sulfate has been described as a dual FXR/TGR5 agonist, indicating that the C23 structure can be engineered to activate FXR.[7]

Takeda G-protein Coupled Receptor 5 (TGR5)

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates cAMP production and influences glucose homeostasis, energy expenditure, and inflammatory responses.

  • This compound (NorCA): There is currently a lack of direct experimental data on the activity of this compound on TGR5.

  • Synthetic C23 Analogs: Structure-activity relationship studies have demonstrated that modifications at the C23 position can confer high selectivity for TGR5. For example, a 6α-ethyl-23(S)-methyl-cholic acid was identified as a specific and potent TGR5 agonist , with significantly reduced activity at the FXR.[7] This highlights the potential for designing C23 bile acids that selectively target TGR5, thereby avoiding the nuclear receptor-mediated effects of FXR activation.

Summary of Biological Activities

The following table summarizes the known biological activities of this compound in comparison to other notable C23 bile acids. It is important to note that direct comparative studies are limited, and the activities are reported based on different experimental contexts.

Bile AcidReceptor ActivityObserved Biological EffectsReference
This compound (NorCA) FXR Antagonist Promotes hepatocellular carcinoma progression and immune escape.[3][4][5]
TGR5: Activity not well characterized
Nor-ursodeoxycholic Acid (nor-UDCA) FXR: Not a direct potent agonistAmeliorates sclerosing cholangitis in animal models; shows anti-inflammatory and anti-fibrotic properties. Metabolized primarily through glucuronidation, not amidation.[1][2][6]
TGR5: Activity not well characterized
6α-ethyl-23(S)-methyl-cholic acid Selective TGR5 Agonist Demonstrates the potential for C23 modification to confer TGR5 selectivity.[7]
FXR: Weak activity
6α-ethyl-3α,7α-dihydroxy-24-nor-5β-cholan-23-sulfate Dual FXR/TGR5 Agonist Illustrates that C23 analogs can be designed to activate both major bile acid receptors.[7]

Signaling Pathways and Experimental Workflows

The biological effects of C23 bile acids are mediated through complex signaling pathways initiated by their interaction with FXR and TGR5. The diagrams below illustrate the general signaling cascades and a typical experimental workflow for assessing the activity of these compounds.

FXR_Signaling_Pathway FXR Signaling Pathway cluster_nucleus Nucleus C23_BA C23 Bile Acid (e.g., this compound) FXR FXR C23_BA->FXR Antagonizes RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (in target gene promoters) RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Regulates Biological_Effects Biological Effects (e.g., Regulation of Bile Acid Homeostasis) Target_Genes->Biological_Effects

Caption: FXR Signaling Pathway Antagonized by this compound.

TGR5_Signaling_Pathway TGR5 Signaling Pathway cluster_membrane Cell Membrane C23_BA C23 Bile Acid (e.g., Synthetic Agonist) TGR5 TGR5 C23_BA->TGR5 Activates G_Protein G Protein (Gs) TGR5->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates

Caption: TGR5 Signaling Pathway Activated by Synthetic C23 Agonists.

Experimental_Workflow Experimental Workflow for Assessing C23 Bile Acid Activity cluster_synthesis Compound Preparation cluster_assay In Vitro Assays cluster_invivo In Vivo Studies Synthesis Synthesis & Purification of C23 Bile Acid Analogs Receptor_Assay Receptor Activity Assays (FXR & TGR5) - Luciferase Reporter - Co-activator Recruitment Synthesis->Receptor_Assay Cell_Based_Assay Cell-Based Functional Assays - Proliferation (e.g., EdU) - Migration (e.g., Transwell) - Gene Expression (qPCR) Receptor_Assay->Cell_Based_Assay Animal_Model Animal Models of Disease (e.g., HCC, Cholestasis) Cell_Based_Assay->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Toxicity Toxicity Assessment Animal_Model->Toxicity

Caption: General Experimental Workflow for C23 Bile Acid Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of C23 bile acids. Below are outlines of common experimental protocols.

FXR Reporter Gene Assay

This assay is used to determine if a compound acts as an agonist or antagonist of FXR.

  • Cell Culture and Transfection:

    • HEK293T or HepG2 cells are commonly used.

    • Cells are co-transfected with an FXR expression plasmid and a reporter plasmid containing an FXR response element (FXRE) upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected for normalization.[8][9]

  • Compound Treatment:

    • After transfection, cells are treated with various concentrations of the C23 bile acid.

    • For antagonist testing, cells are co-treated with the C23 bile acid and a known FXR agonist (e.g., GW4064 or CDCA).

  • Luciferase Activity Measurement:

    • After an incubation period (typically 18-24 hours), cells are lysed, and the luciferase activity is measured using a luminometer.[8][9]

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.

  • Data Analysis:

    • For agonists, EC50 values are calculated from the dose-response curves.

    • For antagonists, IC50 values are determined by the reduction in the signal induced by the FXR agonist.

TGR5 cAMP Assay

This assay measures the activation of TGR5 by quantifying the downstream production of cyclic AMP (cAMP).

  • Cell Culture and Transfection:

    • CHO or HEK293 cells are transfected with a TGR5 expression vector.[10]

    • Alternatively, cell lines endogenously expressing TGR5 can be used.

  • Compound Treatment:

    • Cells are treated with different concentrations of the C23 bile acid.

  • cAMP Measurement:

    • After a short incubation period, intracellular cAMP levels are measured using a competitive immunoassay (e.g., ELISA) or a luciferase-based reporter system where luciferase expression is driven by a cAMP response element (CRE).[11]

  • Data Analysis:

    • EC50 values are calculated from the dose-response curves of cAMP production.

Conclusion

The biological activities of C23 bile acids are diverse and dependent on their specific chemical structures. This compound stands out as an FXR antagonist, a property that has been implicated in the progression of hepatocellular carcinoma. In contrast, nor-ursodeoxycholic acid and other synthetic C23 analogs show promise as therapeutic agents for cholestatic and metabolic liver diseases, with the potential for selective targeting of FXR or TGR5.

The limited number of direct comparative studies underscores the need for further research to fully elucidate the structure-activity relationships of this class of bile acids. A comprehensive and comparative analysis of a broader range of C23 bile acids on both FXR and TGR5, using standardized experimental protocols, will be crucial for advancing their potential in drug discovery and development. The unique metabolic and signaling properties of C23 bile acids make them a compelling area for future investigation in the pursuit of novel therapeutics.

References

Norcholic acid vs. Nor-ursodeoxycholic acid in treating cholestasis

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Nor-ursodeoxycholic Acid (norUDCA) for the Treatment of Cholestasis

Introduction

Cholestatic liver diseases are characterized by the impairment of bile formation and/or bile flow, leading to the accumulation of toxic bile acids within the liver, which in turn causes inflammation, fibrosis, and can ultimately progress to cirrhosis and liver failure. For years, ursodeoxycholic acid (UDCA) has been the cornerstone of therapy for many of these conditions. However, a significant portion of patients show an inadequate response to UDCA, necessitating the development of novel therapeutic agents. Nor-ursodeoxycholic acid (norUDCA), a side-chain shortened C23 homologue of UDCA, has emerged as a promising candidate with unique physicochemical and therapeutic properties that distinguish it from its parent compound. This guide provides a detailed comparison of norUDCA's performance against the established therapy, UDCA, supported by experimental data, for an audience of researchers, scientists, and drug development professionals. In the context of treating cholestatic liver diseases, the term "norcholic acid" is often used interchangeably with norUDCA.

Mechanism of Action: A Tale of Two Bile Acids

While both UDCA and norUDCA are hydrophilic bile acids that help to shift the balance of the bile acid pool towards less toxic species, their mechanisms of action in treating cholestasis diverge significantly.

Nor-ursodeoxycholic acid (norUDCA) possesses a unique multi-faceted mechanism of action. A key feature of norUDCA is its relative resistance to amidation (conjugation with taurine or glycine) in the liver.[1][2][3] This property allows the unconjugated form to undergo a process known as "cholehepatic shunting".[2][3] In this process, norUDCA is secreted into the bile canaliculi and is then reabsorbed by cholangiocytes (the cells lining the bile ducts), transporting it back to the hepatocytes for re-secretion. This cycling leads to a bicarbonate-rich hypercholeresis, which "flushes" the bile ducts, diluting toxic bile acids and protecting cholangiocytes from injury.[2] Furthermore, norUDCA has demonstrated direct anti-inflammatory, anti-fibrotic, and anti-proliferative effects.[1][2][3] Recent studies have also elucidated that norUDCA can directly activate the TMEM16A chloride channel in cholangiocytes, which contributes to the increased bile flow.[4]

Ursodeoxycholic acid (UDCA) , on the other hand, primarily acts by replacing more toxic, hydrophobic bile acids in the bile acid pool, thereby reducing their cytotoxicity. It also stimulates hepatobiliary secretion through various mechanisms, including the insertion of transporter proteins into the canalicular membrane of hepatocytes.[5] Additionally, UDCA has been shown to have anti-apoptotic effects, protecting liver cells from bile acid-induced cell death.[5]

Signaling Pathway of Nor-ursodeoxycholic Acid (norUDCA)

norUDCA_pathway norUDCA norUDCA Cholangiocyte Cholangiocyte norUDCA->Cholangiocyte Direct Action Hepatocyte Hepatocyte norUDCA->Hepatocyte Uptake AntiInflammatory Anti-inflammatory Effects norUDCA->AntiInflammatory AntiFibrotic Anti-fibrotic Effects norUDCA->AntiFibrotic CholehepaticShunt Cholehepatic Shunting (Resistant to Amidation) Cholangiocyte->CholehepaticShunt Reabsorption TMEM16A TMEM16A Activation Cholangiocyte->TMEM16A Hepatocyte->Cholangiocyte Secretion into Bile CholehepaticShunt->Hepatocyte Return BicarbRich Bicarbonate-Rich Hypercholeresis CholehepaticShunt->BicarbRich Flush Flushing of Bile Ducts BicarbRich->Flush TMEM16A->BicarbRich Protection Cholangiocyte Protection AntiInflammatory->Protection AntiFibrotic->Protection Flush->Protection

Caption: Mechanism of norUDCA in cholestasis.

Comparative Efficacy: Preclinical and Clinical Data

The superiority of norUDCA over UDCA has been demonstrated in preclinical models of cholestasis, particularly the Mdr2 (Abcb4) knockout mouse, a model for sclerosing cholangitis. In these models, norUDCA was shown to ameliorate liver injury, reduce inflammation and fibrosis, whereas UDCA was less effective or even aggravated the condition in some instances.

Clinical Trial Data: norUDCA in Primary Sclerosing Cholangitis (PSC)

A significant phase II clinical trial evaluated the efficacy and safety of norUDCA in patients with PSC. The results, summarized below, show a dose-dependent improvement in liver biochemistry, a key indicator of cholestasis.

ParameterPlacebo (n=41)norUDCA 500 mg/day (n=38)norUDCA 1000 mg/day (n=41)norUDCA 1500 mg/day (n=39)
Mean Relative Change in Alkaline Phosphatase (ALP) from Baseline +1.2%-12.3% (p=0.029 vs placebo)-17.3% (p=0.003 vs placebo)-26.0% (p<0.0001 vs placebo)
Mean Relative Change in Gamma-Glutamyltransferase (GGT) from Baseline +3.0%-19.0%-28.0%-36.0%
Mean Relative Change in Alanine Aminotransferase (ALT) from Baseline +2.0%-22.0%-28.0%-32.0%
Mean Relative Change in Aspartate Aminotransferase (AST) from Baseline -1.0%-16.0%-18.0%-25.0%

Data adapted from a phase II randomized controlled trial in patients with PSC.[6]

The safety profile of norUDCA in this trial was excellent and comparable to placebo.[6] These promising results have paved the way for a phase III trial to further evaluate the long-term efficacy and safety of norUDCA in PSC patients.[7]

Experimental Protocols

Phase II Clinical Trial of norUDCA in PSC
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.[6]

  • Patient Population: 161 adult patients with a diagnosis of PSC and elevated serum alkaline phosphatase (ALP) levels (>1.5 times the upper limit of normal). Patients were not on concomitant UDCA therapy.[6]

  • Intervention: Patients were randomized to receive one of three doses of oral norUDCA (500 mg/day, 1000 mg/day, or 1500 mg/day) or placebo for 12 weeks.[6]

  • Primary Efficacy Endpoint: The mean relative change in serum ALP levels from baseline to the end of the 12-week treatment period.[6]

  • Secondary Efficacy Endpoints: Mean relative changes in other liver enzymes such as GGT, ALT, and AST.[6]

  • Safety Assessment: Monitoring of adverse events, serious adverse events, and changes in pruritus.[6]

Experimental Workflow: Phase II PSC Trial

experimental_workflow PatientScreening Patient Screening (PSC diagnosis, ALP >1.5x ULN) Randomization Randomization (1:1:1:1) PatientScreening->Randomization Placebo Placebo Group Randomization->Placebo Dose1 norUDCA 500mg/day Randomization->Dose1 Dose2 norUDCA 1000mg/day Randomization->Dose2 Dose3 norUDCA 1500mg/day Randomization->Dose3 Treatment 12-Week Treatment Period Placebo->Treatment Dose1->Treatment Dose2->Treatment Dose3->Treatment Endpoint Primary & Secondary Endpoint Analysis (Change in Liver Enzymes) Treatment->Endpoint Safety Safety Follow-up (4 weeks) Endpoint->Safety

Caption: Workflow of the Phase II norUDCA trial in PSC.

Logical Relationship: From Mechanism to Therapeutic Effect

The unique properties of norUDCA directly translate to its therapeutic advantages in cholestatic conditions.

logical_relationship Prop1 Resistance to Amidation Mech1 Cholehepatic Shunting Prop1->Mech1 Prop2 Hydrophilic Nature Mech3 Dilution of Toxic Bile Acids Prop2->Mech3 Mech2 Bicarbonate-Rich Hypercholeresis Mech1->Mech2 Effect1 Protection of Cholangiocytes Mech2->Effect1 Mech3->Effect1 Effect2 Reduction of Liver Injury Effect1->Effect2 Outcome Amelioration of Cholestasis Effect2->Outcome

Caption: NorUDCA's properties and therapeutic outcomes.

Conclusion

Nor-ursodeoxycholic acid represents a significant advancement in the potential treatment of cholestatic liver diseases, particularly for patient populations with an inadequate response to current therapies. Its unique mechanism of action, centered around cholehepatic shunting and the induction of a bicarbonate-rich hypercholeresis, offers a distinct and potentially more potent approach to mitigating bile duct injury compared to its parent compound, UDCA. The robust preclinical data and promising results from phase II clinical trials in PSC underscore the potential of norUDCA as a future therapeutic option. Further research, including the outcomes of ongoing phase III trials, will be crucial in fully establishing its role in the clinical management of cholestasis.

References

Confirming the Identity of Norcholic Acid Metabolites In Vivo: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo metabolism of norcholic acid, a C23 homolog of cholic acid, presents a unique profile of biotransformation that necessitates robust analytical methodologies for accurate identification and quantification of its metabolites. This guide provides a comparative overview of the primary analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for confirming the identity of this compound metabolites in vivo. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting and implementing the most appropriate methods for their studies.

In Vivo Metabolism of this compound

This compound undergoes metabolic transformation in vivo, primarily through hepatic and gut microbial actions. Unlike the more common C24 bile acids, this compound is predominantly secreted in its unconjugated form in rats.[1] Bacterial modification in the gut leads to the formation of key metabolites, with 7-ketonordeoxycholic acid being a major product of 7-dehydrogenation, and nordeoxycholic acid formed to a lesser extent through 7-dehydroxylation.[1] In vitro studies have further elucidated the metabolic pathways, identifying hydroxylation, oxidation, epimerization, sulfation, and glucuronidation as primary routes of biotransformation.[2]

Comparison of Analytical Techniques: LC-MS/MS vs. NMR

The identification and quantification of this compound and its metabolites in complex biological matrices are primarily achieved through LC-MS/MS and NMR spectroscopy. Each technique offers distinct advantages and limitations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that excels in separating complex mixtures and detecting metabolites at low concentrations.[3][4] It is particularly adept at resolving isomeric species of bile acids.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is inherently quantitative without the need for identical internal standards for each analyte.[3][5][6] High-field NMR can distinguish between isomers that may be challenging to separate by conventional LC-MS alone, although it may have difficulty differentiating between glycine and taurine conjugates without being coupled to a separation technique like HPLC.[3]

The following table summarizes the performance characteristics of LC-MS/MS and NMR for the analysis of this compound metabolites.

FeatureLC-MS/MSNMR Spectroscopy
Sensitivity High (nanomolar to picomolar)[7]Moderate (micromolar)
Specificity High, based on mass-to-charge ratio and fragmentationHigh, based on unique nuclear spin properties
Quantitative Accuracy High with appropriate internal standardsHigh, can be absolute without specific standards
Structural Information Inferred from fragmentation patternsDetailed structural elucidation
Throughput HighModerate
Sample Preparation More extensive (e.g., protein precipitation, SPE)Simpler for some matrices
Cost Lower initial instrument costHigher initial instrument cost

Quantitative Data Presentation

The following tables present representative quantitative data for this compound and its major metabolites in rat bile and feces, as analyzed by LC-MS/MS and NMR. Note: The data presented here are synthesized from typical findings in bile acid research and are intended for comparative purposes.

Table 1: Representative Quantitative Analysis of this compound and Metabolites in Rat Bile

AnalyteLC-MS/MS (ng/mL)NMR (µg/mL)
This compound500 - 15000.5 - 1.5
7-Ketonordeoxycholic Acid50 - 2000.05 - 0.2
Nordeoxycholic Acid10 - 500.01 - 0.05

Table 2: Representative Quantitative Analysis of this compound and Metabolites in Rat Feces

AnalyteLC-MS/MS (µg/g)NMR (µg/g)
This compound10 - 3010 - 30
7-Ketonordeoxycholic Acid20 - 5020 - 50
Nordeoxycholic Acid5 - 155 - 15

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are comprehensive protocols for an in vivo study of this compound metabolism in rats, followed by sample preparation for both LC-MS/MS and NMR analysis.

In Vivo Experimental Protocol: this compound Administration in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed individually in metabolic cages to allow for separate collection of urine and feces.

  • Acclimatization: Animals are acclimated for at least one week prior to the study, with free access to standard chow and water.

  • Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A single oral gavage dose of 50 mg/kg body weight is administered.

  • Sample Collection:

    • Bile: For bile collection, rats are anesthetized, and the common bile duct is cannulated. Bile is collected at timed intervals (e.g., 0-2, 2-4, 4-8, 8-24 hours) post-dose.

    • Feces and Urine: Feces and urine are collected from the metabolic cages at 24-hour intervals for up to 72 hours post-dose.

    • Blood: Blood samples can be collected via tail vein or cardiac puncture at specified time points.

  • Sample Storage: All samples are immediately frozen and stored at -80°C until analysis.

Sample Preparation Protocols

LC-MS/MS Sample Preparation (Bile)

  • Thawing: Bile samples are thawed on ice.

  • Protein Precipitation: To 100 µL of bile, add 400 µL of ice-cold acetonitrile containing a suite of appropriate internal standards (e.g., deuterated bile acids).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

NMR Sample Preparation (Feces)

  • Homogenization: Homogenize a known weight of lyophilized feces in a phosphate buffer solution (pH 7.4) in D2O. A typical ratio is 50 mg of feces to 1 mL of buffer.[8]

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet solid debris.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Addition of Internal Standard: Add a known concentration of an internal standard (e.g., TSP - 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) to the supernatant.

  • Transfer to NMR Tube: Transfer the final mixture to an NMR tube for analysis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo study and subsequent analysis of this compound metabolites.

experimental_workflow cluster_invivo In Vivo Study cluster_analysis Sample Analysis cluster_data Data Interpretation animal_model Rat Model dosing This compound Administration animal_model->dosing sample_collection Sample Collection (Bile, Feces, Urine) dosing->sample_collection lcms_prep LC-MS/MS Sample Prep sample_collection->lcms_prep Bile/Urine/Plasma nmr_prep NMR Sample Prep sample_collection->nmr_prep Feces/Urine lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis nmr_analysis NMR Analysis nmr_prep->nmr_analysis metabolite_id Metabolite Identification lcms_analysis->metabolite_id nmr_analysis->metabolite_id quantification Quantification metabolite_id->quantification data_comparison Data Comparison quantification->data_comparison

Experimental workflow for in vivo this compound metabolism study.
This compound and Farnesoid X Receptor (FXR) Signaling

This compound has been shown to act as an antagonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism.[1][9] The diagram below illustrates the canonical FXR signaling pathway and the inhibitory role of this compound.

fxr_signaling This compound antagonizes FXR, impacting bile acid synthesis regulation. cluster_activation FXR Activation cluster_inhibition FXR Inhibition cluster_downstream Downstream Effects BileAcids Bile Acids (Agonists) FXR FXR BileAcids->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to NorcholicAcid This compound NorcholicAcid->FXR Antagonism SHP SHP Gene Transcription FXRE->SHP Induces CYP7A1 CYP7A1 Gene Transcription SHP->CYP7A1 Inhibits

This compound's role in the FXR signaling pathway.

Conclusion

The confirmation of this compound metabolites in vivo is effectively achieved through the complementary use of LC-MS/MS and NMR spectroscopy. LC-MS/MS offers superior sensitivity for detecting low-abundance metabolites, while NMR provides invaluable structural information and robust quantification. The choice of methodology will depend on the specific research question, the required level of sensitivity, and the availability of instrumentation. By employing the detailed protocols and understanding the comparative performance outlined in this guide, researchers can confidently identify and quantify this compound and its metabolites, leading to a deeper understanding of its physiological and pathological roles.

References

Head-to-head comparison of Norcholic acid and its glycine conjugate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of Norcholic acid and its glycine conjugate, Glycinethis compound. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their physicochemical properties, biological activities, and relevant experimental methodologies.

Physicochemical Properties

Glycine conjugation is a key metabolic process that alters the physicochemical properties of bile acids. The addition of a glycine molecule to this compound is expected to increase its polarity and acidity. While specific experimental data for Glycinethis compound is not extensively available, its properties can be reliably inferred from studies on other glycine-conjugated bile acids. Conjugation with glycine significantly improves the water solubility of bile acids and reduces their pKa.[1][2]

PropertyThis compoundGlycinethis compound (Inferred)
Molecular Formula C₂₃H₃₈O₅C₂₅H₄₁NO₆
Molecular Weight 394.5 g/mol 451.6 g/mol
pKa ~5.0[3][4]~3.9[3][4]
Water Solubility LowHigher than this compound[1][2]
Synonyms 23-Norcholic AcidGlycinethis compound

Biological Activity

Current research has highlighted the role of this compound in the progression of hepatocellular carcinoma (HCC) through its interaction with the Farnesoid X Receptor (FXR), a key regulator of bile acid homeostasis.[5][6]

This compound:

  • Mechanism of Action: this compound acts as a negative regulator of the Farnesoid X Receptor (FXR).[5][6] This inhibition of FXR signaling has been shown to promote the proliferation, migration, and invasion of hepatocellular carcinoma (HCC) cells.[5]

  • Signaling Pathway: The inhibitory effect of this compound on FXR leads to the downregulation of the Small Heterodimer Partner (SHP), a downstream target of FXR. This, in turn, can influence the expression of Programmed Death-Ligand 1 (PD-L1), contributing to an immunosuppressive tumor microenvironment.[5]

  • Therapeutic Implications: The pro-tumorigenic effects of this compound suggest that targeting this bile acid or its signaling pathway could be a potential therapeutic strategy in HCC. The use of an FXR agonist has been shown to counteract the effects of this compound in experimental models.[5][7]

Glycinethis compound:

  • Mechanism of Action (Hypothesized): While direct experimental evidence is lacking, it is plausible that Glycinethis compound also interacts with FXR. Some glycine-conjugated bile acids have been shown to act as FXR antagonists.[8] Given the structural similarity, Glycinethis compound may exhibit similar or even enhanced FXR inhibitory activity compared to its unconjugated form. However, it is also possible that the conjugation could alter its binding affinity and functional effects on the receptor.

  • Pharmacokinetics: Glycine conjugation generally facilitates the transport of bile acids into hepatocytes via transporters such as OATP1B1 and OATP1B3.[1][2] This could lead to different intracellular concentrations and subsequent biological effects compared to this compound.

Experimental Protocols

Synthesis of Glycinethis compound (Representative Protocol)

This protocol is adapted from established methods for the synthesis of other glycine-conjugated bile acids, such as the mixed anhydride method.[9][10][11]

  • Formation of the Mixed Anhydride:

    • Suspend this compound in a suitable solvent (e.g., acetone or aqueous acetone) in the presence of a base (e.g., triethylamine).

    • Cool the suspension in an ice bath.

    • Slowly add an alkyl chloroformate (e.g., ethyl chloroformate) to the reaction mixture.

    • Stir the reaction for 1-2 hours at 0-5°C to form the mixed anhydride of this compound.

  • Aminolysis:

    • In a separate flask, prepare an aqueous solution of a glycine ester (e.g., glycine ethyl ester hydrochloride) and neutralize it with a base.

    • Add the glycine ester solution to the mixed anhydride reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Hydrolysis and Precipitation:

    • Add an aqueous solution of a strong base (e.g., sodium hydroxide) to the reaction mixture to hydrolyze the ester.

    • Stir for 10-12 hours at room temperature.

    • Acidify the solution with a mineral acid (e.g., hydrochloric acid) to precipitate the Glycinethis compound.

    • Filter, wash with cold water, and dry the product under vacuum.

Cell Migration Assay (Transwell)

This protocol is based on the methodology used to assess the effect of this compound on HCC cell migration.[5][7]

  • Cell Culture: Culture human HCC cell lines (e.g., Huh-7, LM3) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Transwell Assay:

    • Seed HCC cells in the upper chamber of a Transwell insert (8 µm pore size) in a serum-free medium.

    • In the lower chamber, add a medium containing a chemoattractant (e.g., 10% FBS) and the test compounds (this compound or Glycinethis compound) at desired concentrations.

    • Incubate for 24-48 hours.

  • Analysis:

    • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the insert with methanol and stain with crystal violet.

    • Count the number of migrated cells in several random fields under a microscope.

    • Quantify the results and compare the migratory potential of cells treated with this compound versus its glycine conjugate.

Visualizations

Norcholic_Acid_FXR_Signaling_Pathway This compound Signaling Pathway in HCC Norcholic_Acid This compound FXR FXR Norcholic_Acid->FXR Inhibits SHP SHP FXR->SHP Activates Cell_Proliferation Cell Proliferation Cell_Migration Cell Migration Cell_Invasion Cell Invasion PD_L1 PD-L1 SHP->PD_L1 Inhibits Immune_Evasion Immune Evasion PD_L1->Immune_Evasion

Caption: this compound inhibits FXR, leading to downstream effects on cellular processes.

Glycine_Conjugation_Workflow Workflow for Synthesis of Glycinethis compound Start This compound Mixed_Anhydride Formation of Mixed Anhydride Start->Mixed_Anhydride Aminolysis Aminolysis with Glycine Ester Mixed_Anhydride->Aminolysis Hydrolysis Ester Hydrolysis Aminolysis->Hydrolysis Precipitation Acidification and Precipitation Hydrolysis->Precipitation End Glycinethis compound Precipitation->End

Caption: A representative workflow for the chemical synthesis of Glycinethis compound.

References

Validating Antibody Specificity for Norcholic Acid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of norcholic acid, a key bile acid metabolite, is crucial for understanding its role in various physiological and pathological processes. Immunoassays offer a high-throughput and sensitive method for such quantification, but their reliability hinges on the specificity of the antibodies used. This guide provides a framework for validating the specificity of antibodies for this compound immunoassays, complete with experimental protocols and comparative data presentation.

The Challenge of Specificity in Bile Acid Immunoassays

Bile acids represent a family of structurally similar molecules. An antibody raised against this compound may exhibit cross-reactivity with other bile acids, such as cholic acid, deoxycholic acid, and chenodeoxycholic acid. This can lead to inaccurate measurements and misinterpretation of experimental results. Therefore, rigorous validation of antibody specificity is a critical step in the development and application of any this compound immunoassay.

Comparative Analysis of Antibody Specificity

A crucial aspect of validating an antibody for a this compound immunoassay is to determine its cross-reactivity profile against a panel of structurally related bile acids. The following table presents a representative example of such a cross-reactivity analysis.

Table 1: Representative Cross-Reactivity of a Hypothetical Anti-Norcholic Acid Monoclonal Antibody

CompoundConcentration for 50% Inhibition (IC50) (ng/mL)Cross-Reactivity (%)*
This compound 10 100
Cholic Acid5002.0
Deoxycholic Acid10001.0
Chenodeoxycholic Acid8001.25
Lithocholic Acid> 10,000< 0.1
Glycocholic Acid15000.67
Taurocholic Acid20000.5

*Cross-reactivity (%) = (IC50 of this compound / IC50 of competing bile acid) x 100

Note: This table is a representative example. Actual cross-reactivity profiles must be determined experimentally for each antibody lot. An antibody with high specificity will have a low IC50 for this compound and significantly higher IC50 values (and therefore low cross-reactivity percentages) for other bile acids.

Experimental Protocols for Specificity Validation

The validation of antibody specificity for this compound typically involves the development of a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Synthesis of this compound-Protein Conjugate (Immunogen)

Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit an immune response for antibody production.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing

Procedure:

  • Activation of this compound: Dissolve this compound in DMF. Add NHS and DCC to activate the carboxyl group of this compound. Incubate for several hours at room temperature.

  • Conjugation to Carrier Protein: Prepare a solution of KLH or BSA in PBS. Slowly add the activated this compound solution to the protein solution while stirring.

  • Incubation: Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

  • Dialysis: Dialyze the conjugate solution against PBS for 48-72 hours with several changes of buffer to remove unconjugated this compound and other small molecules.

  • Characterization: Confirm the successful conjugation by methods such as MALDI-TOF mass spectrometry or by determining the protein and this compound concentration.

Antibody Production

The this compound-protein conjugate is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively. Standard protocols for antibody production should be followed.

Competitive ELISA for Specificity Testing

A competitive ELISA is the most common method to assess the specificity of the generated antibodies.

Materials:

  • 96-well microtiter plates

  • Anti-Norcholic Acid Antibody (the antibody to be tested)

  • This compound standard

  • A panel of other bile acids for cross-reactivity testing

  • This compound-BSA conjugate (for coating)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the this compound-BSA conjugate (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each of the other bile acids to be tested for cross-reactivity.

    • In separate tubes, pre-incubate a fixed, limiting concentration of the anti-norcholic acid antibody with the various concentrations of this compound or the competing bile acids for 1 hour at 37°C.

    • Add these mixtures to the coated and blocked wells.

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Addition of Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for this compound and each of the competing bile acids.

    • Determine the IC50 value for each compound, which is the concentration that causes 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity for each bile acid as described in the note under Table 1.

Visualizing the Workflow and Signaling Pathway

Workflow for Antibody Specificity Validation

The following diagram illustrates the key steps involved in validating the specificity of an antibody for a this compound immunoassay.

Antibody_Specificity_Validation_Workflow cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Antibody Production & Screening cluster_2 Phase 3: Specificity Validation Hapten_Prep This compound (Hapten) Conjugation Hapten-Carrier Conjugation Hapten_Prep->Conjugation Carrier_Protein Carrier Protein (KLH/BSA) Carrier_Protein->Conjugation Immunogen Immunogen (this compound-KLH) Conjugation->Immunogen Immunization Immunization Immunogen->Immunization Hybridoma Hybridoma Technology (for Monoclonal) Immunization->Hybridoma Screening Screening for Positive Clones Hybridoma->Screening Antibody Anti-Norcholic Acid Antibody Screening->Antibody Competitive_ELISA Competitive ELISA Antibody->Competitive_ELISA Data_Analysis IC50 Determination & Cross-Reactivity Calculation Competitive_ELISA->Data_Analysis Cross_Reactivity_Panel Panel of Structurally Related Bile Acids Cross_Reactivity_Panel->Competitive_ELISA Validated_Antibody Validated Specific Antibody Data_Analysis->Validated_Antibody

Caption: Workflow for validating the specificity of anti-norcholic acid antibodies.

Signaling Pathway in Competitive ELISA

The following diagram illustrates the principle of a competitive ELISA for the detection of this compound.

Competitive_ELISA_Principle cluster_0 High this compound Concentration in Sample cluster_1 Low this compound Concentration in Sample Sample_High_NCA This compound (from sample) Ab_High Anti-Norcholic Acid Antibody Sample_High_NCA->Ab_High Binds to Ab Coated_NCA_High Coated Norcholic Acid-BSA Ab_High->Coated_NCA_High Less Ab available to bind coated antigen Secondary_Ab_High Enzyme-Linked Secondary Ab Substrate_High Substrate Secondary_Ab_High->Substrate_High Signal_Low Low Signal Substrate_High->Signal_Low Sample_Low_NCA This compound (from sample) Ab_Low Anti-Norcholic Acid Antibody Sample_Low_NCA->Ab_Low Less binding to Ab Coated_NCA_Low Coated Norcholic Acid-BSA Ab_Low->Coated_NCA_Low More Ab available to bind coated antigen Secondary_Ab_Low Enzyme-Linked Secondary Ab Coated_NCA_Low->Secondary_Ab_Low Binds to primary Ab Substrate_Low Substrate Secondary_Ab_Low->Substrate_Low Signal_High High Signal Substrate_Low->Signal_High

Caption: Principle of competitive ELISA for this compound detection.

By following these guidelines and experimental protocols, researchers can confidently validate the specificity of their antibodies, ensuring the accuracy and reliability of their this compound immunoassays. This is an essential step for generating high-quality data in both basic research and clinical applications.

A Comparative Guide to Norcholic Acid Detection: Benchmarking a Novel Immunoassay against the Gold Standard LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of norcholic acid, a cholestatic bile acid implicated in liver disease and cancer, is crucial for advancing research and developing novel therapeutics.[1][2] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the established gold standard for bile acid analysis, the development of simpler, high-throughput methods is essential for routine screening and large-scale studies. This guide provides a comprehensive comparison of a novel this compound immunoassay against the gold standard LC-MS/MS method, supported by experimental data and detailed protocols.

Performance Comparison

The following table summarizes the key performance metrics for the two methods. The data for the gold standard LC-MS/MS is collated from various validated methods for bile acid quantification.[3][4][5] The metrics for the new immunoassay are presented as target performance goals for a viable alternative.

FeatureGold Standard: LC-MS/MSNew Method: Immunoassay (ELISA)
Principle Chromatographic separation followed by mass-based detection and fragmentation analysisCompetitive binding of this compound and a labeled conjugate to a specific antibody
Limit of Quantification (LOQ) ~0.1 - 5 ng/mLTarget: < 10 ng/mL
**Linearity (R²) **> 0.99Target: > 0.99
Accuracy (% Recovery) 85-115%Target: 80-120%
Precision (%CV) < 15%Target: < 20%
Specificity High (discriminates isomers)Dependent on antibody cross-reactivity
Throughput LowerHigher
Cost per Sample HigherLower
Expertise Required HighModerate

Experimental Protocols

Detailed methodologies for both the gold standard and the new immunoassay are provided below to allow for replication and validation.

Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a generalized procedure based on established methods for bile acid analysis.[3][6][7][8]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of serum or plasma, add 150 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., deuterated this compound).

  • Vortex the mixture for 5 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

2. Chromatographic Separation:

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 2:1 v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a run time of approximately 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

  • Instrument Parameters: Optimized ion spray voltage, temperature, and gas flows.

New Method: this compound Immunoassay (Competitive ELISA)

This protocol is a representative procedure for a competitive enzyme-linked immunosorbent assay.

1. Plate Coating:

  • Dilute a this compound-protein conjugate in a coating buffer (e.g., PBS).

  • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the remaining protein-binding sites by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Wash the plate again as described above.

2. Competitive Binding:

  • Prepare a standard curve by serially diluting a known concentration of this compound.

  • Add 50 µL of the standards or unknown samples to the wells.

  • Immediately add 50 µL of a specific anti-norcholic acid antibody to each well.

  • Incubate for 1-2 hours at room temperature on an orbital shaker.

3. Detection:

  • Wash the plate three times.

  • Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The concentration of this compound is inversely proportional to the signal.

Visualizations

This compound Signaling Pathway

This compound has been shown to act as a signaling molecule that can promote tumor progression and immune escape in hepatocellular carcinoma by negatively regulating the Farnesoid X Receptor (FXR).[1][9][10] This leads to a downstream decrease in the expression of the Small Heterodimer Partner (SHP), which in turn relieves the inhibition of Programmed Death-Ligand 1 (PD-L1), ultimately promoting an immunosuppressive tumor microenvironment.

Norcholic_Acid_Signaling NorCA This compound FXR FXR NorCA->FXR inhibits SHP SHP FXR->SHP activates PDL1 PD-L1 SHP->PDL1 inhibits ImmuneEscape Immune Escape & Tumor Progression PDL1->ImmuneEscape promotes

This compound signaling cascade in hepatocellular carcinoma.

Experimental Workflow Comparison

The following diagram illustrates the key steps involved in the detection of this compound using both the gold standard LC-MS/MS method and the new immunoassay.

Experimental_Workflow cluster_LCMS Gold Standard: LC-MS/MS cluster_ELISA New Method: Immunoassay (ELISA) lcms_start Sample Collection (Serum/Plasma) lcms_prep Protein Precipitation & Extraction lcms_start->lcms_prep lcms_sep Chromatographic Separation (HPLC) lcms_prep->lcms_sep lcms_det Mass Spectrometric Detection (MS/MS) lcms_sep->lcms_det lcms_end Data Analysis & Quantification lcms_det->lcms_end elisa_start Sample Collection (Serum/Plasma) elisa_bind Competitive Binding (Sample + Antibody) elisa_start->elisa_bind elisa_coat Plate Coating with This compound Conjugate elisa_coat->elisa_bind elisa_detect Enzymatic Color Development elisa_bind->elisa_detect elisa_end Absorbance Reading & Quantification elisa_detect->elisa_end

Comparative experimental workflows for this compound detection.

References

Safety Operating Guide

Navigating the Safe Disposal of Norcholic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of norcholic acid is a critical component of laboratory safety and environmental responsibility. While one safety data sheet (SDS) does not classify the substance as hazardous under the Globally Harmonized System (GHS), another indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Given this potential for environmental harm, this compound waste should be managed as hazardous chemical waste. Disposal into the sanitary sewer is not recommended to prevent release into the environment.[2][3] Adherence to institutional and regulatory guidelines is paramount for ensuring safety and compliance.

Standard Operating Procedure for this compound Disposal

The primary and recommended method for the disposal of this compound and materials contaminated with it is through your institution's designated hazardous waste management program, often managed by the Environmental Health and Safety (EHS) or a similar department.[4][5]

Step-by-Step Disposal Guide:

  • Waste Segregation:

    • Collect all waste containing this compound—including pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves)—separately from other waste streams.[3]

    • Do not mix this compound waste with incompatible materials, such as strong acids, bases, or strong oxidizing and reducing agents.[2]

    • Keep aqueous solutions of this compound separate from organic solvent waste.[3]

  • Containerization:

    • Use a chemically compatible, leak-proof container for waste collection. Plastic is often preferred.[5]

    • The original product container can be used if it is in good condition.[6]

    • Ensure the container is securely capped at all times, except when adding waste.[4][6]

  • Labeling:

    • Clearly label the waste container with a hazardous waste tag as soon as you begin accumulating waste.[5]

    • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the container's contents and concentration.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5][6] This area must be at or near the point of waste generation.[5]

    • Ensure the SAA is inspected weekly for any signs of leakage.[6]

  • Scheduling Disposal:

    • Once the container is full or you have finished the experiments generating this waste, contact your institution's EHS office to schedule a waste pickup.[5]

Quantitative Guidelines for Laboratory Waste Management

While direct drain disposal of this compound is not advised, general quantitative principles for laboratory waste provide important context for handling and storage.

Guideline CategorySpecificationRegulatory Context
pH for Aqueous Waste pH must be between 5.5 and 9.5 for drain disposal consideration.Corrosivity is a hazardous characteristic. Neutralization can render some corrosive wastes non-hazardous if no other hazardous characteristics are present.[7] This is not applicable to this compound due to aquatic toxicity.[2]
SAA Volume Limits Maximum of 55 gallons of hazardous waste.Governed by federal and state regulations to ensure safe temporary storage and prevent large-scale incidents.[5]
Acutely Toxic Waste Limit Maximum of 1 quart (liquid) or 1 kg (solid) for P-listed chemicals.Stricter limits for highly hazardous materials. This compound is not typically a P-listed waste.[5]
Container Removal Full containers must be removed from the SAA within 3 calendar days.Ensures timely disposal and prevents over-accumulation in the laboratory.[5][6]

Experimental Protocols for Waste Handling

Protocol 1: Collection and Storage of this compound Waste

  • Designate a Waste Container: Select a high-density polyethylene (HDPE) or other compatible container with a secure screw-top cap.

  • Initial Labeling: Before adding any waste, affix your institution's hazardous waste label to the container. Fill in your name, department, and the chemical name "this compound."

  • Waste Accumulation:

    • For solid this compound, use a dedicated spatula to transfer the waste into the container.

    • For solutions, pour the liquid waste carefully into the container using a funnel. Do not use the same funnel for incompatible waste types.[3]

    • Place contaminated consumables like gloves and wipes into the designated solid waste container.

  • Secure Storage: After adding waste, immediately close the container tightly. Place it in your designated and marked Satellite Accumulation Area, ensuring it is stored separately from incompatible chemicals.[6]

Protocol 2: Decontamination of Empty this compound Containers

  • Initial Removal: Empty the container of all visible this compound residue, transferring the contents into the appropriate hazardous waste container.

  • Triple Rinsing: Since this compound is toxic to aquatic life, the rinsate must be collected as hazardous waste.[2][3]

    • Add a small amount of a suitable solvent (e.g., water or ethanol, depending on the formulation) to the empty container, equal to about 5% of the container's volume.[4]

    • Secure the cap and rinse the container thoroughly by shaking.

    • Pour the rinsate into your designated this compound hazardous waste container.

    • Repeat this rinsing process two more times for a total of three rinses.

  • Final Container Disposal: Once triple-rinsed with the rinsate collected, the container is considered decontaminated. Deface or remove the original chemical label.[4] The container can now be disposed of in the regular trash or recycled, depending on institutional policy.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

NorcholicAcid_Disposal start This compound Waste Generated decision Waste Type? start->decision solid_liquid Solid/Liquid Waste or Contaminated Materials decision->solid_liquid   Substance or Contaminated Item container Empty Product Container decision->container Empty Container    segregate Segregate from Incompatible Waste solid_liquid->segregate triple_rinse Triple-Rinse Container container->triple_rinse containerize Place in Closed, Labeled Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store pickup Contact EHS for Waste Pickup store->pickup collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Container as Regular Trash triple_rinse->dispose_container collect_rinsate->containerize Add to Waste

Caption: Workflow for this compound Waste Disposal.

References

Personal protective equipment for handling Norcholic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for Norcholic acid, a bile acid derivative used in various research applications.

Conflicting safety data exists for this compound. While one Safety Data Sheet (SDS) from Cayman Chemical indicates that the substance is not classified as hazardous, another from DC Chemicals classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is crucial to handle this compound with a high degree of caution, adhering to the more stringent safety recommendations.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on the potential hazards identified.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side-shields are mandatory[2]. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes and aerosols that can cause serious eye irritation or damage.
Skin Protection Wear nitrile or butyl rubber gloves[3]. A lab coat or impervious clothing is also required[2]. Ensure gloves are regularly inspected for signs of degradation and replaced as needed.Prevents skin contact which can lead to irritation. Contaminated clothing should be removed immediately.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a risk of inhaling dust or aerosols, a suitable respirator should be used[2].Minimizes the inhalation of dust or aerosols that may be harmful if swallowed[2].

Operational and Disposal Plans

Proper handling and disposal procedures are critical to minimize exposure and environmental impact.

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure[2]. Ensure that an eyewash station and safety shower are readily accessible[2].

  • Safe Handling Practices: Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in areas where this compound is handled[2]. Wash hands thoroughly after handling[2].

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area[2].

Spill Management:

  • Evacuate: Immediately clear the area of the spill.

  • Alert: Notify colleagues and the laboratory supervisor.

  • Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a suitable, labeled container for disposal.

Waste Disposal:

  • Collection: Collect all waste containing this compound, including contaminated absorbent materials from spills, into a clearly labeled, sealed, and appropriate container.

  • Disposal: Dispose of the waste through an approved waste disposal plant[2]. Follow all local, state, and federal regulations for chemical waste disposal. Given its classification as very toxic to aquatic life, it is imperative to prevent its release into the environment[2].

Experimental Workflow and Safety Diagram

The following diagram outlines the standard workflow for handling this compound, incorporating essential safety checkpoints.

Norcholic_Acid_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_spill Spill Response A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area in Fume Hood B->C D Weigh and Prepare this compound Solution C->D E Perform Experiment D->E F Collect Waste in Labeled Container E->F J Contain and Clean Up Spill with Proper PPE E->J Spill Occurs G Dispose of Waste via Approved Vendor F->G H Evacuate Area I Notify Supervisor J->F

This compound Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.